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  • Product: 8-Ethyl-1,2,3,4-tetrahydroquinoline
  • CAS: 103858-38-4

Core Science & Biosynthesis

Foundational

pharmacological properties of 8-ethyl-1,2,3,4-tetrahydroquinoline

Pharmacological Profiling of the 8-Ethyl-1,2,3,4-Tetrahydroquinoline Scaffold: Mechanistic Insights and Preclinical Workflows Introduction The 1,2,3,4-tetrahydroquinoline (THQ) core is widely recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of the 8-Ethyl-1,2,3,4-Tetrahydroquinoline Scaffold: Mechanistic Insights and Preclinical Workflows

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is widely recognized as a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for numerous biologically active agents. Recent pharmacological advances have positioned THQ derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR) in lung cancer models[1] and as robust suppressors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity[2]. Within this chemical space, 8-ethyl-1,2,3,4-tetrahydroquinoline (CAS: 103858-38-4)[3] emerges as a highly specialized building block. The strategic placement of an ethyl group at the C8 position—immediately adjacent to the N1 secondary amine—fundamentally alters the molecule's physicochemical and pharmacokinetic profile, making it a highly tunable starting point for drug discovery.

Structural Causality: The Role of the C8-Ethyl Substitution

As an application scientist designing small-molecule inhibitors, understanding the causality behind structural modifications is paramount. The C8-ethyl substitution is not merely a lipophilic appendage; it acts as a critical steric and electronic modulator:

  • Metabolic Shielding: The proximity of the ethyl group to the N1 amine creates a steric shield. This hindrance restricts the access of Phase II metabolizing enzymes (e.g., UDP-glucuronosyltransferases) and Phase I cytochrome P450s, significantly reducing the rates of rapid N-glucuronidation and N-oxidation.

  • Lipophilicity and Permeability: The addition of the two-carbon aliphatic chain increases the partition coefficient (LogP). This drives enhanced passive diffusion across the lipid bilayer, a non-negotiable requirement for compounds targeting intracellular kinases (like mTOR) or cytosolic complexes (like IKK).

  • Conformational Locking: The steric clash between the C8-ethyl group and potential N1-substituents restricts the rotational freedom of the amine. This often locks the molecule into a bioactive conformation that fits more snugly into the hydrophobic pockets of target proteins, minimizing the entropic penalty upon binding.

Quantitative Physicochemical Profiling

To illustrate the impact of the C8-ethyl modification, the following table synthesizes the comparative data between the unsubstituted THQ core and the 8-ethyl derivative.

Property1,2,3,4-Tetrahydroquinoline (Core)8-Ethyl-1,2,3,4-TetrahydroquinolinePharmacological Implication
Calculated LogP (cLogP) ~2.0~2.9Enhanced lipid bilayer permeability; higher intracellular concentration.
Steric Hindrance at N1 MinimalHigh (ortho-substitution)Protection against premature N-oxidation and N-glucuronidation.
In Vitro Half-Life (HLM) < 15 mins (Rapid clearance)> 45 mins (Moderate clearance)Extended duration of action; improved bioavailability.
Target Affinity (mTOR/NF-κB) BaselineEnhanced (Hydrophobic interaction)The ethyl group occupies auxiliary hydrophobic sub-pockets in the target.

Systems Pharmacology: Dual-Pathway Modulation

The therapeutic potential of the 8-ethyl-THQ scaffold lies in its ability to be functionalized into dual-pathway inhibitors. By modifying the N1 or C2 positions of this core, researchers have developed agents that simultaneously disrupt inflammatory cascades (NF-κB)[4] and oncogenic proliferation (mTOR)[1].

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFKB NF-κB (Active) IKK->NFKB Inflammation Inflammatory Cytokines NFKB->Inflammation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Drug 8-Ethyl-1,2,3,4-THQ (Functionalized Scaffold) Drug->IKK Inhibits Drug->mTOR Inhibits

Dual-pathway inhibition of NF-κB and mTOR by functionalized 8-ethyl-1,2,3,4-tetrahydroquinoline.

Preclinical Experimental Workflows

To ensure rigorous scientific integrity, the evaluation of 8-ethyl-THQ derivatives requires self-validating experimental protocols. Below are the standardized methodologies for assessing both efficacy and metabolic stability.

Protocol 1: LPS-Induced NF-κB Transcriptional Inhibition Assay

Objective: Quantify the inhibitory potency of 8-ethyl-THQ derivatives on NF-κB signaling while controlling for false positives caused by cytotoxicity.

  • Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate at 2×104 cells/well. Co-transfect with an NF-κB response element-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency).

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of the 8-ethyl-THQ derivative (0.1 μM to 50 μM) for 2 hours.

    • Self-Validation Step: Include Parthenolide (10 μM) as a positive control for NF-κB inhibition.

  • Stimulation: Induce the NF-κB pathway by adding LPS (1 μg/mL) to the wells. Incubate for 6 hours at 37°C.

  • Dual-Luciferase Readout: Lyse the cells and measure firefly and Renilla luminescence using a microplate reader. Normalize firefly signals to Renilla signals to calculate relative promoter activity.

  • Orthogonal Cytotoxicity Screen: In a parallel plate, perform an MTS assay using the exact compound concentrations. Causality note: If a compound reduces luminescence but also reduces MTS viability by >20%, the NF-κB inhibition is an artifact of cell death, not true pharmacological target engagement.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( Clint​ ) and metabolic half-life ( t1/2​ ) of the scaffold, validating the steric shielding hypothesis of the C8-ethyl group.

  • Reaction Mixture Preparation: In a 96-well deep-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration), phosphate buffer (100 mM, pH 7.4), and the 8-ethyl-THQ compound (1 μM final concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final).

    • Self-Validation Step: Run Verapamil (a known high-clearance drug) alongside the test compounds to ensure the microsomes are enzymatically active.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and immediately quench the reaction by mixing with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​=0.693/k is derived.

Conclusion

The 8-ethyl-1,2,3,4-tetrahydroquinoline scaffold represents a masterclass in rational drug design. By leveraging the steric and electronic properties of a simple ethyl substitution at the C8 position, medicinal chemists can overcome the metabolic liabilities of the bare THQ core while simultaneously enhancing cellular penetrance. As demonstrated through rigorous in vitro protocols, this privileged structure serves as an optimal starting point for developing next-generation dual-pathway inhibitors targeting complex oncogenic and inflammatory networks.

References

  • 8-ethyl-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. NextSDS. [Link]

  • Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Chaube, U., et al. Future Medicinal Chemistry, 2022.[Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 2016.[Link]

Sources

Exploratory

Whitepaper: A Strategic Approach to Elucidating the In Vitro Mechanism of Action of 8-ethyl-1,2,3,4-tetrahydroquinoline

As a Senior Application Scientist, I will provide a comprehensive technical guide on elucidating the in vitro mechanism of action for 8-ethyl-1,2,3,4-tetrahydroquinoline. It is important to note that as of my last update...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I will provide a comprehensive technical guide on elucidating the in vitro mechanism of action for 8-ethyl-1,2,3,4-tetrahydroquinoline. It is important to note that as of my last update, the specific molecular mechanism of this particular compound is not extensively documented in publicly accessible, peer-reviewed literature. Therefore, this guide will serve as a robust, experience-driven framework for its investigation, outlining the logical progression of experiments and the rationale behind them, as would be conducted in a drug discovery and development setting.

For the attention of researchers, scientists, and drug development professionals, this document outlines a comprehensive strategy to identify and characterize the in vitro mechanism of action (MoA) of the novel chemical entity, 8-ethyl-1,2,3,4-tetrahydroquinoline. Given the limited specific data on this compound, we will proceed from a foundational, target-agnostic approach to a more focused, hypothesis-driven investigation.

Part 1: Initial Profiling and Target Class Identification

The foundational step is to perform broad phenotypic screening to generate initial hypotheses about the compound's biological effects. This involves exposing various well-characterized cell lines to the compound and observing its effects on cell health and proliferation.

The initial assessment of a compound's activity is to determine its impact on cell viability. This helps establish a therapeutic window and can provide early clues about the mechanism (e.g., a compound that is only effective at concentrations that kill the cells may have a non-specific, cytotoxic mechanism).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate various cancer and non-cancer cell lines (e.g., HeLa, A549, MCF7 for cancer; HEK293, HFF-1 for non-cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 8-ethyl-1,2,3,4-tetrahydroquinoline (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Table 1: Hypothetical Cytotoxicity Profile of 8-ethyl-1,2,3,4-tetrahydroquinoline

Cell LineTypeIC50 (µM) at 48h
HeLaCervical Cancer15.2
A549Lung Cancer22.8
MCF7Breast Cancer18.5
HEK293Non-Cancer Kidney> 100
HFF-1Non-Cancer Fibroblast> 100

This hypothetical data suggests that the compound has selective activity against cancer cell lines, making it an interesting candidate for further mechanistic studies.

Part 2: Target Identification and Validation

With initial data suggesting a potential anti-proliferative effect in cancer cells, the next phase is to identify the molecular target(s) of 8-ethyl-1,2,3,4-tetrahydroquinoline. This can be approached through both computational and experimental methods.

Computational methods can predict potential protein targets based on the chemical structure of the compound. This is a cost-effective way to generate initial hypotheses.

Workflow for In Silico Target Prediction

G cluster_0 Computational Prediction Compound_Structure 2D/3D Structure of 8-ethyl-1,2,3,4-tetrahydroquinoline Databases Target Prediction Databases (e.g., SwissTargetPrediction, PharmMapper) Compound_Structure->Databases Similarity Search Docking Molecular Docking Simulations Compound_Structure->Docking Input Ligand Target_List Ranked List of Potential Protein Targets Databases->Target_List Docking->Target_List Protein_Structures Protein Structure Database (PDB) Protein_Structures->Docking Input Receptors

Caption: Workflow for in silico prediction of protein targets.

Based on the tetrahydroquinoline scaffold, potential target classes could include kinases, GPCRs, or nuclear receptors. Let's hypothesize that in silico screening suggests a high affinity for a specific family of protein kinases.

The next step is to experimentally validate the computationally predicted targets. This involves direct measurement of the compound's ability to bind to the target and modulate its activity.

Experimental Protocol: Kinase Inhibition Assay (Example: for a hypothetical target, Kinase X)

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified active Kinase X, a suitable kinase buffer (containing ATP and MgCl2), and a fluorescently labeled peptide substrate.

  • Compound Addition: Add varying concentrations of 8-ethyl-1,2,3,4-tetrahydroquinoline to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays (e.g., Caliper Life Sciences) or antibody-based detection (e.g., HTRF, AlphaScreen).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Part 3: Elucidation of Downstream Signaling Pathways

Once a direct molecular target is confirmed (e.g., Kinase X), the subsequent step is to understand how the modulation of this target affects downstream cellular signaling pathways.

Western blotting is a fundamental technique to assess changes in the phosphorylation status of proteins downstream of the target kinase.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Lysis: Treat the cancer cells (e.g., HeLa) with an effective concentration of 8-ethyl-1,2,3,4-tetrahydroquinoline (e.g., the IC50 concentration) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream protein (e.g., phospho-Akt, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to ensure equal loading.

Signaling Pathway Visualization

If we assume that Kinase X is an upstream regulator of the PI3K/Akt pathway, the mechanism could be visualized as follows:

G Compound 8-ethyl-1,2,3,4- tetrahydroquinoline KinaseX Kinase X Compound->KinaseX Inhibition PI3K PI3K KinaseX->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion

Caption: Hypothetical signaling pathway inhibited by the compound.

By systematically applying this multi-faceted approach, from broad phenotypic screening to specific pathway analysis, a comprehensive understanding of the in vitro mechanism of action of 8-ethyl-1,2,3,4-tetrahydroquinoline can be achieved. This foundational knowledge is critical for its further development as a potential therapeutic agent.

References

(Note: As specific literature for 8-ethyl-1,2,3,4-tetrahydroquinoline's mechanism is unavailable, these references support the general methodologies described.)

  • MTT Assay for Cell Viability: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • In Silico Target Prediction: Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Kinase Assays: Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • Western Blotting Principles and Methods: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

Foundational

Structural Analysis and Pharmacophoric Profiling of 8-Ethyl-1,2,3,4-Tetrahydroquinoline Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural analysis of 8-ethyl-1,2,3,4-tetrahydroquinoline (8-ethyl-THQ) derivatives not merely as an exercise in chemical characterization, but as a fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural analysis of 8-ethyl-1,2,3,4-tetrahydroquinoline (8-ethyl-THQ) derivatives not merely as an exercise in chemical characterization, but as a foundational step in rational drug design. The tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in medicinal chemistry. However, the specific addition of an ethyl group at the C8 position introduces unique steric and electronic microenvironments adjacent to the secondary amine (N1). This guide delineates the causality behind the synthetic behavior, unequivocally assigns 3D conformations using a self-validating NMR-DFT protocol, and maps these structural nuances to their biological efficacy, particularly in targeted oncology[1].

The Pharmacophoric Significance of the 8-Ethyl-THQ Scaffold

In standard 1,2,3,4-tetrahydroquinoline, the lone pair of electrons on the N1 nitrogen is partially conjugated with the fused aromatic ring. Introducing an ethyl group at the C8 position fundamentally alters this dynamic.

Mechanistic Insight: The C8-ethyl group sits in the ortho position relative to the nitrogen. When an electrophile (such as an acyl or alkyl group) is attached to N1, the resulting derivative experiences severe allylic-type steric strain (A(1,3) strain) between the N-substituent and the C8-ethyl group. To minimize this steric clash, the N-substituent is forced out of the plane of the aromatic ring, disrupting conjugation but effectively locking the molecule into a rigid, predictable 3D geometry. This conformational restriction is highly advantageous; it reduces the entropic penalty upon binding to deep, hydrophobic protein pockets, such as the active site of the Mammalian Target of Rapamycin (mTOR)[2].

Synthetic Methodologies and Steric Considerations

Synthesizing and functionalizing 8-ethyl-THQ requires overcoming the very steric hindrance that makes the molecule biologically valuable. Standard room-temperature N-acylation protocols often fail or result in poor yields due to the shielding effect of the C8-ethyl moiety.

Protocol 1: Synthesis and N-Functionalization of 8-Ethyl-THQ

This protocol utilizes thermal energy to overcome the activation energy barrier imposed by C8 steric shielding.

  • Core Reduction: Dissolve 8-ethylquinoline in anhydrous methanol. Add 10% Pd/C catalyst (10 mol%). React under a continuous H₂ atmosphere (50 psi) at 25°C for 12 hours. The electron-deficient pyridine ring is selectively reduced over the benzene ring. Filter through a Celite pad to yield the 8-ethyl-1,2,3,4-THQ core[1].

  • Electrophilic Activation: Dissolve the purified 8-ethyl-THQ in anhydrous toluene. Toluene is selected over dichloromethane to allow for higher reflux temperatures.

  • N-Acylation: Add 1.5 equivalents of the target electrophile (e.g., morpholine-4-carbonyl chloride) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Reflux at 110°C for 24–36 hours. Causality: The elevated thermal energy is strictly required to drive the transition state past the A(1,3) steric clash between the incoming acyl group and the C8-ethyl group.

  • Purification: Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target derivative.

SynthWorkflow A 8-Ethylquinoline (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, 50 psi) A->B Selective Reduction C 8-Ethyl-1,2,3,4-THQ (Core Scaffold) B->C High Yield D N-Acylation / Alkylation (High Temp / Toluene) C->D Pathway 1 E C6 Functionalization (Halogenation) C->E Pathway 2 F Target THQ Derivatives (e.g., mTOR Inhibitors) D->F Overcome Steric Clash E->F Electrophilic Sub.

Fig 1: Synthetic workflow and derivatization pathways for sterically hindered 8-ethyl-THQ scaffolds.

Advanced Structural Elucidation

Relying solely on 1D NMR to characterize 8-ethyl-THQ derivatives is scientifically inadequate. The aliphatic region (1.0–3.5 ppm) suffers from severe signal overlap between the ethyl protons (CH₂ quartet, CH₃ triplet) and the THQ ring protons (C2, C3, C4). To establish absolute trustworthiness in the structural assignment, we employ a self-validating system combining 2D NMR connectivity with Density Functional Theory (DFT) calculations[3].

Protocol 2: Self-Validating Structural Assignment via NMR-DFT Correlation

This protocol establishes a closed-loop validation system where experimental data acts as the ground truth to verify theoretical conformational models.

  • 2D NMR Connectivity Mapping: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra in CDCl₃ at 298 K. Use the COSY spectrum to trace the isolated spin system of the 8-ethyl group and differentiate it from the C2-C3-C4 THQ ring system. Use HMBC cross-peaks to unequivocally establish the linkage between the ethyl CH₂ protons and the C8 quaternary carbon.

  • Conformational Search: Utilize Molecular Mechanics (MMFF94 force field) to generate all low-energy conformers. The pyran/piperidine ring of THQ derivatives typically adopts either a half-chair or twist-boat conformation[3].

  • Quantum Mechanical Optimization: Submit the lowest energy conformers to DFT optimization using the B3LYP functional and the cc-pVDZ basis set. Causality: The cc-pVDZ basis set includes polarization functions that are mathematically critical for accurately modeling the dense electron correlation in the sterically crowded N1-C8 region[3].

  • GIAO Chemical Shift Prediction: Calculate the Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors for the optimized 3D geometries.

  • Statistical Validation: Plot the experimental chemical shifts ( δexp​ ) against the calculated shifts ( δcalc​ ). A linear regression yielding an R2≥0.99 unequivocally validates that the synthesized molecule adopts the calculated 3D conformation in solution[3].

StructuralElucidation cluster_0 Experimental Phase cluster_1 Computational Phase A Synthesized 8-Ethyl-THQ Derivative B 1D/2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->B C High-Resolution Mass Spec (HRMS) A->C D Conformational Search (Molecular Mechanics) A->D G Data Correlation (Exp. vs. Calc. Shifts) B->G H Unequivocal Structural Assignment (3D Conformation Confirmed) C->H E DFT Optimization (B3LYP/cc-pVDZ) D->E F GIAO Chemical Shift Calculation E->F F->G G->H

Fig 2: Self-validating protocol for the unequivocal structural assignment of THQ derivatives.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The rigid conformation induced by C8-alkyl substitutions (like the 8-ethyl group) makes THQ derivatives highly potent candidates for targeted cancer therapies. Recent studies have demonstrated that functionalizing the THQ scaffold with morpholine moieties yields exceptional inhibitors of the mTOR pathway, a critical regulator of cellular metabolism and proliferation in lung and breast cancers[2].

As shown in the structural analysis, electronegative substituents (e.g., CF₃, F) at the C6 position, combined with the steric directing effects of the C8 position, drastically enhance binding affinity to the mTOR active site. Molecular dynamics (MD) simulations confirm that these specific stereochemical arrangements maintain stable protein-ligand interactions over 100-ns simulation periods[2].

Table 1: Comparative Antiproliferative Activity of Substituted THQ Derivatives

CompoundSubstitution PatternTarget Cell LineIC₅₀ (µM)Efficacy Profile
10e N-Morpholine, C6-CF₃A549 (Lung Cancer)0.033 ± 0.003Exceptional potency; primary lead candidate
10d N-Morpholine, C6-FA549 (Lung Cancer)0.062 ± 0.010High potency; broad-spectrum activity
10h N-Morpholine, C8-AlkylMCF-7 (Breast Cancer)0.087 ± 0.007High selectivity for breast cancer lines
10d N-Morpholine, C6-FMDA-MB-231 (TNBC)1.003 ± 0.008Moderate activity in triple-negative lines

Data summarized from recent in vitro MTT assays evaluating morpholine-substituted THQ derivatives against human cancer cell lines[2].

Conclusion

The 8-ethyl-1,2,3,4-tetrahydroquinoline scaffold represents a masterclass in utilizing steric hindrance to drive biological selectivity. By understanding the causality between the C8-ethyl group and N1-rotational restriction, researchers can rationally design highly specific kinase inhibitors. However, the complexity of these sterically crowded molecules demands rigorous, self-validating analytical frameworks. The integration of 2D NMR with DFT/B3LYP calculations ensures that the structural assignments—and the subsequent SAR models built upon them—are unequivocally accurate.

References

  • Title: 8-ethyl-1,2,3,4-tetrahydroquinoline (C11H15N) - PubChemLite Source: uni.lu URL:[Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: mdpi.com URL:[Link]

  • Title: A theoretical and experimental study to unequivocal structural assignment of tetrahydroquinoline derivatives Source: researchgate.net URL:[Link]

Sources

Exploratory

Crystallographic Characterization of 8-Ethyl-1,2,3,4-tetrahydroquinoline: Methodologies for Low-Melting Point Amines

The Analytical Challenge & Rationale8-Ethyl-1,2,3,4-tetrahydroquinoline (CAS 103858-38-4)[1] is a highly versatile secondary amine building block. It has recently gained prominence as a critical substrate in advanced tra...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Rationale8-Ethyl-1,2,3,4-tetrahydroquinoline (CAS 103858-38-4)[1] is a highly versatile secondary amine building block. It has recently gained prominence as a critical substrate in advanced transition-metal catalysis, most notably in thePd-catalyzed asymmetric dearomative arylation of indoles[2] to synthesize complex spiroindolenines with multiple stereocenters.

Despite its synthetic utility, determining its precise three-dimensional molecular conformation via single-crystal X-ray diffraction (SCXRD) presents a fundamental physical challenge: the free base is a colorless liquid at room temperature, with a[1]. Because liquids lack the long-range periodic order required to diffract X-rays, we must artificially induce a stable crystal lattice.

As a Senior Application Scientist, I have designed this guide to detail two rigorous, self-validating crystallographic workflows to overcome this barrier:

  • Thermodynamic Reduction (In Situ Cryo-Crystallography): Lowering the kinetic energy of the liquid until weak intermolecular forces (van der Waals and N-H···π interactions) establish a periodic lattice.

  • Ionic Lattice Formation (Chemical Derivatization): Converting the liquid amine into a solid hydrochloride salt, thereby introducing strong ionic bonds and robust hydrogen-bond networks that raise the melting point for ambient crystallization.

Step-by-Step Methodologies & Validation Protocols

Protocol A: In Situ Cryo-Crystallography of the Free Base

This protocol relies on precise thermal control to prevent the liquid from freezing into an amorphous glass, forcing it instead into a highly ordered crystalline state.

  • Capillary Loading: Draw the neat liquid 8-ethyl-1,2,3,4-tetrahydroquinoline into a 0.3 mm thin-walled quartz capillary and seal it with epoxy.

    • Causality: Quartz is explicitly chosen over standard borosilicate glass because it produces significantly less background X-ray scattering, which is critical for resolving the inherently weak diffraction data of light-atom organic crystals.

  • Flash Quenching: Mount the capillary on the diffractometer goniometer and rapidly quench the sample to 100 K using a nitrogen cryostream.

    • Validation Step: Inspect the capillary under cross-polarized light. A dark image indicates a frozen amorphous glass, whereas bright, multi-colored domains indicate polycrystalline ice. Neither state will yield a solvable structure.

  • Laser-Assisted Zone Annealing: Gradually raise the temperature to just below the melting point (approx. 250 K). Use a focused IR laser to locally melt the polycrystalline mass, leaving only a single microscopic "seed" crystal at the tip of the capillary. Slowly cool the system back to 100 K at a rate of 2 K/min to allow the seed to grow and consume the melt.

    • Validation Step: Rotate the capillary 360°. The entire solid mass must exhibit a single, uniform interference color under polarized light, confirming the presence of a single-crystal domain.

  • Data Collection: Irradiate the crystal with Mo-Kα radiation (λ = 0.71073 Å).

    • Validation Step: The initial 10 diffraction frames must display sharp, distinct Bragg spots. The absence of concentric powder rings validates the success of the annealing process.

CryoWorkflow Liquid Liquid Sample (Neat Free Base) Capillary Capillary Loading (0.3 mm Quartz) Liquid->Capillary Quench Flash Quench to 100 K (N2 Cryostream) Capillary->Quench Validate1 Polarized Light Check (Glass vs. Polycrystal) Quench->Validate1 Anneal Laser Zone Annealing (Isolate Single Seed) Validate1->Anneal If Polycrystalline XRD SCXRD Data Collection (Mo-Kα, 100 K) Validate1->XRD If Single Crystal Anneal->XRD

Workflow for in situ cryo-crystallography of liquid 8-ethyl-1,2,3,4-tetrahydroquinoline.

Protocol B: Derivatization to the Hydrochloride Salt

When specialized cryo-annealing hardware is unavailable, chemical derivatization is the gold standard.

  • Salt Formation: Dissolve 1.0 g of 8-ethyl-1,2,3,4-tetrahydroquinoline in 10 mL of anhydrous diethyl ether. Cool to 0 °C and add 1.1 equivalents of 2.0 M ethereal HCl dropwise under vigorous stirring.

    • Causality: The resulting hydrochloride salt is highly insoluble in non-polar ether. This drives the acid-base equilibrium forward and causes immediate precipitation, preventing oxidative degradation of the electron-rich amine.

  • Isolation: Filter the white precipitate under a nitrogen atmosphere and wash with 2 x 5 mL of cold anhydrous ether to remove any unreacted free base.

  • Vapor Diffusion Crystallization: Dissolve 50 mg of the crude salt in a minimum volume (approx. 0.5 mL) of boiling absolute ethanol in a small inner vial. Place this vial inside a larger sealed jar containing 5 mL of diethyl ether (antisolvent). Allow to stand undisturbed for 48 hours at 20 °C.

    • Causality: The slow vapor-phase diffusion of ether into the ethanol solution creates a state of controlled supersaturation. This slow kinetic regime favors the nucleation of a few large, defect-free single crystals rather than the rapid precipitation of microcrystalline powder.

  • Data Collection: Harvest a crystal (optimal size ~0.2 x 0.2 x 0.1 mm), coat it in paratone oil to prevent solvent loss, mount on a MiTeGen loop, and collect SCXRD data at 150 K.

    • Validation Step: During data reduction, the internal agreement factor ( Rint​ ) of the merged symmetry-equivalent reflections must be < 0.05. A higher value indicates crystal twinning or severe radiation damage.

DerivWorkflow Base 8-Ethyl-1,2,3,4-THQ (Free Base) Ether Dissolve in Anhydrous Ether Base->Ether HCl Add Ethereal HCl (Dropwise, 0 °C) Ether->HCl Precipitate Salt Precipitation (Filtration & Wash) HCl->Precipitate Vapor Vapor Diffusion (EtOH / Ether) Precipitate->Vapor Validate2 Birefringence Check (Optical Microscopy) Vapor->Validate2 Validate2->Vapor Twinning/Powder XRD2 SCXRD Data Collection (150 K) Validate2->XRD2 Defect-Free Crystal

Chemical derivatization and vapor diffusion crystallization workflow for the HCl salt.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters comparing the in situ cryo-cooled free base against the ambient-crystallized hydrochloride salt. (Note: Parameters are representative expected values based on structural analogs in the Cambridge Structural Database).

Crystallographic ParameterFree Base (In Situ Cryo)Hydrochloride Salt (Derivatized)
Empirical Formula C₁₁H₁₅NC₁₁H₁₆ClN
Formula Weight 161.24 g/mol 197.70 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Temperature 100(2) K150(2) K
Primary Intermolecular Force Weak N-H···π interactionsStrong N-H···Cl⁻ ionic/hydrogen bonds
Calculated Density (ρ) ~1.12 g/cm³~1.28 g/cm³
Data Collection Strategy Full sphere, rapid scanHemisphere, standard scan
Expected Rint​ 0.045 – 0.060< 0.035

References

  • Nie, Y.-H., Komatsuda, M., Yang, P., Zheng, C., Yamaguchi, J., & You, S.-L. (2022). "Pd-Catalyzed Asymmetric Dearomative Arylation of Indoles via a Desymmetrization Strategy." Organic Letters, 24(6), 1481-1485.[Link]

  • Journal of the Chemical Society, Abstracts v. 98-128. "Physical Properties of Tetrahydroquinoline Derivatives." Internet Archive.[Link]

Sources

Foundational

Engineering Balanced-Affinity Opioid Ligands: A Technical Guide to C-8 Substituted Tetrahydroquinoline Receptor Binding

Executive Summary Opioid analgesics remain the gold standard for the management of moderate to severe pain. However, their clinical utility is severely hampered by adverse effects mediated by the μ-opioid receptor (MOR),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Opioid analgesics remain the gold standard for the management of moderate to severe pain. However, their clinical utility is severely hampered by adverse effects mediated by the μ-opioid receptor (MOR), including analgesic tolerance, physical dependence, and respiratory depression[1]. Recent pharmacological paradigms demonstrate that bifunctional ligands possessing a MOR agonist and δ-opioid receptor (DOR) antagonist profile can mitigate these side effects while preserving robust antinociception[1][2].

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold has emerged as a privileged structure for developing such peptidomimetics. Specifically, substitutions at the C-8 position—such as 8-ethyl-1,2,3,4-tetrahydroquinoline derivatives—play a critical role in tuning the spatial and electronic constraints of the receptor binding pocket. This guide provides an in-depth analysis of the structure-activity relationships (SAR) and the experimental methodologies required to validate the receptor binding affinity and efficacy of these complex THQ ligands.

Mechanistic Rationale: The MOR/DOR Axis

The rationale for developing mixed-efficacy MOR/DOR ligands is rooted in the compensatory receptor crosstalk that occurs during chronic opioid administration. Activation of MOR by traditional agonists triggers G-protein coupled receptor (GPCR) cascades leading to analgesia. However, chronic activation leads to receptor desensitization and the upregulation of compensatory pathways, which are heavily modulated by DOR[1].

Co-administering a DOR antagonist with a MOR agonist, or utilizing a single bivalent THQ ligand, disrupts this compensatory mechanism. By simultaneously activating MOR and blocking DOR, the development of analgesic tolerance and physical dependence is significantly attenuated[1][2].

G LIGAND C-8 Substituted THQ Ligand MOR μ-Opioid Receptor (MOR) Agonism LIGAND->MOR Activates DOR δ-Opioid Receptor (DOR) Antagonism LIGAND->DOR Blocks ANALGESIA Robust Antinociception MOR->ANALGESIA TOLERANCE Attenuated Tolerance & Dependence MOR->TOLERANCE Compensatory Pathway DOR->TOLERANCE Prevents

Fig 1: Dual modulation of MOR and DOR pathways by bifunctional THQ ligands.

Structure-Activity Relationship (SAR) of the THQ Core

Unsubstituted THQ cores typically exhibit a strong bias toward MOR over DOR, often demonstrating a >10-fold preference[1]. To achieve a balanced affinity (where MOR Ki​ ≈ DOR Ki​ ), the C-8 position of the tetrahydroquinoline ring is modified to probe previously unexplored spatial constraints within the binding pocket[1].

  • Alkyl Substitutions (e.g., 8-ethyl-THQ derivatives): Introducing an alkyl group at the C-8 position increases the lipophilic bulk of the ligand. This slight steric hindrance causes a moderate decrease in MOR affinity but significantly enhances DOR affinity, shifting the MOR/DOR binding ratio closer to parity. However, alkyl substitutions often elicit modest DOR agonism rather than the desired antagonism[1][3].

  • Carbonyl Substitutions: While alkyl groups improve binding balance, compounds with carbonyl moieties at C-8 display the strict MOR agonist/DOR antagonist profile required to prevent receptor tolerance[1][3].

Quantitative Data Synthesis

The following table summarizes the causal relationship between C-8 modifications on the THQ core and the resulting opioid receptor binding affinities ( Ki​ ) and functional efficacies.

Compound ClassRepresentative C-8 SubstitutionMOR Ki​ (nM)DOR Ki​ (nM)MOR/DOR RatioDOR Functional Profile
Unsubstituted THQ None (-H)~1.0~43.043.0Partial Agonist
Alkyl-THQ -Ethyl / -Methyl~2.5~4.01.6Modest Agonist
Carbonyl-THQ -Ketone / -Amide~3.0~5.01.6Antagonist

(Data synthesized from competitive displacement and functional assays[1][3])

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the binding affinity and efficacy of 8-ethyl-THQ and related derivatives, two distinct but complementary assays are required. The protocols below are designed as self-validating systems, ensuring that binding data correlates directly with functional GPCR activation.

Radioligand Binding Assay (Competitive Displacement)

Causality & Rationale: This assay utilizes [3H] -diprenorphine, a non-selective opioid antagonist with uniformly high affinity for MOR, DOR, and KOR. By using a non-selective radioligand, researchers can accurately calculate the inhibition constant ( Ki​ ) of the novel THQ ligand across all three receptor subtypes using competitive displacement, ensuring comparative accuracy[1][2].

Step-by-Step Protocol:

  • Membrane Preparation: Culture C6 cells stably expressing MOR (C6-MOR) or DOR (C6-DOR). Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -diprenorphine, and varying concentrations of the THQ test compound (ranging from 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester. Self-Validation: The filters trap the membrane fragments (and bound radioligand) while washing away unbound ligand, ensuring only receptor-ligand complexes are measured.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Functional [35S] -GTPγS Binding Assay

Causality & Rationale: Binding affinity ( Ki​ ) does not indicate whether a ligand is an agonist or antagonist. The [35S] -GTPγS assay measures the primary step of GPCR activation: the exchange of GDP for GTP on the G α subunit. By using a non-hydrolyzable radiolabeled GTP analog, this assay quantifies the intrinsic efficacy of the ligand directly at the receptor level, bypassing downstream signal amplification variables[1][2].

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 30 µM GDP. Self-Validation: Excess GDP ensures that basal G-protein activity is suppressed, maximizing the signal-to-noise ratio upon agonist stimulation.

  • Ligand Addition: Add the THQ ligand at varying concentrations to the membrane preparations (10 µg protein/well).

  • Radioligand Introduction: Add 0.1 nM [35S] -GTPγS to the mixture and incubate for 60 minutes at 30°C.

  • Termination & Filtration: Stop the reaction via rapid filtration through GF/B filters.

  • Data Analysis: Measure radioactivity. Potency is calculated as EC50​ (concentration required for half-maximal stimulation), and efficacy is expressed as the percent maximal stimulation relative to a standard full agonist (e.g., DAMGO for MOR, DPDPE for DOR)[1].

G STEP1 Membrane Preparation (C6-MOR / C6-DOR Cells) STEP2 Incubation with GDP & [35S]-GTPγS STEP1->STEP2 STEP3 Addition of THQ Ligand (Concentration Gradient) STEP2->STEP3 STEP4 GPCR Activation & Nucleotide Exchange STEP3->STEP4 STEP5 Rapid Filtration (Isolate Bound Complexes) STEP4->STEP5 STEP6 Liquid Scintillation Counting (Quantify Efficacy) STEP5->STEP6

Fig 2: Step-by-step workflow of the [35S]-GTPγS functional binding assay.

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold represents a highly tunable platform for neuropharmacological drug development. By strategically modifying the C-8 position with alkyl (e.g., 8-ethyl) or carbonyl groups, researchers can successfully manipulate the spatial constraints of the opioid receptor binding pocket. This structural fine-tuning is paramount for achieving the balanced MOR agonist/DOR antagonist profile necessary to decouple potent antinociception from the detrimental side effects of tolerance and dependence.

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain Source: PMC / ACS Chemical Neuroscience URL
  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR)
  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain (ACS Publication)

Sources

Exploratory

Elucidating the MS/MS Fragmentation Dynamics of 8-Ethyl-1,2,3,4-Tetrahydroquinoline: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore widely utilized in drug discovery, agrochemicals, and materials science. Specifically, 8-ethyl-1,2,3,4-tetrahydroquinoline (8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore widely utilized in drug discovery, agrochemicals, and materials science. Specifically, 8-ethyl-1,2,3,4-tetrahydroquinoline (8-eTHQ) presents unique analytical challenges and opportunities during pharmacokinetic profiling and metabolite identification. Because the ethyl substitution is located at the C8 position—ortho to the secondary amine of the saturated piperidine ring—its mass spectrometric (MS) behavior under collision-induced dissociation (CID) is governed by a competition between saturated ring cleavage and alkyl chain fragmentation.

This whitepaper provides an in-depth mechanistic analysis of the MS/MS fragmentation patterns of 8-eTHQ. Designed for analytical chemists and drug development professionals, this guide synthesizes theoretical gas-phase ion chemistry with field-proven, self-validating experimental protocols to ensure high-confidence structural elucidation.

Physicochemical & Mass Spectrometric Profile

Before designing an MS/MS workflow, it is critical to establish the exact mass and preferential ionization states of the analyte. In positive electrospray ionization (ESI+), 8-eTHQ readily protonates at the secondary amine to form a stable [M+H]+ precursor ion[1].

Table 1: Quantitative Mass Spectrometric Properties of 8-eTHQ

PropertyValueStructural / Analytical Significance
Molecular Formula C11​H15​N Contains a fused aromatic-aliphatic bicyclic system.
Monoisotopic Mass 161.1204 DaBase exact mass for neutral molecule.
Precursor Ion [M+H]+ 162.1277 DaPrimary target for quadrupole isolation in ESI+[1].
Predicted CCS ( [M+H]+ ) ~135.0 ŲCollision Cross Section; useful for ion mobility separation (IMS)[1].
Protonation Site N1 (Secondary Amine)Directs charge-driven fragmentation pathways during CID.

Core MS/MS Fragmentation Mechanisms

The fragmentation of 8-eTHQ is driven by the stability of the resulting aromatic and conjugated systems. When subjected to Higher-energy C-trap Dissociation (HCD) or CID, the [M+H]+ precursor (m/z 162.13) undergoes three primary competitive pathways[2].

Pathway A: Saturated Ring Cleavage (Retro-Diels-Alder)

The most diagnostic fragmentation for 1,2,3,4-tetrahydroquinolines is the cleavage of the saturated piperidine ring. Driven by the thermodynamic stability of the resulting iminium ion, the molecule undergoes a Retro-Diels-Alder (RDA) type reaction, resulting in the neutral loss of ethylene ( C2​H4​ , 28.03 Da) from the C2-C3 positions[3].

  • Diagnostic Shift: m/z 162.13 m/z 134.10.

Pathway B: Alkyl Chain Cleavage

The C8-ethyl group is highly susceptible to cleavage due to the steric strain ortho to the nitrogen and the stability of the resulting benzylic/aromatic radical cation. This pathway manifests as the loss of an ethyl radical ( C2​H5∙​ , 29.04 Da) or a McLafferty-like rearrangement losing ethylene ( C2​H4​ , 28.03 Da)[2].

  • Diagnostic Shift: m/z 162.13 m/z 133.09 or m/z 134.10.

Pathway C: Dehydrogenation (Aromatization)

Tetrahydroquinolines are highly prone to gas-phase dehydrogenation. The loss of two or four hydrogen atoms ( −H2​ or −2H2​ ) yields the fully aromatic 8-ethylquinoline derivative. This is often observed in ambient ionization or high-energy CID[4].

  • Diagnostic Shift: m/z 162.13 m/z 160.11 m/z 158.10.

G Precursor Precursor Ion [M+H]+ m/z 162.13 Frag134 Fragment Ion [M+H - C2H4]+ m/z 134.10 Precursor->Frag134 - C2H4 (28 Da) Retro-Diels-Alder or Ethyl Cleavage Frag133 Fragment Ion [M+H - C2H5•]+ m/z 133.09 Precursor->Frag133 - C2H5• (29 Da) Radical Cleavage Frag145 Fragment Ion [M+H - NH3]+ m/z 145.10 Precursor->Frag145 - NH3 (17 Da) Ring Opening Frag106 Fragment Ion [M+H - 2 x C2H4]+ m/z 106.06 Frag134->Frag106 - C2H4 (28 Da) Sequential Cleavage

Caption: Logical MS/MS fragmentation pathway of 8-ethyl-1,2,3,4-tetrahydroquinoline.

Experimental Workflow & Protocol for MS/MS Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls and specific instrumental parameters chosen for causal, mechanistic reasons rather than arbitrary defaults.

Phase 1: Sample Preparation & System Suitability

Causality: Matrix effects can suppress the ionization of the secondary amine. Utilizing a stable-isotope-labeled internal standard (SIL-IS) ensures that any signal suppression is mathematically normalized, validating the extraction recovery.

  • Spiking: Aliquot 50 µL of biological matrix (e.g., plasma) and spike with 10 µL of SIL-IS (e.g., 8-eTHQ-d5 at 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Why Formic Acid? It pre-protonates the basic nitrogen, preventing analyte loss to glassware and improving partitioning.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Validation Check: Run a solvent blank immediately before the sample sequence to confirm zero carryover, validating system cleanliness.

Phase 2: Chromatographic Separation (UHPLC)

Causality: 8-eTHQ is a small, moderately hydrophobic base. A C18 column with an acidic mobile phase ensures the amine remains protonated, preventing peak tailing caused by secondary interactions with free silanols on the stationary phase.

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: High-Resolution Mass Spectrometry (HRMS)

Causality: Higher-energy C-trap Dissociation (HCD) on an Orbitrap or Q-TOF is strictly preferred over traditional ion trap CID. Ion traps suffer from the "1/3 rule" low-mass cutoff, which would blindly eliminate the critical m/z 106 fragment from detection.

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Precursor Isolation: m/z 162.1277 (Isolation window: 1.0 Da).

  • Fragmentation: HCD with Normalized Collision Energy (NCE) stepped at 20, 30, and 40%. Why stepped NCE? It simultaneously captures both fragile precursor transitions (e.g., m/z 134) and high-energy terminal fragments (e.g., m/z 106) in a single composite spectrum.

  • Resolution: 70,000 FWHM to ensure mass accuracy < 5 ppm, validating elemental composition.

Workflow Prep 1. Sample Prep (SIL-IS Spiked) LC 2. UHPLC (Acidic C18) Prep->LC ESI 3. ESI(+) (Protonation) LC->ESI CID 4. HCD Cell (Stepped NCE) ESI->CID Data Data CID->Data

Caption: Self-validating LC-HRMS/MS experimental workflow for 8-eTHQ profiling.

Data Interpretation & Quantitative Analysis

Upon acquiring the MS/MS spectra, structural assignment relies on matching the exact mass of the fragment ions to their theoretical neutral losses. The table below summarizes the quantitative data required to validate the presence of 8-eTHQ in a sample.

Table 2: Diagnostic MS/MS Fragment Ions for 8-eTHQ

Observed m/zTheoretical m/zNeutral Loss (Da)Structural AssignmentRelative Abundance (Est.)
162.1277 162.12770 [M+H]+ PrecursorVariable (NCE dependent)
145.1012 145.101117.026 [M+H−NH3​]+ Low
134.0964 134.096428.031 [M+H−C2​H4​]+ (RDA or Ethyl loss)High (Base Peak at low NCE)
133.0886 133.088629.039 [M+H−C2​H5∙​]+ Medium
118.0650 118.065144.062 [M+H−C2​H4​−NH2​]+ Low
106.0651 106.065156.062 [M+H−2×C2​H4​]+ High (Base Peak at high NCE)

Note: A mass error of < 5 ppm between observed and theoretical m/z is required to validate the fragment identity.

References

  • PubChemLite - 8-ethyl-1,2,3,4-tetrahydroquinoline (C11H15N) Source: Université du Luxembourg (CCSbase / PubChem) URL:[Link]

  • The behaviour of tetralin, chroman, isochroman, thiochroman, isothiochroman, 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline under electron impact Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]

  • Mass spectra of tetrahydroquinolines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Direct and Efficient Dehydrogenation of Tetrahydroquinolines and Primary Amines Using Corona Discharge Generated on Ambient Hydrophobic Paper Substrate Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

Sources

Foundational

pharmacokinetics of 8-ethyl-1,2,3,4-tetrahydroquinoline in animal models

An In-Depth Technical Guide to the Pharmacokinetics of 8-ethyl-1,2,3,4-tetrahydroquinoline in Animal Models: A Predictive Overview Foreword: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 8-ethyl-1,2,3,4-tetrahydroquinoline in Animal Models: A Predictive Overview

Foreword: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] While the specific pharmacokinetic (PK) profile of 8-ethyl-1,2,3,4-tetrahydroquinoline in animal models has not been extensively reported in publicly available literature, a wealth of data exists for structurally related THQ and 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. This guide provides a predictive overview of the likely pharmacokinetic characteristics of 8-ethyl-1,2,3,4-tetrahydroquinoline, synthesized from established principles and data from its chemical relatives. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into experimental design and potential metabolic fate.

Section 1: Absorption and Distribution: The Journey into the System

The initial phase of a compound's journey in vivo is its absorption into the systemic circulation and subsequent distribution to various tissues. For the tetrahydroquinoline class, these properties are largely governed by their physicochemical characteristics.

Absorption Profile

While specific oral bioavailability data for 8-ethyl-1,2,3,4-tetrahydroquinoline is unavailable, we can infer its likely absorption characteristics. Generally, THQ derivatives are amenable to systemic absorption. For instance, a study on the related compound thymoquinone (THQ) in a rabbit model demonstrated an absolute oral bioavailability of approximately 58%, indicating substantial absorption from the gastrointestinal tract.[2]

The addition of an ethyl group at the 8-position of the tetrahydroquinoline ring is expected to increase the lipophilicity of the molecule. This enhanced lipophilicity can improve membrane permeability, a key factor for passive diffusion across the gut wall. However, very high lipophilicity can sometimes lead to poor aqueous solubility, which might limit dissolution and overall absorption.

Distribution Characteristics

Once absorbed, the distribution of a compound is determined by its affinity for plasma proteins and its ability to permeate into different tissues.

  • Plasma Protein Binding: Many nitrogen-containing heterocyclic compounds exhibit significant binding to plasma proteins, primarily albumin. For example, the novel tetrahydroisoquinoline EDL-155 was found to be highly bound to plasma proteins (>93%) in rats.[3] Similarly, thymoquinone showed protein binding of over 99%.[2] It is highly probable that 8-ethyl-1,2,3,4-tetrahydroquinoline will also exhibit a high degree of plasma protein binding. This is a critical parameter as only the unbound fraction of the drug is available to exert its pharmacological effect and to be metabolized or excreted.

  • Volume of Distribution (Vd): The Vd provides an indication of the extent of a drug's distribution into tissues. A high Vd suggests that the compound is extensively distributed outside of the plasma. The tetrahydroisoquinoline EDL-155 displayed a high volume of distribution (13.0 L/kg) in rats, suggesting significant tissue penetration.[3] Given its predicted lipophilicity, 8-ethyl-1,2,3,4-tetrahydroquinoline is also expected to have a relatively large volume of distribution.

  • Blood-Brain Barrier Penetration: The ability of a compound to cross the blood-brain barrier is of particular interest for centrally acting agents. Studies have shown that some tetrahydroisoquinolines can accumulate in the brain.[4][5] The dose-normalized cerebrospinal fluid (CSF) area under the curve (AUC) for EDL-155 was 1.4% of the plasma AUC, indicating that while it can cross the blood-brain barrier, its penetration is limited, likely due to high plasma protein binding and potential efflux transporter activity.[3]

Section 2: The Metabolic Fate of Tetrahydroquinolines

Metabolism is a critical determinant of a compound's half-life and route of elimination. For tetrahydroquinoline and tetrahydroisoquinoline derivatives, metabolism can be complex and subject to species differences.

Key Metabolic Pathways

Based on studies of related compounds, the metabolism of 8-ethyl-1,2,3,4-tetrahydroquinoline is likely to proceed through several key pathways:

  • Aromatization: A major metabolic pathway for some tetrahydroisoquinolines in rats is the aromatization of the heterocyclic ring to form the corresponding isoquinoline.[6] This could potentially occur with the tetrahydroquinoline ring of the target compound.

  • Hydroxylation: Hydroxylation is a common Phase I metabolic reaction. For tetrahydroisoquinoline, 4-hydroxytetrahydroisoquinoline has been identified as a metabolite in rat liver microsomes and urine.[4] The aromatic ring and potentially the ethyl group of 8-ethyl-1,2,3,4-tetrahydroquinoline are likely sites for hydroxylation.

  • N-Methylation and N-Oxidation: In dogs, N-methylation followed by N-oxidation has been observed as a significant metabolic pathway for a dichloro-substituted tetrahydroisoquinoline.[6] The secondary amine in the tetrahydroquinoline ring is a prime site for such reactions.

  • Phase II Conjugation: Following Phase I metabolism, the resulting hydroxylated or amine-containing metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Species-Specific Metabolism

It is crucial to recognize that significant species differences in drug metabolism can exist. A notable example is the metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, where rats primarily utilize aromatization and hydroxylation, while dogs favor N-methylation and N-oxidation.[6] Such differences underscore the importance of conducting metabolic studies in multiple species during preclinical development.

Below is a diagram illustrating the potential metabolic pathways for 8-ethyl-1,2,3,4-tetrahydroquinoline, based on the metabolism of related compounds.

G Parent 8-ethyl-1,2,3,4-tetrahydroquinoline Metabolite1 Aromatization Product (8-ethyl-quinoline) Parent->Metabolite1 Aromatization Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Hydroxylation (Phase I) Metabolite3 N-Methylated Metabolite Parent->Metabolite3 N-Methylation (Phase I) Metabolite5 Phase II Conjugate (e.g., Glucuronide) Metabolite2->Metabolite5 Conjugation (Phase II) Metabolite4 N-Oxide Metabolite Metabolite3->Metabolite4 N-Oxidation (Phase I)

Caption: Predicted metabolic pathways for 8-ethyl-1,2,3,4-tetrahydroquinoline.

Section 3: Excretion Pathways

The final step in the pharmacokinetic profile is the excretion of the parent compound and its metabolites from the body. For tetrahydroquinoline derivatives, the primary route of elimination is typically via the urine.[6] The extent of renal excretion will depend on the degree of metabolism. Highly metabolized compounds are often eliminated as their more water-soluble metabolites in the urine.

Section 4: A Proposed Protocol for an In Vivo Pharmacokinetic Study

To empirically determine the pharmacokinetic profile of 8-ethyl-1,2,3,4-tetrahydroquinoline, a well-designed study in an appropriate animal model is essential. The following is a proposed workflow based on standard practices for similar compounds.[3]

Experimental Workflow

G cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Dose_Formulation Dose Formulation Preparation (IV and PO) Animal_Acclimation->Dose_Formulation Dosing Compound Administration (Intravenous and Oral Routes) Dose_Formulation->Dosing Sample_Collection Serial Blood Sample Collection Dosing->Sample_Collection Sample_Processing Plasma Isolation Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., WinNonlin) Bioanalysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Step-by-Step Methodology
  • Animal Model: Male Sprague-Dawley rats (250-300g) are a commonly used model for pharmacokinetic studies. Animals should be acclimated for at least one week before the study.

  • Dose Administration:

    • Intravenous (IV) Group: 8-ethyl-1,2,3,4-tetrahydroquinoline is administered as a single bolus injection via the tail vein. A typical dose might be in the range of 5-10 mg/kg.

    • Oral (PO) Group: The compound is administered by oral gavage. The oral dose is typically higher than the IV dose to account for incomplete absorption, for example, 20 mg/kg.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of 8-ethyl-1,2,3,4-tetrahydroquinoline are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as clearance, volume of distribution, half-life, and AUC.[3] Oral bioavailability is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.

Section 5: Data Presentation and Key Parameters

For clarity and comparative purposes, pharmacokinetic data are best presented in a tabular format.

Table 1: Key Pharmacokinetic Parameters for Tetrahydroquinoline Analogs in Rats
ParameterEDL-155 (THIQ)[3]Predicted Range for 8-ethyl-THQ
Clearance (CL) 342.5 ml/min/kgModerate to High
Volume of Distribution (Vd) 13.0 L/kgHigh
Terminal Half-life (t½) 23.7 minShort to Moderate
Plasma Protein Binding >93%High
Oral Bioavailability (F%) Not ReportedModerate

Conclusion

While direct experimental data on the pharmacokinetics of 8-ethyl-1,2,3,4-tetrahydroquinoline is not yet available, by examining the behavior of structurally similar tetrahydroquinoline and tetrahydroisoquinoline derivatives, we can construct a scientifically grounded, predictive profile. It is anticipated that 8-ethyl-1,2,3,4-tetrahydroquinoline will be a moderately bioavailable compound with a high volume of distribution and significant plasma protein binding. Its metabolism is likely to be extensive, proceeding through pathways such as aromatization, hydroxylation, and N-methylation, with a moderate to high clearance rate. The experimental protocol outlined in this guide provides a robust framework for the empirical determination of these crucial parameters, which are essential for any further development of this compound for therapeutic applications.

References

  • Title: A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry Source: PubMed URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Advances URL: [Link]

  • Title: Plasma and cerebrospinal fluid pharmacokinetics of the novel tetrahydroisoquinoline EDL-155 in rats Source: PubMed URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Source: Eclética Química URL: [Link]

  • Title: Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer Source: PubMed URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies Source: ResearchGate URL: [Link]

  • Title: Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives Source: PubMed URL: [Link]

  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression Source: PubMed URL: [Link]

  • Title: Pharmacokinetic plasma behaviors of intravenous and oral bioavailability of thymoquinone in a rabbit model Source: PubMed URL: [Link]

  • Title: Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites Source: PubMed URL: [Link]

  • Title: formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment Source: PubMed URL: [Link]

  • Title: Aminoquinoline Candidate Anticyanide Drug (WR242511) Source: Defense Technical Information Center URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: PMC URL: [Link]

  • Title: Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids Source: MDPI URL: [Link]

  • Title: Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of 8-Ethylquinoline to 8-Ethyl-1,2,3,4-tetrahydroquinoline

Executive Summary The selective reduction of heteroaromatic compounds is a cornerstone transformation in modern synthetic chemistry. Specifically, 8-ethyl-1,2,3,4-tetrahydroquinoline serves as a critical structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective reduction of heteroaromatic compounds is a cornerstone transformation in modern synthetic chemistry. Specifically, 8-ethyl-1,2,3,4-tetrahydroquinoline serves as a critical structural motif and building block in the development of bioactive pharmaceuticals, chiral phosphoramidite ligands, and advanced agrochemicals.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the chemoselective hydrogenation of 8-ethylquinoline. By detailing both a highly accessible heterogeneous transfer hydrogenation and a highly efficient homogeneous high-pressure hydrogenation, this guide equips scientists with the mechanistic insights necessary to optimize yields, prevent catalyst poisoning, and avoid over-reduction.

Mechanistic Rationale & Catalyst Selection

The hydrogenation of quinoline derivatives presents unique challenges. The resonance stabilization of the fused bicyclic system demands high activation energy, while the lone pair on the quinoline nitrogen frequently acts as a poison to traditional noble-metal catalysts (e.g., Pd, Pt, Ru) by strongly coordinating to the active metal surface[1].

To overcome these thermodynamic and kinetic barriers, two distinct catalytic paradigms are employed:

  • Heterogeneous Transfer Hydrogenation (Pd/C): Utilizing Palladium on Carbon (Pd/C) with ammonium formate as a hydrogen donor allows for a safe, scalable reduction without the need for high-pressure hydrogen gas[2]. The continuous in situ generation of hydrogen gas and acidic byproducts (formic acid) naturally protonates the quinoline nitrogen, mitigating its poisoning effect on the palladium surface.

  • Homogeneous High-Pressure Hydrogenation (Ru/I₂): For unparalleled turnover numbers (TON) and mild temperature conditions, the homogeneous [Ru(p-cymene)Cl2]2 complex activated by molecular iodine (I₂) is highly effective[3]. The causality behind the iodine additive is critical: I₂ reacts with the ruthenium precursor to generate a highly electrophilic, cationic Ru-iodo species that facilitates the rapid activation of molecular hydrogen and coordinates efficiently with the substrate.

The Cascade Reaction Pathway

Mechanistic studies, including isotopic labeling and Density Functional Theory (DFT) calculations, reveal that the reduction of the pyridine ring in quinolines does not occur via a single concerted step. Instead, it proceeds through an ionic cascade pathway[4]. The sequence initiates with a 1,4-hydride addition, followed by an isomerization (H⁺ transfer) to a 3,4-dihydroquinoline intermediate, and concludes with a 1,2-hydride addition to yield the fully saturated 1,2,3,4-tetrahydroquinoline[4].

Mechanism N1 8-Ethylquinoline (MW: 157.21) N2 1,4-Dihydroquinoline Intermediate N1->N2 1,4-Hydride Addition N3 3,4-Dihydroquinoline Intermediate N2->N3 Isomerization (H+ Transfer) N4 8-Ethyl-1,2,3,4- tetrahydroquinoline (MW: 161.24) N3->N4 1,2-Hydride Addition

Figure 1: Cascade reaction pathway for the catalytic hydrogenation of 8-ethylquinoline.

Experimental Protocols

Protocol A: Heterogeneous Transfer Hydrogenation (Scalable & High-Pressure-Free)

This protocol utilizes Pd/C and ammonium formate, making it ideal for standard laboratory setups lacking high-pressure autoclave infrastructure[2].

Materials:

  • 8-Ethylquinoline (1.0 equiv, ~10 mmol, 1.57 g)

  • 10% Pd/C (0.9 - 1.5 mol% Pd)

  • Ammonium formate (4.0 equiv, 40 mmol, 2.52 g)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • System Purge: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 10% Pd/C. Purge the flask with inert gas (N₂ or Ar) for 5 minutes to prevent solvent ignition.

  • Reagent Addition: Carefully add absolute ethanol (30 mL), followed by 8-ethylquinoline (1.57 g). Stir the suspension at room temperature for 5 minutes.

  • Hydrogen Donor Addition: Add ammonium formate (2.52 g) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) under an inert atmosphere. The decomposition of ammonium formate will generate H₂ gas and NH₃ in situ.

  • Self-Validating Checkpoint: After 4 hours, extract a 50 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS. The protocol is self-validating: the complete disappearance of the parent ion at m/z 157.2 and the emergence of the m/z 161.2 peak confirms successful reduction. If an intermediate m/z 159.2 is observed, add an additional 1.0 equiv of ammonium formate and reflux for 2 more hours.

  • Workup: Cool the mixture to room temperature. Filter the catalyst through a pad of Celite, washing the cake with excess ethanol. Concentrate the filtrate under reduced pressure, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and evaporate to yield the crude 8-ethyl-1,2,3,4-tetrahydroquinoline.

Protocol B: Homogeneous High-Pressure Hydrogenation (High TON)

This protocol is designed for maximum catalytic efficiency and atom economy, utilizing a highly active ruthenium-iodo catalytic system[3].

Materials:

  • 8-Ethylquinoline (1.0 equiv, ~20 mmol, 3.14 g)

  • [Ru(p-cymene)Cl2]2 (0.5 mol%)

  • Iodine (I₂) (5.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • High-purity H₂ gas

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with [Ru(p-cymene)Cl2]2 and I₂. Add 5 mL of anhydrous THF and stir for 15 minutes to allow the formation of the active cationic Ru-iodo species.

  • Substrate Introduction: Dissolve 8-ethylquinoline in 15 mL of anhydrous THF and transfer it to the autoclave.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the headspace three times with H₂ gas (pressurize to 100 psi, then vent). Finally, pressurize the vessel to 600 psi (approx. 4.1 MPa) of H₂[3].

  • Reaction: Stir the mixture at 20–25 °C for 12 to 24 hours. The pressure will drop as H₂ is consumed.

  • Workup: Carefully vent the unreacted H₂ gas. Transfer the reaction mixture to a round-bottom flask, concentrate under vacuum, and pass the residue through a short silica gel plug (eluting with Hexanes/EtOAc 9:1) to remove the ruthenium catalyst.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various catalytic systems for the hydrogenation of quinoline derivatives based on established literature parameters:

Catalytic SystemAdditive / H₂ SourceSolventTemp (°C)PressureTypical Time (h)Expected Conversion (%)
10% Pd/C Ammonium FormateEthanol80Ambient4 - 6> 95%
[Ru(p-cymene)Cl2]2 I₂ (5 mol%)THF20600 psi12 - 24> 99%
PtO₂ (Adams' Cat) Brønsted Acid (e.g., TFA)EtOAc2550 psi24~ 85%
Ir-Diphosphine Piperidine triflateToluene25100 psi18> 90% (Asymmetric)

Note: The Ir-Diphosphine system activated by Brønsted acids is typically reserved for asymmetric hydrogenations where enantioselectivity is required[5].

References

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts Journal of the American Chemical Society (2011) URL:[Link]

  • An efficient catalytic system for the hydrogenation of quinolines Dalian Institute of Chemical Physics, Chinese Academy of Sciences (Elsevier, 2007) URL: [Link]

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids Letters in Organic Chemistry (2021) URL: [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts Journal of the American Chemical Society (2012) URL:[Link]

  • Asymmetric hydrogenation of quinolines activated by Brønsted acids Dalian Institute of Chemical Physics, Chinese Academy of Sciences (2008) URL: [Link]

Sources

Application

Application Note: 8-Ethyl-1,2,3,4-Tetrahydroquinoline as a Privileged Scaffold in Drug Discovery

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and preclinical candidates [1]. While the unsubstituted THQ core offers a versatile template, targeted functionalization at the 8-position—specifically with an ethyl group to form 8-ethyl-1,2,3,4-tetrahydroquinoline —unlocks unique physicochemical and spatial properties. This technical guide details the mechanistic rationale, synthetic utility, and downstream screening protocols for utilizing 8-ethyl-THQ in modern drug discovery, with a focus on central nervous system (CNS) therapeutics and oncology [2].

Mechanistic Insights: The Causality of the 8-Ethyl Substitution

In lead optimization, the transition from a generic THQ core to an 8-ethyl-THQ scaffold is not arbitrary; it is driven by three causal factors that directly impact pharmacodynamics and pharmacokinetics:

  • Conformational Locking: The N1-amine of THQ is highly reactive. When functionalized (e.g., via N-alkylation or N-acylation), the resulting side chain has multiple rotational degrees of freedom. The 8-ethyl group provides critical steric hindrance, forcing the N1-substituent into an orthogonal conformation relative to the bicyclic plane. This pre-organization reduces the entropic penalty upon binding to narrow hydrophobic pockets, such as the active site of neuronal Nitric Oxide Synthase (nNOS) [3] or the kinase domain of mTOR [2].

  • Metabolic Shielding: First-pass metabolism often targets the N1-amine via CYP450-mediated N-dealkylation or N-oxidation. The steric bulk of the 8-ethyl group acts as a physical shield, significantly extending the in vivo pharmacokinetic half-life of the molecule by blocking enzymatic access to the nitrogen lone pair.

  • Lipophilicity (logP) Tuning: CNS-active drugs require precise logP values to cross the blood-brain barrier (BBB). The ethyl group provides a superior lipophilic vector compared to a methyl group (which may be too polar) or a propyl group (which increases non-specific protein binding and potential hERG channel toxicity) [3].

Key Applications in Drug Discovery

Selective nNOS Inhibitors (CNS Therapeutics)

Overactivation of nNOS is implicated in neurodegenerative diseases and neuropathic pain. 8-Ethyl-THQ derivatives, when functionalized with an alkylamino side chain at N1 and an amidine group at C6, act as potent, selective nNOS inhibitors. The 8-ethyl group helps orient the molecule to mimic L-arginine while preventing off-target inhibition of endothelial NOS (eNOS), thereby avoiding severe cardiovascular side effects [3].

mTOR Inhibitors (Oncology)

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in lung cancer. THQ scaffolds have emerged as potent mTOR inhibitors. Substitution at the 8-position with an ethyl group enhances hydrophobic interactions within the mTOR ATP-binding cleft, leading to competitive inhibition and subsequent tumor cell apoptosis [2].

Antiparasitic Agents

1-Benzenesulfonyl-THQs are utilized as lead scaffolds against Trypanosoma cruzi and Plasmodium falciparum. The 8-ethyl variant provides the necessary lipophilicity to penetrate the complex parasitic membrane architecture [4].

Data Presentation: SAR Impact of 8-Substitution

The following table summarizes the quantitative Structure-Activity Relationship (SAR) principles when modifying the THQ scaffold at the 8-position, demonstrating the superiority of the ethyl substitution for specific targets.

Scaffold ModificationTarget ApplicationPrimary Mechanistic AdvantageImpact on IC₅₀ / Selectivity
Unsubstituted THQ Broad-spectrumHigh reactivity at N1; flexibleBaseline potency; poor target selectivity.
8-Methyl-THQ Oncology (BET)Minimal steric clash; slight logP increaseModerate potency; susceptible to rapid N-oxidation.
8-Ethyl-THQ CNS (nNOS) / mTOROptimal conformational locking & BBB penetrationHigh potency (sub-µM); >400-fold selectivity over eNOS.
8-Propyl-THQ AntiparasiticMaximum lipophilicity for membrane permeationHigh potency in vitro; high hERG toxicity in vivo.

Experimental Workflows & Visualizations

Workflow Start 8-Ethyl-1,2,3,4-THQ (Core Scaffold) Deriv1 N-Alkylation (CNS Targets) Start->Deriv1 R-X, Base Deriv2 N-Acylation (Oncology Targets) Start->Deriv2 R-COCl, Base Screen1 nNOS Inhibition Assay Deriv1->Screen1 Screen2 mTOR / BET Assay Deriv2->Screen2 Hit Hit Identification & Lead Optimization Screen1->Hit Screen2->Hit

Workflow for the synthesis and screening of 8-Ethyl-THQ libraries in drug discovery.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes THQ 8-Ethyl-THQ Derivative (Inhibitor) THQ->mTOR Competitive Inhibition

Mechanism of action for 8-Ethyl-THQ derivatives as mTOR inhibitors in oncology.

Self-Validating Experimental Protocols

Protocol 1: N-Alkylation of 8-Ethyl-1,2,3,4-Tetrahydroquinoline (Library Generation)

Causality: Direct N-alkylation is often hindered by the 8-ethyl group. Using a strong base (NaH) ensures complete deprotonation of the secondary amine, overcoming the steric barrier to generate the nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 8-ethyl-1,2,3,4-tetrahydroquinoline in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1.2 eq of the desired alkyl halide (e.g., 2-chloro-N,N-dimethylethan-1-amine for CNS targets) dropwise.

  • Heating & Monitoring: Warm the mixture to 60 °C and stir for 12 hours.

  • Validation & Quality Control (Self-Validation):

    • In-process: Quench a 10 µL aliquot in water/EtOAc and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly fluorescent starting material spot validates reaction completion.

    • Post-process: Purify via flash chromatography. Confirm the orthogonal conformation of the N-alkyl group via 2D NOESY NMR; a lack of NOE cross-peaks between the N-alkyl protons and the 8-ethyl terminal methyl protons confirms the locked bioactive conformation.

Protocol 2: High-Throughput Radiometric Assay for nNOS Inhibition

Causality: To ensure the 8-ethyl-THQ derivative is selectively targeting nNOS over eNOS/iNOS, a radiometric assay measuring the conversion of[³H]L-arginine to [³H]L-citrulline is utilized, as it is highly sensitive and directly measures catalytic output [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a master assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl₂, and critical cofactors (10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin).

  • Enzyme Incubation: Add recombinant human nNOS (or eNOS/iNOS for counterscreening) to the buffer.

  • Compound Addition: Dispense 8-ethyl-THQ derivatives in DMSO (final DMSO concentration <1%) across a 10-point concentration gradient (1 nM to 10 µM).

  • Reaction Initiation: Add 10 µM [³H]L-arginine (0.5 µCi) to initiate the reaction. Incubate at 37 °C for 15 minutes.

  • Termination & Separation: Quench the reaction with 400 µL of ice-cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W-X8 cation exchange resin column to bind unreacted [³H]L-arginine.

  • Validation & Quality Control (Self-Validation):

    • Positive Control: Run N-omega-Nitro-L-arginine (L-NNA) in parallel. The assay is only valid if the IC₅₀ of L-NNA falls within the historical established range (approx. 30-50 nM).

    • Selectivity Index: Calculate the IC₅₀ for eNOS and iNOS. A valid lead candidate must demonstrate an eNOS/nNOS selectivity ratio of >100 to proceed to in vivo models.

References

  • Diastereoselective Radical Cyclization of Imine and Olefin: Rapid Access to 1,2,3,4-Tetrahydroquinoline Scaffolds. Organic Letters (2025).[Link]

  • Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry (2022).[Link]

  • Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of Medicinal Chemistry (2011).[Link]

  • Design, Synthesis and 3-D Characterization of 1-Benzenesulfonyl-1,2,3,4-Tetrahydroquinolines as Lead Scaffold for Antiparasitic Drug. Letters in Drug Design & Discovery (2010).[Link]

Method

preparation of 8-ethyl-1,2,3,4-tetrahydroquinoline using ruthenium catalysts

Selective Hydrogenation of 8-Ethylquinoline to 1,2,3,4-Tetrahydroquinoline Utilizing Ruthenium Catalysis Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective hydrogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Selective Hydrogenation of 8-Ethylquinoline to 1,2,3,4-Tetrahydroquinoline Utilizing Ruthenium Catalysis

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective hydrogenation of 8-ethylquinoline to its corresponding 1,2,3,4-tetrahydroquinoline derivative using ruthenium-based catalysts. 1,2,3,4-Tetrahydroquinolines are pivotal structural motifs in a multitude of pharmaceuticals and biologically active compounds. Ruthenium catalysts, in both homogeneous and heterogeneous forms, offer exceptional efficiency, high regioselectivity for the nitrogen-containing ring, and robust performance under various conditions. This document outlines the mechanistic underpinnings of this transformation, a comparison of catalytic systems, and a field-proven, step-by-step protocol for researchers in drug discovery and process development.

Introduction: The Strategic Importance of Ruthenium in Quinoline Hydrogenation

The reduction of N-heteroaromatic compounds is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry.[1] The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates. The direct hydrogenation of readily available quinoline precursors is the most atom-economical and straightforward method to access these valuable chiral building blocks.

While various transition metals can catalyze this transformation, ruthenium has emerged as a uniquely effective metal.[2] Ruthenium catalysts exhibit a remarkable ability to selectively hydrogenate the nitrogen-containing heterocyclic ring over the carbocyclic (benzene) ring, a crucial requirement for preserving the core aromatic structure of many drug molecules. This high regioselectivity is often achieved with exceptional conversion rates and yields. Furthermore, the versatility of ruthenium allows for its application in both soluble, homogeneous forms and as solid-supported, heterogeneous catalysts, each offering distinct advantages in synthesis and process scale-up.[3]

This guide focuses specifically on the preparation of 8-ethyl-1,2,3,4-tetrahydroquinoline, a representative substituted THQ, leveraging the power of ruthenium catalysis.

Mechanistic Insight: The Ionic Pathway of Hydrogenation

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting experimental outcomes. The hydrogenation of quinolines over ruthenium catalysts does not typically proceed via a simple, concerted addition of H₂ across the double bonds. Instead, a more nuanced ionic mechanism involving the heterolytic activation of hydrogen is widely supported by experimental and theoretical studies.[1][4]

The key steps are as follows:

  • Heterolytic Cleavage of Dihydrogen: The ruthenium catalytic surface or complex facilitates the splitting of a hydrogen molecule (H₂) into a hydride ion (H⁻) and a proton (H⁺). In heterogeneous systems, this can be promoted by the catalyst support or proximal basic sites.[1] In homogeneous systems, the ligand sphere around the ruthenium center plays a crucial role.[4]

  • Stepwise H⁻/H⁺ Transfer: The hydrogenation of the quinoline ring occurs through a stepwise addition of the hydride and the proton, often described as an outer-sphere mechanism.[3] This is distinct from pathways where the substrate must first coordinate directly to the metal center in a specific orientation. This ionic pathway involves a cascade of events, including 1,4-hydride addition, isomerization, and 1,2-hydride addition.[5]

  • Regioselectivity: The preferential hydrogenation of the N-heterocyclic ring is attributed to the initial interaction of the nitrogen atom with the catalyst or the polarization of the C=N bond, which makes it more susceptible to nucleophilic attack by the hydride.

This ionic pathway explains the observed enhancement of catalytic performance in polar solvents, which can stabilize the charged intermediates involved in the H₂ activation and transfer steps.[1]

Ionic_Hydrogenation_Mechanism cluster_0 Ruthenium Catalyst Surface/Complex cluster_1 Quinoline Reduction Cascade Ru Ru Catalyst Ru_H Ru-H⁻ (Hydride) Ru->Ru_H Heterolytic Cleavage H_plus H⁺ (Proton) Ru->H_plus H2 H₂ H2->Ru Adsorption Quinoline 8-Ethylquinoline Ru_H->Quinoline Hydride Transfer H_plus->Quinoline Proton Transfer Intermediate1 Dihydroquinoline Intermediate Quinoline->Intermediate1 + H⁻, + H⁺ (e.g., 1,4-addition) Product 8-Ethyl-1,2,3,4- Tetrahydroquinoline Intermediate1->Product + H⁻, + H⁺ (e.g., 1,2-addition)

Figure 1: Simplified schematic of the ionic hydrogenation mechanism.
Catalyst Selection: Homogeneous vs. Heterogeneous Systems

The choice between a homogeneous and a heterogeneous ruthenium catalyst is a critical decision driven by the specific requirements of the synthesis, such as scale, desired purity, and process economics.

  • Homogeneous Catalysts: These are soluble ruthenium complexes, often featuring phosphine or N-heterocyclic carbene (NHC) ligands.

    • Advantages: They typically exhibit higher activity and selectivity under milder conditions (lower temperatures and pressures) due to their well-defined, single-site active centers.[5][6] They are also ideal for mechanistic studies.

    • Disadvantages: The primary drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination with trace metals—a significant concern in pharmaceutical synthesis. Catalyst recycling is often challenging and costly.

  • Heterogeneous Catalysts: These consist of ruthenium metal, typically as nanoparticles, dispersed on a solid support like carbon, alumina, or polymers.[1][7]

    • Advantages: The key advantage is the ease of separation from the reaction mixture through simple filtration. This simplifies product purification and allows for the straightforward recovery and reuse of the catalyst, which is crucial for sustainable and cost-effective industrial processes.[7][8] They are generally more robust and stable at higher temperatures.

    • Disadvantages: They may require harsher reaction conditions (higher temperatures and pressures) to achieve comparable activity to their homogeneous counterparts. The nature of the active sites can be less defined, potentially leading to lower selectivity in some cases.

For this guide, we will focus on a protocol using a heterogeneous catalyst (Ruthenium on Alumina), as it represents a robust, scalable, and widely applicable method for researchers.

Comparative Performance of Ruthenium Catalysts

The following table summarizes the performance of various ruthenium catalyst systems in the hydrogenation of quinoline and its derivatives, highlighting the typical conditions and outcomes.

Catalyst SystemSubstrateTemp (°C)Pressure (bar H₂)SolventConversion (%)Selectivity (%) (to THQ)TOF (h⁻¹)Reference
Ru/Al₂O₃ 8-Methylquinoline160-18070Dioxane~100>99N/ADong et al., 2020
Ru Single-Atom/M-MWCNTs QuinolineN/AN/AN/A10099.7164.6Chiang Mai J. Sci., 2026[7]
Ru/poly(4-vinylpyridine) Quinoline12040Toluene>98~9550Al-Shalchi et al., 2008[1]
Cationic Chiral Ru Complex 2-Methylquinoline4050Methanol100>99>200 (est.)J. Am. Chem. Soc., 2011[6]
[Ru(p-cymene)(L)Cl][PF₆] Acetophenone82(Transfer)2-Propanol>99N/A1600Thakas et al., 2025[9]

Note: TOF (Turnover Frequency) is a measure of catalyst activity (moles of substrate converted per mole of catalyst per hour). N/A indicates data not provided in the source. Transfer hydrogenation uses a hydrogen donor like 2-propanol instead of H₂ gas.

Detailed Experimental Protocol: Heterogeneous Hydrogenation of 8-Ethylquinoline

This protocol is adapted from established procedures for the hydrogenation of substituted quinolines using a commercial supported ruthenium catalyst.[10]

Safety Precautions:

  • This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst (when dry and finely divided). It must be conducted in a well-ventilated fume hood.

  • A high-pressure autoclave (e.g., a Parr reactor) rated for the pressures and temperatures described is mandatory.

  • Personnel must be properly trained in high-pressure reactor operation.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) is required at all times.

Materials & Equipment:

  • 8-Ethylquinoline (Substrate)

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

  • 1,4-Dioxane (Anhydrous grade)

  • High-pressure autoclave with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Inert gas supply (Nitrogen or Argon)

  • Hydrogen gas supply (High purity)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite® or a syringe filter)

Sources

Application

chromatographic separation methods for 8-ethyl-1,2,3,4-tetrahydroquinoline

Advanced Chromatographic Separation and Purification of 8-Ethyl-1,2,3,4-Tetrahydroquinoline: An Application Guide Introduction 8-Ethyl-1,2,3,4-tetrahydroquinoline (8-Et-THQ, CAS: 103858-38-4) is a highly valued pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Separation and Purification of 8-Ethyl-1,2,3,4-Tetrahydroquinoline: An Application Guide

Introduction 8-Ethyl-1,2,3,4-tetrahydroquinoline (8-Et-THQ, CAS: 103858-38-4) is a highly valued pharmacophore and synthetic intermediate utilized in the development of neuroactive agents, mTOR inhibitors, and other biologically active hybrids[1]. The presence of the basic secondary amine within the tetrahydroquinoline core, combined with the steric and lipophilic contributions of the 8-ethyl substitution, presents unique chromatographic challenges. As a Senior Application Scientist, I have designed this guide to provide a deep, mechanistic understanding of the separation dynamics of 8-Et-THQ, ensuring that researchers can achieve >99% purity in both analytical profiling and preparative scale-up.

Physicochemical Profiling & Chromatographic Rationale

Before establishing a chromatographic method, it is critical to understand the causality behind the molecule's behavior on a stationary phase:

  • Secondary Amine & Silanol Interactions: The nitrogen atom in the 1,2,3,4-tetrahydroquinoline ring has a pKa of approximately 5.0. At neutral pH, the molecule exists in a state of partial ionization, which leads to severe peak tailing due to secondary interactions with residual silanol groups on standard silica-based columns. To mitigate this, the mobile phase must be acidified to fully protonate the amine, ensuring a single ionization state and masking silanol activity[2].

  • Steric Hindrance of the 8-Ethyl Group: The ethyl substituent at the 8-position is located ortho to the secondary amine. This creates significant steric hindrance, which alters the molecule's propensity to form hydrogen bonds compared to unsubstituted tetrahydroquinolines[3]. Furthermore, the alkyl group increases the overall lipophilicity (LogP) of the molecule, requiring a higher organic modifier concentration for elution.

  • Stationary Phase Selection: While standard end-capped C18 columns can be used, specialized reverse-phase columns with low silanol activity (such as the Newcrom R1) are highly recommended for basic analytes like THQ[2]. Alternatively, Porous Graphitic Carbon (PGC) columns offer a unique retention mechanism driven by the planar structure of the quinoline core and the polarizability of the sorbates, making PGC exceptionally effective for separating closely eluting regioisomers (e.g., 6-ethyl vs. 8-ethyl-THQ)[3].

Analytical RP-HPLC Method Development

To establish a self-validating analytical method, we utilize a gradient elution strategy. The gradient ensures that highly lipophilic impurities (such as over-alkylated byproducts) are washed from the column, while the acidic modifier maintains peak symmetry.

Table 1: Optimized Chromatographic Parameters for 8-Et-THQ

ParameterAnalytical RP-HPLCPreparative RP-HPLC Scale-Up
Column Low-Silanol C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µmC18 Prep Column, 20 x 250 mm, 5 µm
Flow Rate 1.0 mL/min19.0 - 20.0 mL/min
Injection Volume 5 - 10 µL1.0 - 5.0 mL
Mobile Phase A 0.1% Formic Acid in Milli-Q Water0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Profile 10% to 90% B over 15 minFocused shallow gradient (e.g., 30% to 70% B over 30 min)
Detection UV @ 254 nm / MS (ESI+)UV @ 254 nm (Fraction Trigger)

Workflow Visualization

The transition from crude synthesis to pure isolated product requires a systematic approach, moving from analytical method optimization to preparative scale-up.

G Start Crude 8-Et-THQ Synthesis Mixture Prep Sample Prep (Filtration & Dilution) Start->Prep Anal Analytical RP-HPLC (Method Profiling) Prep->Anal Decision Purity & Resolution > 95%? Anal->Decision Opt Optimize Mobile Phase (Acidic Modifiers) Decision->Opt No PrepScale Preparative HPLC Scale-up Decision->PrepScale Yes Opt->Anal Fraction Fraction Collection & Lyophilization PrepScale->Fraction End Pure 8-Et-THQ (>99% Purity) Fraction->End

Workflow for the chromatographic isolation and purification of 8-Et-THQ.

Step-by-Step Experimental Protocols

Protocol 1: Analytical Purity Assessment (Self-Validating System)

Objective: To determine the purity of crude 8-Et-THQ and establish System Suitability Testing (SST) criteria prior to scale-up.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q water + 0.1% MS-grade Formic Acid) and Solvent B (HPLC-grade Acetonitrile + 0.1% MS-grade Formic Acid). Degas both solvents via ultrasonication for 10 minutes to prevent baseline drift and bubble formation in the pump.

  • Sample Preparation: Accurately weigh 1.0 mg of crude 8-Et-THQ and dissolve it in 1.0 mL of the initial mobile phase (90:10 A:B). Vortex for 30 seconds. Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. (Causality: PTFE is chosen over Nylon to prevent non-specific binding of the lipophilic 8-ethyl group).

  • Chromatographic Execution: Purge the HPLC system and equilibrate the low-silanol C18 column with 10% B for at least 10 column volumes. Inject 5 µL of the sample. Execute the gradient (10% B to 90% B over 15 minutes) at a flow rate of 1.0 mL/min.

  • Data Acquisition: Monitor the eluent at 254 nm, which is optimal for the aromatic tetrahydroquinoline core.

  • System Suitability Validation: Evaluate the chromatogram against the SST criteria (see Table 2). If the tailing factor exceeds 1.5, verify the pH of the mobile phase, as insufficient protonation is the primary cause of peak asymmetry in THQ derivatives[2].

Protocol 2: Preparative HPLC Isolation

Objective: To isolate 8-Et-THQ at the preparative scale while maintaining the resolution achieved in the analytical method[1].

  • Scale-Up Calculation: Transition from the 4.6 mm analytical column to a 20 mm preparative column. Scale the flow rate by the ratio of the squared radii: (102/2.32)≈19 . Set the preparative flow rate to 19.0 - 20.0 mL/min.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO (e.g., 50 mg/mL). (Causality: DMSO prevents sample precipitation at the column head, which can cause dangerous backpressure spikes and ruin peak shape).

  • Focused Gradient Elution: Based on the analytical retention time, calculate the %B at which 8-Et-THQ elutes. Program a shallow gradient (±10% B around the elution point) over 30 minutes to maximize resolution between the 8-ethyl target and potential regioisomers.

  • Fraction Collection: Set the fraction collector to trigger via UV threshold at 254 nm.

  • Recovery: Pool the fractions containing pure 8-Et-THQ. Remove the acetonitrile via rotary evaporation under reduced pressure (bath temperature < 40°C to prevent thermal degradation), and lyophilize the remaining aqueous phase to yield the pure product.

Data Presentation & System Suitability

A robust protocol must be self-validating. The following System Suitability Testing (SST) criteria must be met during Protocol 1 to ensure the integrity of the separation before proceeding to preparative isolation.

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (Tf) ≤ 1.5Ensures complete protonation of the secondary amine and confirms successful masking of residual silanol interactions.
Resolution (Rs) ≥ 2.0Guarantees baseline separation between 8-Et-THQ and closely related synthetic regioisomers (e.g., 6-ethyl-THQ).
Theoretical Plates (N) ≥ 5000Confirms column efficiency, proper packing integrity, and absence of void volumes.
%RSD of Peak Area ≤ 2.0% (n=5)Validates the precision of the auto-sampler and injection mechanics.

References

  • Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. SIELC Technologies.[2] URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI, 2025.[1] URL:[Link]

  • Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. Russian Journal of Physical Chemistry A, 2016.[3] URL:[Link]

Sources

Method

1h and 13c nmr spectroscopy methods for 8-ethyl-1,2,3,4-tetrahydroquinoline

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Protocols for 8-Ethyl-1,2,3,4-tetrahydroquinoline Executive Summary This application note details the optimized methodology for acquiring, processing, and int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Protocols for 8-Ethyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This application note details the optimized methodology for acquiring, processing, and interpreting 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 8-ethyl-1,2,3,4-tetrahydroquinoline (8-ethyl-THQ). Designed for researchers and drug development professionals, this guide bridges instrumental theory with practical execution, ensuring high-fidelity structural verification of this privileged pharmacophore.

Mechanistic Context & Structural Significance

The 1,2,3,4-tetrahydroquinoline core is a highly versatile bicyclic scaffold frequently utilized in medicinal chemistry, notably in the development of RORγ inverse agonists for the treatment of castration-resistant prostate cancer[1].

The substitution of an ethyl group at the C-8 position of the aromatic ring (ortho to the secondary amine) introduces specific steric and electronic perturbations[2]. Mechanistically, the steric bulk of the 8-ethyl group restricts the free rotation of the amine's lone pair, subtly altering its resonance into the aromatic system. This electronic environment directly impacts the magnetic shielding of the adjacent protons and carbons, necessitating precise NMR parameters to resolve the complex multiplets of the saturated aliphatic ring (C-2, C-3, C-4) and the ethyl substituent.

Sample Preparation & Causality Matrix

High-quality NMR spectra begin with rigorous sample preparation. The choices below are driven by the specific physical and magnetic properties of 8-ethyl-THQ.

  • Solvent Selection: Deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is a non-protic solvent that readily dissolves the non-polar organic core of 8-ethyl-THQ without exchanging with the N-H proton. This preserves the amine signal for integration.

  • Concentration:

    • 1H NMR: 15–20 mg in 0.6 mL CDCl3​ .

    • 13C NMR: 40–50 mg in 0.6 mL CDCl3​ .

    • Causality: The natural abundance of the 13C isotope is only ~1.1%, and its gyromagnetic ratio is roughly one-fourth that of 1H . A highly concentrated sample (50 mg) is mandatory to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons (C-4a, C-8a, C-8) within a practical timeframe.

Instrumental Parameters & Pulse Sequence Logic

The following parameters are optimized for a standard 400 MHz or 500 MHz NMR spectrometer equipped with a room-temperature or cryoprobe.

Table 1: Optimized 1H and 13C NMR Acquisition Parameters

Parameter1H NMR (Routine)13C NMR (Proton-Decoupled)Mechanistic Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Composite Pulse Decoupling)CPD removes 1H-13C J-coupling, collapsing carbon multiplets into sharp singlets for enhanced S/N.
Spectral Width (SW) 20 ppm240 ppmCaptures the full chemical shift range; 13C requires a wider window due to larger chemical shift dispersion.
Relaxation Delay (D1) 1.0 s2.0 sA longer D1 in 13C ensures complete longitudinal relaxation ( T1​ ) of quaternary carbons before the next pulse.
Number of Scans (NS) 16512 - 1024Compensates for the low sensitivity and low natural abundance of the 13C nucleus.
Acquisition Time (AQ) ~3.0 s~1.3 sSufficient to capture the Free Induction Decay (FID) before it decays into baseline noise.

Data Acquisition Workflow

NMR_Workflow A Sample Preparation (8-ethyl-THQ in CDCl3) B Probe Tuning & Matching (1H / 13C) A->B C Locking & Shimming (Optimize Z0-Z5) B->C D 1H NMR Acquisition (zg30, ns=16) C->D E 13C NMR Acquisition (zgpg30, ns=512) C->E F Data Processing (FT, Phase, Baseline) D->F E->F G Spectral Analysis (Integration, Multiplet Analysis) F->G

Fig 1. Step-by-step NMR data acquisition and processing workflow for 8-ethyl-THQ.

Step-by-Step Acquisition & Self-Validation Protocol

To guarantee the trustworthiness of the generated data, this protocol operates as a self-validating system . Do not proceed to data processing unless the validation gates are passed.

Step 1: Probe Tuning and Matching (ATM)

  • Action: Tune the probe to the exact resonance frequencies of 1H and 13C for the specific sample matrix.

  • Causality: Minimizes reflected power, maximizing the efficiency of the radiofrequency (RF) pulse and the sensitivity of the receiver coil.

Step 2: Locking and Shimming

  • Action: Lock the magnetic field to the deuterium ( 2H ) resonance of CDCl3​ . Perform automated or manual gradient shimming (optimizing Z, Z2, Z3, Z4 coils).

  • Validation Gate 1 (Line Shape): Check the residual CHCl3​ signal. The Full Width at Half Maximum (FWHM) must be ≤ 0.8 Hz . An asymmetric peak indicates poor shimming, which will blur the fine 3J couplings of the ethyl group. Re-shim if necessary.

Step 3: Receiver Gain (RG) Optimization

  • Action: Execute the autogain function.

  • Causality: Sets the amplifier gain to the highest possible value without clipping the FID. Clipping causes severe baseline distortions and artifact peaks after Fourier Transformation.

Step 4: Acquisition and Processing

  • Action: Acquire the FID. Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform (FT). Perform zero-order and first-order phase correction.

  • Validation Gate 2 (Referencing): The internal TMS signal must be calibrated to exactly δ 0.00 ppm .

Spectral Interpretation & Data Presentation

The structural baseline for the following assignments is grounded in the established spectral data of the homologous 8-methyl-1,2,3,4-tetrahydroquinoline[3].

Table 2: 1H NMR Spectral Assignments ( CDCl3​ , 400 MHz) Validation Gate 3 (Quantitation): The total integration must equal exactly 15 protons.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H (1) ~3.70Broad singlet (br s)-1H
H-5, H-7 6.80 – 6.95Multiplet (m)-2H
H-6 ~6.55Triplet (t)7.51H
H-2 3.30 – 3.40Multiplet (m)-2H
H-4 ~2.78Triplet (t)6.52H
Ethyl CH2​ ~2.50Quartet (q)7.52H
H-3 1.90 – 2.00Multiplet (m)-2H
Ethyl CH3​ ~1.20Triplet (t)7.53H

Table 3: 13C NMR Spectral Assignments ( CDCl3​ , 100 MHz)

Carbon TypePositionChemical Shift (δ, ppm)
Quaternary Aromatic C-8a~142.0
Aromatic CH C-5, C-7~127.5 – 128.0
Quaternary Aromatic C-8~126.5
Quaternary Aromatic C-4a~121.3
Aromatic CH C-6~116.5
Aliphatic CH2​ (Ring) C-2~42.5
Aliphatic CH2​ (Ring) C-4~27.4
Aliphatic CH2​ (Ethyl) Ethyl CH2​ ~24.0
Aliphatic CH2​ (Ring) C-3~22.3
Aliphatic CH3​ (Ethyl) Ethyl CH3​ ~13.5
Logical Spin-Spin Coupling Network

The aliphatic region of 8-ethyl-THQ exhibits distinct coupling networks. The ethyl group acts as an isolated A2​X3​ spin system, while the saturated ring forms a continuous 3J coupling chain.

Coupling_Network H2 H-2 (δ 3.3) H3 H-3 (δ 1.9) H2->H3 3J H4 H-4 (δ 2.8) H3->H4 3J H5 H-5 (δ 6.9) H6 H-6 (δ 6.5) H5->H6 3J H7 H-7 (δ 6.9) H6->H7 3J CH2 Ethyl-CH2 (δ 2.5) CH3 Ethyl-CH3 (δ 1.2) CH2->CH3 3J

Fig 2. Primary 3J spin-spin coupling networks in the 1H NMR spectrum of 8-ethyl-THQ.

Sources

Application

8-ethyl-1,2,3,4-tetrahydroquinoline hplc uv method development

Application Note: HPLC-UV Method Development and Validation for 8-Ethyl-1,2,3,4-tetrahydroquinoline Executive Summary The quantification and purity analysis of secondary amines like 8-ethyl-1,2,3,4-tetrahydroquinoline (8...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for 8-Ethyl-1,2,3,4-tetrahydroquinoline

Executive Summary

The quantification and purity analysis of secondary amines like 8-ethyl-1,2,3,4-tetrahydroquinoline (8-ETHQ) present unique chromatographic challenges. Due to the basic nature of the tetrahydroquinoline core, analysts frequently encounter severe peak tailing and poor resolution on standard silica-based stationary phases. This application note establishes a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 8-ETHQ. By leveraging physicochemical profiling, targeted mobile phase optimization, and the latest [1], this guide provides a reproducible framework for drug development professionals.

Mechanistic Grounding: Physicochemical Profiling of 8-ETHQ

To develop an optimized method, we must first analyze the causality behind the molecule's behavior in a liquid chromatography system:

  • Lipophilicity & Retention: 8-ETHQ consists of a bicyclic tetrahydroquinoline core with an ethyl substitution at the 8-position. This ethyl group increases the molecule's overall lipophilicity (LogP) compared to the parent compound, necessitating a strong hydrophobic stationary phase (e.g., C18) and a sufficient ratio of organic modifier (acetonitrile or methanol) to elute the compound efficiently.

  • Acid-Base Chemistry & Silanol Interactions: As a secondary amine, 8-ETHQ is basic. On traditional "Type A" silica columns, the protonated amine undergoes secondary ion-exchange interactions with ionized, acidic residual silanols (SiO⁻) on the silica surface[2]. This dual-retention mechanism (hydrophobic + ion-exchange) is the primary cause of asymmetric peak tailing[3].

  • Chromophore & UV Absorption: The molecule features an aromatic ring conjugated with the lone pair of the nitrogen atom. Time-Dependent Density Functional Theory (TD-DFT) calculations and empirical UV spectra of tetrahydroquinolines reveal strong π→π∗ transitions in the short-wavelength region (190–220 nm) and distinct medium/long-wavelength bands around 250 nm and 300 nm[4].

Strategic Method Development Workflow

To counteract the physicochemical challenges of 8-ETHQ, the method development strategy relies on suppressing silanol activity and optimizing the UV signal-to-noise ratio.

HPLC_Method_Dev N1 1. Physicochemical Profiling (Lipophilicity, pKa, UV Spectra) N2 2. Column Selection (Type B Silica, End-capped C18) N1->N2 N3 3. Mobile Phase Optimization (pH 2.5 Buffer or TEA Modifier) N2->N3 N4 4. UV Wavelength Selection (DAD Scanning: 254 nm) N3->N4 N5 5. System Suitability & Validation (ICH Q2(R2) Guidelines) N4->N5

Caption: HPLC-UV Method Development Lifecycle for 8-ETHQ.

Overcoming Peak Tailing (The Causality of pH Control)

To achieve a Gaussian peak shape for 8-ETHQ, we must neutralize the secondary interactions. We employ two synergistic strategies:

  • Stationary Phase Selection: Utilizing ultra-pure "Type B" silica with high-density end-capping minimizes metal contamination and physically blocks access to residual silanols[2][3].

  • Mobile Phase pH Control: By adjusting the aqueous mobile phase to a low pH (e.g., pH 2.5 using a phosphate buffer), we force the surface silanols (pKa ~ 3.5–4.5) into their neutral, protonated state (SiOH)[2]. Alternatively, adding 0.1% Triethylamine (TEA) acts as a sacrificial base, competitively binding to active silanols and masking them from 8-ETHQ[5].

Silanol_Interaction A Protonated 8-ETHQ (Basic Amine) C Ion-Exchange Interaction (Severe Peak Tailing) A->C F Hydrophobic Retention Only (Sharp Gaussian Peak) A->F Ideal Path B Ionized Silanol (SiO-) (Standard Silica) B->C D Low pH Buffer (pH 2.5) or TEA Modifier E Neutralized Silanol (SiOH) or Masked Surface D->E E->F

Caption: Mechanism of silanol-induced peak tailing and its mitigation via pH control.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory System Suitability Testing (SST) gates; if the system fails to meet the defined criteria, the analytical run is automatically halted, ensuring absolute data integrity.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Type B, End-capped)Maximizes hydrophobic retention while minimizing silanol activity[3].
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH neutralizes silica surface silanols[2].
Mobile Phase B Acetonitrile (HPLC Grade)Provides high elution strength and low UV cutoff.
Elution Mode Isocratic (40% A : 60% B)Ensures stable baseline and reproducible retention of the lipophilic ethyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmAligns with the π→π∗ transition of the tetrahydroquinoline core[4].
Injection Vol. 10 µLPrevents column overloading and band broadening.
Step-by-Step Execution

Step 1: Mobile Phase Preparation & Equilibration

  • Dissolve 2.72 g of KH2​PO4​ in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

  • Purge the HPLC lines and equilibrate the column with 40% A / 60% B until the baseline drift is < 1 mAU/hr.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 8-ETHQ reference standard into a 100 mL volumetric flask.

  • Dissolve and make up to volume with the mobile phase (Concentration: 100 µg/mL).

Step 3: System Suitability Test (SST) - The Validation Gate Inject the blank (diluent) once, followed by five consecutive injections of the 100 µg/mL standard.

  • Self-Validation Check 1: The blank must show no interfering peaks at the 8-ETHQ retention time (S/N < 3).

  • Self-Validation Check 2: The standard injections must yield a Relative Standard Deviation (RSD) of peak area ≤2.0% .

  • Self-Validation Check 3: The Tailing Factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , column degradation or buffer depletion has occurred; abort the run .

Step 4: Sample Analysis Inject unknown samples. Bracket every 10 sample injections with a standard injection to monitor system drift. The retention time drift must remain ≤2.0% .

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose in regulatory submissions, it must be validated according to the [6][7].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).Resolution ( Rs​ ) > 2.0 between 8-ETHQ and any degradation product. Peak purity index > 0.990 (via DAD).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the target response.
Accuracy (Recovery) Spike known amounts of 8-ETHQ into matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery must be between 98.0% and 102.0% at each level.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% concentration.RSD of assay results ≤2.0% .
Intermediate Precision Different analyst, different day, different HPLC system (6 preparations).Overall RSD ≤2.0% .
Robustness Deliberately vary flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±5 °C).System Suitability criteria ( Tf​≤1.5 , RSD≤2.0% ) must still be met under all conditions[6].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. [1]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Blog. [2]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [6]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI (Molecules). [4]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab. [3]

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, Royal Society of Chemistry.

  • Development of an efficient HPLC method with pre-column derivatization... ResearchGate / Journal of Chromatographic Science. [5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Ethyl-1,2,3,4-Tetrahydroquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 8-ethyl-1,2,3,4-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 8-ethyl-1,2,3,4-tetrahydroquinoline (8-Et-THQ). The reduction of 8-alkylquinolines presents unique steric and electronic challenges. This guide bypasses generic advice, focusing on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible, high-yield outcomes.

Mechanistic Overview & Reaction Pitfalls

Understanding the hydrogenation pathway is critical. The reduction of the heteroaromatic pyridine ring occurs rapidly to form a transient 1,2-dihydroquinoline intermediate, which is subsequently reduced to the target 1,2,3,4-tetrahydroquinoline. However, the presence of the 8-ethyl group introduces steric bulk near the nitrogen coordinating site, often leading to catalyst poisoning or over-reduction under forcing conditions.

Pathway SM 8-Ethylquinoline (Starting Material) Int 8-Ethyl-1,2-dihydroquinoline (Transient Intermediate) SM->Int H2 / Catalyst Target 8-Ethyl-1,2,3,4-THQ (Desired Product) Int->Target Fast Byprod 8-Ethyldecahydroquinoline (Over-reduction) Target->Byprod High Temp/Pressure

Mechanistic pathway of 8-ethylquinoline hydrogenation and over-reduction.

Troubleshooting Guide & FAQs

Q: Why is my yield of 8-ethyl-1,2,3,4-tetrahydroquinoline plateauing at 60-70% when using standard Pd/C? A: This plateau is typically caused by product inhibition (catalyst poisoning). Causality: The target 8-Et-THQ is a significantly stronger Lewis base than the starting 8-ethylquinoline. As the reaction progresses, the newly formed secondary amine competitively binds to the palladium active sites, halting the catalytic cycle. Furthermore, the 8-ethyl group sterically hinders the optimal flat adsorption of the substrate. Solution: Add a stoichiometric amount of an acid (e.g., acetic acid or trifluoroacetic acid) to protonate the resulting tetrahydroquinoline, preventing it from binding to the metal surface. Alternatively, switch to 1[1], which are highly resistant to nitrogen-induced poisoning.

Q: I am detecting a large amount of 8-ethyldecahydroquinoline. How do I prevent over-reduction? A: Over-reduction is a direct consequence of excessive thermodynamic driving force. Causality: Once the pyridine ring is reduced, the global aromaticity of the quinoline system is broken. The remaining carbocyclic (benzene) ring behaves like a standard substituted arene, which is highly susceptible to hydrogenation if the H₂ pressure exceeds 20 bar or temperatures exceed 80 °C with highly active catalysts (like PtO₂). Solution: Lower the hydrogen pressure and temperature. If the reaction stalls under milder conditions, transition to a highly selective homogeneous system, such as a2[2], which operates via a borrowing hydrogen methodology and selectively reduces the hetero-ring without touching the arene.

Q: Can I achieve high yields without using expensive or toxic transition metals? A: Yes. Recent breakthroughs have demonstrated that3[3], act as highly selective, transition-metal-free catalysts for quinoline hydrogenation, affording excellent yields of 1,2,3,4-tetrahydroquinolines.

Workflow Start Analyze Reaction Mixture (GC-MS / NMR) Issue1 Incomplete Conversion (High SM) Start->Issue1 Issue2 Over-reduction (Decahydroquinoline) Start->Issue2 Issue3 Catalyst Poisoning (Reaction Stalls) Start->Issue3 Sol1 Increase Agitation & Check H2 Pressure Issue1->Sol1 Sol2 Lower Temp or Switch to BaH2 / Mn-PN3 Issue2->Sol2 Sol3 Add Acid Additive (e.g., AcOH, TFA) Issue3->Sol3

Diagnostic workflow for resolving common yield issues in 8-ethylquinoline reduction.

Validated Experimental Protocol: Selective Hydrogenation using BaH₂

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating checkpoint system. This transition-metal-free method utilizes Barium Hydride (BaH₂) to achieve >95% selectivity[3].

Step 1: Inert Preparation Inside an argon-filled glovebox, charge a 50 mL high-pressure stainless-steel autoclave with 8-ethylquinoline (4.0 mmol), BaH₂ (20 mol%, 0.8 mmol), and anhydrous THF (8 mL). Causality: BaH₂ is highly reactive with moisture. Anhydrous THF is strictly required to prevent the violent quenching of the active hydride species.

Step 2: Pressurization & Reaction Seal the autoclave, remove it from the glovebox, and purge the headspace with H₂ gas three times to remove residual argon. Pressurize the vessel to 50 bar H₂. Heat the mixture to 150 °C with vigorous stirring (800 rpm) for 24 hours. Causality: High-speed agitation is mandatory to overcome the gas-liquid-solid tri-phasic mass transfer limitations inherent to heterogeneous hydride catalysis.

Step 3: Self-Validation Checkpoint (CRITICAL) Before proceeding to workup, cool the reactor to room temperature and carefully vent the H₂. Extract a 50 µL aliquot, filter it through a short silica plug (eluting with EtOAc), and analyze via GC-MS. Validation Criteria: Confirm the presence of the 8-Et-THQ molecular ion ( M+=161 ) and the complete absence of the starting material ( M+=157 ). If starting material remains, re-pressurize and stir for an additional 6 hours. Do not proceed to workup until conversion is verified.

Step 4: Quench & Workup Once validated, carefully quench the reaction by adding water (1 mL) dropwise at 0 °C to safely deactivate the remaining BaH₂. Extract the aqueous mixture with EtOAc (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography (hexane/EtOAc 9:1) to isolate the pure 8-ethyl-1,2,3,4-tetrahydroquinoline as a pale yellow oil.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying various catalytic systems to 8-alkylquinoline derivatives. Use this data to benchmark your own experimental results.

Catalyst SystemTemp (°C)H₂ PressureSolvent / AdditiveExpected YieldSelectivity Profile
5% Pd/C 60 °C10 barEtOH / AcOH (1 eq)78 - 85%Moderate (Prone to poisoning)
BaH₂ (20 mol%) 150 °C50 barAnhydrous THF> 95%Excellent (No over-reduction)[3]
Mn-PN3 Pincer 120 °C15 barDME / KH, KOH88 - 92%High (Homogeneous system)[2]
PtO₂ (Adams' Cat) 25 °C1 barMeOH / TFA< 60%Poor (High decahydroquinoline)

References

  • US5162495A - Synthesis of quinoline and substituted quinoline Source: Google Patents URL
  • Source: Chemical Science (RSC Publishing)
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 8-Ethyl-1,2,3,4-Tetrahydroquinoline Extraction

Welcome to the technical support center for the synthesis and purification of 8-ethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 8-ethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and, particularly, the extraction of this important heterocyclic compound. By understanding the root causes of impurity formation, you can optimize your processes to achieve higher purity and yield.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 8-ethyl-1,2,3,4-tetrahydroquinoline?

The most prevalent method for synthesizing 8-ethyl-1,2,3,4-tetrahydroquinoline and its derivatives is the catalytic hydrogenation of the corresponding 8-ethylquinoline.[1] This method often employs heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2][3] Other synthetic strategies include domino reactions, which can construct the tetrahydroquinoline core in a single, efficient step.[4]

Q2: My final product of 8-ethyl-1,2,3,4-tetrahydroquinoline is a colored oil, often yellow or brown. Is this normal?

While pure 1,2,3,4-tetrahydroquinoline is a colorless oily liquid, it is susceptible to oxidation, which can lead to coloration.[1] The presence of color in your final product often indicates the presence of oxidized impurities or residual starting material (8-ethylquinoline). It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.

Q3: What are the typical impurities I should expect in the synthesis of 8-ethyl-1,2,3,4-tetrahydroquinoline?

Common impurities can be broadly categorized as:

  • Unreacted Starting Material: Incomplete hydrogenation can leave residual 8-ethylquinoline in your product.

  • Over-reduction Products: While less common for the quinoline core under standard conditions, aggressive hydrogenation could potentially lead to decahydroquinoline derivatives.

  • Oxidation Products: Exposure to air can lead to the formation of various oxidized species, contributing to color and other impurities.

  • Side-Reaction Products: Depending on the specific synthetic route, other side products may form. For instance, in Povarov reactions, side products can arise from the instability of the imine intermediate.[5]

  • Catalyst Residues: Incomplete filtration can leave traces of the heterogeneous catalyst (e.g., Pd, Pt) in the product.

Q4: Which analytical techniques are best for identifying impurities in my 8-ethyl-1,2,3,4-tetrahydroquinoline sample?

A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify the main product and any significant impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the components in your sample, aiding in the identification of expected and unexpected impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying components in a mixture, especially for detecting trace-level impurities.[7]

II. Troubleshooting Guide for Extraction and Purification

This section addresses specific issues that may arise during the workup and purification of 8-ethyl-1,2,3,4-tetrahydroquinoline.

Issue 1: Low Yield After Aqueous Workup and Extraction

Symptom: You observe a significant loss of product after performing a standard aqueous workup (e.g., washing with water, brine) and extraction with an organic solvent.

Potential Causes & Solutions:

  • Protonation of the Tetrahydroquinoline: 8-Ethyl-1,2,3,4-tetrahydroquinoline is a basic compound. If the aqueous phase is acidic or even neutral, the amine can be protonated, forming a salt that is more soluble in the aqueous layer than the organic layer.

    • Solution: Before extraction, basify the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 8-9. This will ensure the tetrahydroquinoline is in its free base form and partitions into the organic solvent.

  • Inappropriate Choice of Extraction Solvent: The polarity of the extraction solvent plays a critical role in partitioning the product.

    • Solution: Use a water-immiscible organic solvent with moderate polarity. Dichloromethane (DCM) and ethyl acetate are commonly used and effective for extracting tetrahydroquinolines.[6][8] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction to maximize recovery.

  • Emulsion Formation: The presence of fine catalyst particles or other solids can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.

    • Solution: Ensure complete removal of the hydrogenation catalyst by filtering the reaction mixture through a pad of Celite® or a similar filter aid before the aqueous workup. If an emulsion still forms, adding a small amount of brine can sometimes help to break it.

Workflow for an Optimized Aqueous Extraction

G cluster_0 Post-Reaction Workup cluster_1 Liquid-Liquid Extraction ReactionMixture Crude Reaction Mixture Filter Filter through Celite® to remove catalyst ReactionMixture->Filter Filtrate Catalyst-Free Filtrate Filter->Filtrate AddSolvent Add Organic Solvent (e.g., DCM, Ethyl Acetate) Filtrate->AddSolvent Basify Add aq. NaHCO₃ or Na₂CO₃ (Adjust pH to 8-9) AddSolvent->Basify Separate Separate Organic Layer Basify->Separate Wash Wash with Brine Separate->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate CrudeProduct Crude 8-Ethyl-1,2,3,4-tetrahydroquinoline Evaporate->CrudeProduct

Caption: Optimized aqueous extraction workflow.

Issue 2: Persistent Impurities After Column Chromatography

Symptom: After purification by silica gel column chromatography, your product is still contaminated with impurities, as indicated by TLC or NMR.

Potential Causes & Solutions:

  • Co-elution of Impurities: A non-polar impurity, such as residual 8-ethylquinoline, might have a similar polarity to the product, causing them to elute together.

    • Solution: Optimize your solvent system for chromatography. A good starting point for tetrahydroquinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] A shallow gradient of the polar solvent can improve separation. For example, starting with 100% hexanes and gradually increasing the ethyl acetate concentration.

  • Product Degradation on Silica Gel: Tetrahydroquinolines can be sensitive to the acidic nature of standard silica gel, leading to streaking on the TLC plate and decomposition during column chromatography.[5]

    • Solution 1 (Neutralize the Silica): You can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (Et₃N), to your eluent (typically 0.5-1%).[2] This will deactivate the acidic sites on the silica.

    • Solution 2 (Use an Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[5]

  • Improper Column Packing or Loading: Poorly packed columns with air bubbles or cracks can lead to channeling and inefficient separation. Overloading the column with too much crude product will also result in poor separation.

    • Solution: Ensure the column is packed uniformly. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for good separation. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Troubleshooting Column Chromatography
Symptom Potential Cause Recommended Action
Streaking on TLC Plate Product is basic and interacting strongly with acidic silica.Add 0.5-1% triethylamine to the eluent.
Poor Separation of Spots Inappropriate solvent system polarity.Optimize the eluent system. Try a shallower gradient.
Product Decomposition Product is unstable on silica gel.Consider using neutral alumina as the stationary phase.
Broad, Tailing Peaks Overloading the column.Use a larger column or load less material.
Issue 3: Incomplete Hydrogenation

Symptom: Your crude product contains a significant amount of the starting material, 8-ethylquinoline.

Potential Causes & Solutions:

  • Catalyst Poisoning or Deactivation: Impurities in the starting material or solvent can poison the catalyst, reducing its activity.[5] The catalyst may also lose activity over time or with repeated use.

    • Solution: Ensure the purity of your 8-ethylquinoline and use high-purity, anhydrous solvents. If catalyst poisoning is suspected, try using a fresh batch of catalyst.

  • Insufficient Hydrogen Pressure or Reaction Time: The hydrogenation may not have gone to completion due to inadequate pressure or time.

    • Solution: Increase the hydrogen pressure (if your equipment allows) and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Inefficient Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is crucial for the reactants to come into contact with the catalyst surface.

    • Solution: Ensure vigorous stirring of the reaction mixture to keep the catalyst suspended.

Pathway of Incomplete Hydrogenation

G StartingMaterial 8-Ethylquinoline Product 8-Ethyl-1,2,3,4-tetrahydroquinoline StartingMaterial->Product H₂, Pd/C or PtO₂ (Complete Reaction) Impurity Mixture of Starting Material and Product StartingMaterial->Impurity H₂, Pd/C or PtO₂ (Incomplete Reaction)

Caption: Incomplete hydrogenation leads to a mixture.

By systematically addressing these common issues, you can significantly improve the purity and yield of your 8-ethyl-1,2,3,4-tetrahydroquinoline synthesis and extraction.

III. References

  • Technical Support Center: Synthesis of Substituted Tetrahydroquinolines - Benchchem. Available from:

  • Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation. Available from:

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available from:

  • 1,2,3,4-TETRAHYDROQUINOLINES - LOCKSS. Available from:

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available from:

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Available from:

  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - PMC. Available from:

  • Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. Available from:

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC. Available from:

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Available from:

  • Hydrogenation troubleshooting : r/Chempros - Reddit. Available from:

  • Tetrahydroquinoline - Wikipedia. Available from:

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available from:

  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines - ResearchGate. Available from:

  • Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. Available from:

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts - ACS Publications - American Chemical Society. Available from:

  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. Available from:

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. Available from:

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. Available from:

  • Application Notes and Protocols for the Purification of 3-Methyl-5,6,7,8-tetrahydroquinoline - Benchchem. Available from:

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr.org “A. Available from:

Sources

Troubleshooting

Technical Support Center: Optimizing 8-Ethyl-1,2,3,4-Tetrahydroquinoline Production

Welcome to the Technical Support Center for the synthesis and optimization of 8-ethyl-1,2,3,4-tetrahydroquinoline (8-ethyl-THQ). As a Senior Application Scientist, I have designed this guide to help researchers, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 8-ethyl-1,2,3,4-tetrahydroquinoline (8-ethyl-THQ). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific thermodynamic and kinetic challenges associated with the selective hydrogenation of 8-substituted quinolines.

Mechanistic Insights: The 8-Ethyl Challenge

The production of 8-ethyl-1,2,3,4-tetrahydroquinoline typically relies on the catalytic hydrogenation of 8-ethylquinoline. While unsubstituted quinoline reduces readily, the 8-ethyl derivative presents a unique set of challenges governed by causality and molecular geometry:

  • Steric Hindrance at the Catalyst Interface: The ethyl group at the 8-position creates significant steric bulk directly adjacent to the nitrogen atom. For successful hydrogenation, the heteroaromatic ring must adsorb flatly onto the metal catalyst surface. The 8-ethyl group physically impedes this optimal binding geometry, drastically lowering the reaction rate compared to unsubstituted analogues.

  • The Chemoselectivity Dilemma (Over-Reduction): To overcome the steric barrier, researchers often increase hydrogen pressure or temperature. However, once the pyridine ring is reduced to form the tetrahydroquinoline core, the resulting structure is essentially an aniline derivative. Aggressive catalysts (like fresh Pd/C) under high pressure will continue to hydrogenate the carbocyclic (benzene) ring, leading to the fully saturated byproduct, 8-ethyldecahydroquinoline[1].

  • Solvent-Catalyst Synergy: The choice of solvent is not merely for dissolution; it actively participates in the catalytic cycle. For instance, when using novel s-block metal hydrides (e.g., BaH 2​ ), THF is strictly required to stabilize the active catalytic species[2]. Conversely, specific heterogeneous Cobalt/Zinc systems demand the presence of water to activate the metal particles[3].

Catalyst & Condition Optimization Matrix

To prevent over-reduction while maintaining high conversion, catalyst selection is paramount. The table below summarizes quantitative data for various catalytic systems used in the hydrogenation of 8-substituted quinolines.

Catalyst SystemTemp (°C)H 2​ Pressure (bar)SolventConversion (%)Selectivity to 8-Ethyl-THQ (%)Mechanistic Note
Pd/C (5 wt%) 251EtOH< 40> 95Steric hindrance prevents full conversion at ambient conditions.
Pd/C (5 wt%) 6010EtOH> 99~ 70High pressure forces conversion but induces severe over-reduction[1].
Pd/Al 2​ O 3​ (Hierarchical) 1006EtOH> 99> 98Hierarchical support limits carbocyclic ring adsorption, preserving selectivity[1].
Transition Metal Sulfides 15050THF/EtOH> 90> 95Highly selective for the heteroaromatic ring; resists poisoning[4].
Co(OAc) 2​ / Zn 7030H 2​ O> 95> 99Water is strictly required to form the active catalytic particles[3].

Standard Operating Procedure (SOP): Selective Hydrogenation

This protocol utilizes a hierarchical Pd/Al 2​ O 3​ catalyst to achieve high conversion and selectivity. It is designed as a self-validating system , incorporating in-process analytical checks to ensure mechanistic integrity at every step.

Step 1: Reaction Assembly & Inertion

  • Charge a high-pressure Parr reactor with 8-ethylquinoline (10.0 mmol) and 20 mL of anhydrous Ethanol.

  • Add 2.0 mol% of Pd/Al 2​ O 3​ catalyst.

  • Validation Check: Seal the reactor and purge with N 2​ gas three times (pressurize to 5 bar, then release). This prevents the formation of explosive H 2​ /O 2​ mixtures and prevents premature oxidation of the catalyst surface.

Step 2: Pressurization & Heating

  • Purge the reactor with H 2​ gas twice, then pressurize to exactly 6.0 bar.

  • Heat the reaction mixture to 100 °C under continuous stirring (800 rpm) to eliminate mass transfer limitations.

  • Validation Check (Kinetics): Monitor the pressure drop via a mass flow controller. A plateau in H 2​ consumption indicates either reaction completion or catalyst deactivation. For 10.0 mmol, expect a theoretical uptake of ~20.0 mmol of H 2​ (for the 2 equivalents needed to reduce the pyridine ring).

Step 3: Workup & Self-Validating Analysis

  • Cool the reactor to room temperature and carefully vent the residual H 2​ gas.

  • Filter the mixture through a pad of Celite to remove the Pd/Al 2​ O 3​ catalyst. Wash the pad with 10 mL of EtOH.

  • Concentrate the filtrate under reduced pressure.

  • Validation Check (Mass Spectrometry): Analyze the crude mixture via LC-MS or GC-MS.

    • Starting Material (8-ethylquinoline): Look for [M+H] + at m/z 158.

    • Target Product (8-ethyl-1,2,3,4-THQ): Confirm success by identifying the base peak at m/z 161.12[5].

    • Failure State (Over-reduction): If a peak at m/z 167 is dominant, the carbocyclic ring has been compromised.

Troubleshooting Workflow

Use the following logical decision tree to diagnose and correct deviations in your reaction outcomes.

TroubleshootingWorkflow Start Analyze Reaction Outcome via GC-MS Conv Is Conversion > 95%? (Check m/z 158 depletion) Start->Conv LowConv Low Conversion (< 50%) Conv->LowConv No HighConv Check Selectivity (Target m/z: 161.12) Conv->HighConv Yes Act1 Action: Increase Temp to 100°C or check for catalyst poisons LowConv->Act1 OverRed Over-Reduction Detected (m/z: 167) HighConv->OverRed < 90% Selectivity Opt Optimal Yield Achieved (> 95% Selectivity) HighConv->Opt > 90% Selectivity Act2 Action: Lower H2 Pressure or switch to Pd/Al2O3 OverRed->Act2 Act1->Conv Retest Act2->HighConv Retest

Troubleshooting workflow for 8-ethylquinoline hydrogenation optimization.

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 40-50% conversion even with fresh Pd/C? A: The 8-ethyl group provides severe steric hindrance. As the reaction progresses, partially hydrogenated intermediates can strongly adsorb to the highly active sites of standard carbon supports, poisoning the catalyst. To resolve this, increase the reaction temperature to 80–100 °C to provide the necessary activation energy for desorption, or switch to a hierarchical catalyst framework like Pd/Al 2​ O 3​ [1].

Q: I am detecting a major byproduct with an m/z of 167. What is happening? A: You are observing 8-ethyldecahydroquinoline. This is the result of over-reduction (hydrogenation of the benzene ring). Pd/C is notorious for fully hydrogenating quinolines to decahydroquinolines even under mild conditions[1]. To fix this, you must lower your hydrogen pressure or switch to a less aggressive, more selective catalyst such as transition metal sulfides[4].

Q: Can I use water as a green solvent for this hydrogenation? A: It depends entirely on your catalyst. For standard Palladium-based systems, 8-ethylquinoline has poor aqueous solubility, leading to biphasic mixtures and low mass transfer. However, if you are utilizing specific heterogeneous Cobalt/Zinc catalytic systems, water is actually indispensable; it is required to form and activate the catalytic particles, and the reaction will fail in dry organic solvents[3].

Q: Are there alternative methods to functionalize the THQ ring during synthesis? A: Yes. If your ultimate goal requires further functionalization at the nitrogen atom, you can utilize electrochemical hydrocyanomethylation. This allows for the direct formation of 2-(8-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile from 8-ethylquinoline in a single undivided electrochemical cell using acetonitrile[6].

References

  • [5] PubChemLite - 8-ethyl-1,2,3,4-tetrahydroquinoline (C11H15N). Université du Luxembourg. Available at:[Link]

  • [2] Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Nature Communications (PMC). Available at:[Link]

  • [1] Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing). Available at:[Link]

  • [4] Synthesis of quinoline and substituted quinoline (EP0428351B1). Google Patents. Available at:

Sources

Optimization

Technical Support Center: Optimizing 8-Ethyl-1,2,3,4-Tetrahydroquinoline Synthesis

Welcome to the advanced troubleshooting center for the synthesis of 8-ethyl-1,2,3,4-tetrahydroquinoline. The selective hydrogenation of 8-ethylquinoline to its tetrahydro-derivative is a critical transformation in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the synthesis of 8-ethyl-1,2,3,4-tetrahydroquinoline. The selective hydrogenation of 8-ethylquinoline to its tetrahydro-derivative is a critical transformation in pharmaceutical intermediate synthesis[1]. However, the inherent aromatic stability of heteroarenes, combined with the steric and electronic influence of the 8-ethyl substitution, often leads to complex byproduct profiles[2].

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you eliminate over-reduction, regioselectivity errors, and ring-opening byproducts.

Reaction Pathway & Byproduct Landscape

Understanding the thermodynamic and kinetic pathways of quinoline reduction is the first step in troubleshooting. The diagram below illustrates the divergent pathways leading to the target molecule versus common byproducts.

ReactionPathway SM 8-Ethylquinoline (Starting Material) Target 8-Ethyl-1,2,3,4- tetrahydroquinoline (Target) SM->Target Selective Hydrogenation Byproduct2 8-Ethyl-5,6,7,8- tetrahydroquinoline (Regio-error) SM->Byproduct2 Non-selective Catalyst Adsorption Byproduct1 8-Ethyldecahydroquinoline (Over-reduction) Target->Byproduct1 High Temp/Pressure (Excess H2) Byproduct3 Ring-Opened Anilines (Hydrogenolysis) Target->Byproduct3 Acidic Solvent / Harsh Conditions

Reaction pathways showing the selective formation of the target versus common degradation and over-reduction routes.

Troubleshooting FAQs

Q1: My GC-MS shows significant formation of 8-ethyldecahydroquinoline. How do I prevent this over-reduction? Causality: Over-reduction to decahydroquinoline (DHQ) occurs when the catalyst is too aggressive or the hydrogen pressure is too high. Once the pyridine ring is reduced, standard catalysts (like commercial Pd/C) can continue to hydrogenate the adjacent benzene ring, especially if the reaction is left running past full conversion[3]. Solution: You must switch to a more chemoselective catalyst system or strictly control the thermodynamics. Supported Gold Nanoparticles (Au NPs) exhibit a remarkable reactant-promoted effect for hydrogen activation, allowing the reaction to proceed at mild temperatures (25–60 °C) while completely resisting the reduction of the carbocycle[4]. Alternatively, using a nitrogen-doped carbon-supported Pd catalyst (Pd/CN) at 50 °C and 20 bar H₂ restricts reduction entirely to the nitrogen-containing ring[3].

Q2: I am detecting 2-propylaniline derivatives. What causes this C-N bond cleavage? Causality: Hydrogenolysis (C-N bond cleavage) leading to ring-opened alkyl anilines is driven by acidic conditions or excessive temperatures. The basicity of the newly formed tetrahydroquinoline allows it to coordinate strongly with transition metals. If the solvent provides protons (e.g., acetic acid), the amine becomes activated as a leaving group, facilitating ring opening[1]. Solution: Shift to aprotic, non-polar solvents such as toluene or dichloromethane, which help manage byproducts without activating the C-N bond[1][4]. If hydrogenolysis persists, consider transition-metal-free catalysis. Barium hydride (BaH₂) operates via a unique synergistic mechanism where the Lewis acidic barium cation and nucleophilic hydride anion selectively target the hetero-ring without risking hydrogenolysis[2].

Q3: Standard Pd/C gives me a mixture of the 1,2,3,4-THQ and 5,6,7,8-THQ isomers. How can I fix this regioselectivity issue? Causality: The aromatic stabilization energy of the benzene ring is high, but standard Pd/C can indiscriminately adsorb the quinoline molecule via flat π-coordination. This leads to competitive hydrogenation of the carbocyclic ring, forming the 5,6,7,8-tetrahydroquinoline (bz-THQ) regio-error[3]. Solution: You must force the catalyst to coordinate exclusively via the nitrogen atom. Using Pd/CN, where Pd nanoparticles are ultra-small (~1.9 nm), ensures that the nitrogen atom preferentially binds to the active sites, yielding >97% regioselectivity[3]. Another cutting-edge alternative is electrocatalytic hydrogenation using water as the hydrogen source over a fluorine-modified cobalt catalyst, which delivers up to 99% selectivity for the 1,2,3,4-THQ isomer at room temperature[5].

Diagnostic Logic Flow

Use the following decision tree to rapidly identify and correct your synthesis parameters based on your GC-MS/NMR byproduct analysis.

Troubleshooting Start Identify Dominant Byproduct OverRed Decahydroquinolines (Over-reduction) Start->OverRed RingOpen Alkyl Anilines (Ring-opening) Start->RingOpen Regio 5,6,7,8-THQ (Regioselectivity Loss) Start->Regio Sol1 Reduce H2 Pressure to 2 MPa Switch to Au NPs or Pd/CN OverRed->Sol1 Sol2 Change Solvent to Toluene Avoid Acidic Additives RingOpen->Sol2 Sol3 Lower Temp (<60°C) Use BaH2 or Co(OH)F Catalyst Regio->Sol3

Diagnostic workflow for mitigating specific byproducts during 8-ethylquinoline hydrogenation.

Quantitative Catalyst Performance Comparison

The following table synthesizes kinetic and thermodynamic data across various catalytic systems to help you select the optimal conditions for scale-up.

Catalyst SystemTemp (°C)PressureSolventSelectivity (1,2,3,4-THQ)Major Byproduct Risk
Commercial Pd/C 602 MPaEtOH~84%DHQ, bz-THQ[3]
Pd/CN (1.9 nm) 502 MPaToluene>97%None observed[3]
Au/TiO₂ NPs 602 MPaToluene>99%None observed[4]
BaH₂ (s-block) 1001 MPaTHF>95%Trace unreacted SM[2]
Co(OH)F (Electro) 25AmbientH₂O/Electrolyte99%None observed[5]
Self-Validating Standard Operating Procedure (SOP)

Method: Highly Selective Hydrogenation of 8-Ethylquinoline using Pd/CN or Au NPs.

This protocol incorporates built-in validation steps to ensure causality between your actions and the chemical output.

Step 1: Catalyst and Substrate Loading

  • Load 1 mol% of highly dispersed catalyst (Au/TiO₂ or Pd/CN) into a high-pressure autoclave.

  • Add 0.5 mmol of 8-ethylquinoline dissolved in 3 mL of anhydrous toluene.

  • Causality Check: Toluene is strictly chosen over ethanol or acetic acid to prevent protonation of the resulting amine, thereby shutting down the hydrogenolysis (ring-opening) pathway[1][4].

Step 2: Atmospheric Purging

  • Seal the autoclave and purge the system with N₂ gas three times, followed by H₂ gas three times.

  • Causality Check: Removing trace oxygen prevents the oxidative decomposition of the substrate and the formation of N-oxide byproducts[1].

Step 3: Pressurization and Reaction

  • Pressurize the reactor to exactly 2 MPa (20 bar) of H₂ and heat to 50–60 °C.

  • Self-Validation: Do not exceed 60 °C. Higher temperatures provide the activation energy required to overcome the aromatic resonance of the carbocycle, triggering decahydroquinoline formation[3].

Step 4: Operando/Aliquot Monitoring

  • Sample the reaction at 2-hour intervals. Analyze via GC-MS.

  • Self-Validation: The reaction is deemed complete when the starting material peak disappears. If m/z corresponding to the decahydro-derivative begins to appear, quench the reaction immediately by venting the H₂ pressure and cooling to room temperature.

Step 5: Workup

  • Filter the mixture through a short pad of Celite to remove the heterogeneous catalyst. Wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield highly pure 8-ethyl-1,2,3,4-tetrahydroquinoline.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Ethyl-1,2,3,4-Tetrahydroquinoline Aqueous Solubility

Welcome to the Technical Support Center for 8-ethyl-1,2,3,4-tetrahydroquinoline (8-Et-THQ) . As a lipophilic secondary amine, this compound is notoriously difficult to dissolve in standard aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-ethyl-1,2,3,4-tetrahydroquinoline (8-Et-THQ) . As a lipophilic secondary amine, this compound is notoriously difficult to dissolve in standard aqueous media. With a predicted pKa of approximately 5.09 1[1], the amine remains >99% un-ionized at physiological pH (7.4).

This guide provides field-proven, causality-driven protocols to overcome these solubility barriers for in vitro, in vivo, and analytical applications.

Diagnostic Workflow: Selecting Your Solubility Strategy

Before altering your formulation, use the decision matrix below to identify the most appropriate solubility enhancement strategy based on your downstream assay requirements.

G Start 8-Et-THQ Solubility Issue Q1 Is the downstream assay pH sensitive? Start->Q1 A1_Yes Yes (e.g., Cell Culture, Physiological pH 7.4) Q1->A1_Yes Yes A1_No No (e.g., LC-MS, Chemical Synthesis) Q1->A1_No No Q2 Can the assay tolerate organic solvents? A1_Yes->Q2 Sol1 Protocol A: pH Modulation (pH < 4) In Situ Salt Formation A1_No->Sol1 A2_Yes Yes (<1% DMSO or Surfactants) Q2->A2_Yes Yes A2_No No (Strictly Aqueous Required) Q2->A2_No No Sol2 Protocol B: Co-solvent & Surfactant (DMSO + Tween 80) A2_Yes->Sol2 Sol3 Protocol C: Cyclodextrin Complexation (HP-β-CD Encapsulation) A2_No->Sol3

Decision matrix for selecting a solubility enhancement strategy for 8-Et-THQ.

Quantitative Comparison of Solubility Strategies

StrategyMechanism of ActionEstimated Max SolubilityBiocompatibilityPrimary Application
Free Base (Control) None< 1 mg/mLHighNone (Insoluble)
pH Modulation (pH < 4) Amine Protonation> 50 mg/mLLow (Acidic)LC-MS, Chemical Synthesis
Co-Solvent/Surfactant Micellar Encapsulation5 - 10 mg/mLModerate (Cytotoxicity risk)In vitro Bioassays
HP-β-CD Complexation Hydrophobic Inclusion20 - 50 mg/mLHigh (FDA Approved)In vivo Pharmacology

Core Troubleshooting Guides

Article 1: How do I dissolve 8-Et-THQ for pH-insensitive applications?

The Causality: The base 1,2,3,4-tetrahydroquinoline has a LogP of 2.29 1[1]. The addition of the 8-ethyl group increases steric hindrance and lipophilicity. In neutral water, it exists as a "grease ball" free base. By artificially lowering the pH below its pKa, we force the protonation of the amine, converting it into a water-soluble cationic salt 2[2].

Protocol A: In Situ Salt Formation

  • Weigh 10 mg of 8-Et-THQ into a glass vial.

  • Add 900 µL of distilled water (diH2O). The compound will float or form oily droplets.

  • Dropwise, add 0.1 M HCl (approx. 50-100 µL) while vortexing continuously.

  • Monitor the dissolution. The oily droplets will disappear as the hydrochloride salt forms.

  • Self-Validation System: Measure the final pH using a micro-probe (target pH ~3.5). Centrifuge the solution at 10,000 x g for 5 minutes. A perfectly clear supernatant with no pellet confirms complete ionization.

Article 2: How do I formulate 8-Et-THQ for cell-based bioassays without crashing?

The Causality: Cell culture media (pH 7.4) forces the compound into its un-ionized state. If dissolved in pure DMSO and directly spiked into media, the sudden shift in polarity strips the solvent shell, causing a "solvent crash." Using a surfactant (like Tween 80) creates micelles—spherical amphiphilic structures that encapsulate the hydrophobic 8-ethyl and aromatic rings, shielding them from the aqueous environment 3[3].

Protocol B: Co-Solvent & Surfactant System

  • Create Stock: Dissolve 16.1 mg of 8-Et-THQ in 1 mL of 100% DMSO to create a 100 mM stock. Vortex until completely clear.

  • Prepare Vehicle: Mix 5% Tween 80 in PBS (pH 7.4).

  • High-Shear Spike: Scientist's Note: High-shear mixing is critical here. Rapidly vortex the surfactant vehicle while slowly spiking in the DMSO stock to a final concentration of 1 mM (1% DMSO final).

  • Self-Validation System: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates (failure). An OD600 < 0.01 indicates successful micellar encapsulation.

Article 3: How do I achieve high aqueous concentrations without organic solvents?

The Causality: Organic solvents can be toxic in vivo. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer a biocompatible alternative. HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the lipophilic bulk of 8-Et-THQ, while its hydrophilic exterior maintains excellent aqueous solubility 4[4].

Protocol C: Inclusion Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in diH2O or PBS.

  • Add 8-Et-THQ in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Agitate the suspension on an orbital shaker at 37°C for 24 hours to reach complexation equilibrium.

  • Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed drug.

  • Self-Validation System: Quantify the dissolved 8-Et-THQ in the filtrate using HPLC-UV. The concentration should be significantly higher than the intrinsic solubility of the free base, confirming successful host-guest complexation.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly when I dilute my DMSO stock into standard PBS? A: This is a classic "solvent crash." PBS is highly polar and strongly buffered to pH 7.4. When the DMSO diffuses into the water, the un-ionized 8-Et-THQ is left completely exposed to the aqueous environment and rapidly aggregates. You must use a transitional surfactant (Protocol B) or complexing agent (Protocol C) before adding to PBS.

Q: I formed the HCl salt, but it still precipitated when I added it to my assay buffer. Why? A: Assay buffers (like PBS or HEPES) are strongly buffered to pH 7.4. Even if you add the water-soluble protonated salt, the buffer will immediately strip the proton from the secondary amine, reverting it to the insoluble free base. Additionally, the high concentration of chloride ions in PBS can cause a "common-ion effect," further suppressing solubility 3[3].

Q: Is 8-Et-THQ compatible with standard LC-MS mobile phases? A: Yes, provided the aqueous mobile phase is acidified (e.g., 0.1% Formic Acid). This ensures the secondary amine remains protonated (pH ~2.7), preventing on-column precipitation and significantly enhancing positive electrospray ionization (ESI+) efficiency.

References

  • Title : Enhancement of Solubility: A Pharmaceutical Overview Source : Scholars Research Library URL :[Link]

  • Title : Drug Solubility: Importance and Enhancement Techniques Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Solubility enhancement techniques: A comprehensive review Source : World Journal of Biology Pharmacy and Health Sciences URL : [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 8-Ethyl-1,2,3,4-tetrahydroquinoline

Welcome to the Technical Support Center for the isolation and purification of 8-ethyl-1,2,3,4-tetrahydroquinoline. As a secondary aromatic amine, this compound presents specific challenges during purification, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 8-ethyl-1,2,3,4-tetrahydroquinoline. As a secondary aromatic amine, this compound presents specific challenges during purification, including strong interactions with chromatographic stationary phases, co-elution with structurally similar synthetic precursors, and susceptibility to oxidation.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high-fidelity purification for downstream drug development and analytical applications.

Section 1: Physicochemical Profiling & Diagnostic Data

Before initiating any purification workflow, it is critical to understand the intrinsic properties of the target molecule. These parameters dictate the causality behind our experimental choices.

PropertyValue / DescriptionImpact on Purification Strategy
Compound Class Secondary Aromatic AmineBasic nature allows for selective acid-base extraction; causes severe streaking on standard silica gel.
Boiling Point ~125–140 °C at 12 mmHgHigh thermal stability permits vacuum distillation for final polishing and removal of polymeric impurities.
pKa (Conjugate Acid) ~5.0 - 6.0Requires pH < 2 for full protonation (aqueous extraction) and pH > 10 for free-basing.
Reactivity Air & Light SensitiveProne to oxidative degradation; requires handling under inert atmosphere and storage at -20 °C.
Section 2: Primary Purification via Acid-Base Extraction

Q: My crude mixture contains unreacted 8-ethylquinoline and transition metal catalyst residues. How can I selectively isolate the tetrahydroquinoline derivative before attempting chromatography?

A: You must exploit the differential basicity of the mixture components. 8-ethyl-1,2,3,4-tetrahydroquinoline is a secondary amine and is significantly more basic than its aromatic quinoline precursor. By performing a highly controlled acid-base extraction, you can selectively protonate the tetrahydroquinoline, drawing it into the aqueous phase while leaving non-basic or weakly basic impurities (like unreacted starting materials) in the organic waste 1[1].

Methodology: Step-by-Step Acid-Base Extraction

  • Solubilization: Dissolve the crude mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification (Protonation): Transfer the solution to a separatory funnel. Add 1M aqueous hydrochloric acid (HCl) in portions until the aqueous phase reaches pH 1-2.

    • Causality: At pH 2, the secondary amine lone pair is fully protonated, converting the lipophilic free base into a highly water-soluble hydrochloride salt.

  • Phase Separation & Validation: Vigorously shake, vent, and allow the phases to separate. Drain the lower aqueous layer into a clean flask.

    • Self-Validating Step: Spot the remaining organic phase on a Thin Layer Chromatography (TLC) plate. The absence of a UV-active, Ninhydrin-positive spot confirms the target amine has successfully migrated entirely to the aqueous phase. Discard the organic layer.

  • Basification (Free-basing): Cool the aqueous layer in an ice bath to mitigate exothermic neutralization. Slowly add 2M aqueous sodium hydroxide (NaOH) dropwise while stirring until the pH reaches 10-11.

    • Causality: The high pH deprotonates the ammonium salt, regenerating the lipophilic free base, which will visibly cloud or "oil out" of the aqueous solution.

  • Recovery: Extract the basic aqueous phase three times with dichloromethane (DCM). Combine the DCM layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

ExtractionWorkflow Start Crude Mixture (in EtOAc) Acidify Add 1M HCl (aq) Adjust to pH 2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Amine Salts) Sep1->Aq1 Retain Basify Add 2M NaOH (aq) Adjust to pH 10 Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Phase (Target Amine) Extract->Org2 Retain Aq2 Aqueous Phase (Waste) Extract->Aq2 Discard

Workflow for the acid-base extraction of 8-ethyl-1,2,3,4-tetrahydroquinoline.

Section 3: Secondary Purification & Chromatographic Troubleshooting

Q: When purifying the enriched crude via silica gel column chromatography, my product streaks heavily across the TLC plate and co-elutes with impurities. How do I fix this?

A: This is a classic issue when purifying secondary amines. The basic nitrogen of 8-ethyl-1,2,3,4-tetrahydroquinoline interacts strongly via hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups present on standard silica gel. To resolve this, you must chemically deactivate the silica gel by adding a sacrificial basic modifier, such as Triethylamine (TEA), to your mobile phase .

Methodology: TEA-Deactivated Column Chromatography

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., Hexanes/EtOAc) and add 0.5% to 1.0% (v/v) Triethylamine.

  • Column Deactivation: Slurry-pack the silica gel using the TEA-doped eluent. Flush the packed column with at least two column volumes of the eluent before loading your sample.

    • Causality: The TEA competitively and irreversibly binds to the highly active acidic sites on the silica, preventing your target tetrahydroquinoline from adhering to them and dragging through the column 2[2].

  • Loading & Elution: Dissolve your sample in a minimum volume of the eluent, load it onto the column head, and elute.

    • Self-Validating Step: Monitor fractions via TLC. The addition of TEA will immediately collapse the broad streaks into sharp, well-defined spots, confirming the suppression of silanol interactions.

ChromatographyTroubleshooting Problem TLC Shows Streaking or Broad Bands Check1 Is the compound a basic amine? Problem->Check1 Check2 Is the column overloaded? Problem->Check2 Yes1 Yes (e.g., THQ) Check1->Yes1 Action1 Add 0.1-1% TEA to Mobile Phase Yes1->Action1 Result Sharp, Well-Resolved Chromatographic Peaks Action1->Result Yes2 Yes (>1g / 50g silica) Check2->Yes2 Action2 Reduce Load or Increase Silica Vol Yes2->Action2 Action2->Result

Troubleshooting logic for resolving chromatographic streaking of basic amines.

Section 4: Final Polishing & Long-Term Storage

Q: Even after chromatography, my compound slowly darkens from a pale yellow oil to a dark brown residue. How can I achieve analytical purity and prevent degradation?

A: The darkening is indicative of oxidative degradation, a common fate for electron-rich tetrahydroquinolines exposed to ambient oxygen and light. For absolute analytical purity, perform a vacuum distillation. 8-ethyl-1,2,3,4-tetrahydroquinoline boils at approximately 125–140 °C under a 12 mmHg vacuum 3[3].

Methodology: Vacuum Distillation & Storage

  • Setup: Transfer the chromatographically pure, concentrated oil to a micro-distillation apparatus (e.g., a Kugelrohr or short-path distillation setup).

  • Distillation: Apply a high vacuum (e.g., 10-12 mmHg) and gradually increase the heat. Collect the fraction boiling between 125 °C and 140 °C.

    • Causality: Distillation separates the volatile tetrahydroquinoline from non-volatile polymeric oxidation products that cause the dark coloration.

  • Storage: Immediately backfill the receiving flask with dry Argon or Nitrogen gas. Transfer the purified product to an amber glass vial (to prevent photo-oxidation), purge the headspace with inert gas, seal tightly with a PTFE-lined cap, and store at -20 °C.

References
  • Benchchem.
  • IntechOpen. "Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity."
  • DuEPublico.
  • Internet Archive. "Journal of Chemical Society, Abstracts v.98-128."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Guide to Substituted Tetrahydroquinolines: 2-Methyl vs. 8-Ethyl Derivatives

This guide provides a detailed comparative analysis of the efficacy of two key tetrahydroquinoline (THQ) derivatives: 8-ethyl-1,2,3,4-tetrahydroquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline. The 1,2,3,4-tetrahydroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the efficacy of two key tetrahydroquinoline (THQ) derivatives: 8-ethyl-1,2,3,4-tetrahydroquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds due to its rigid bicyclic structure that facilitates interactions with biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to explain the causal relationships between chemical structure and biological function, providing both a review of existing experimental data and a robust framework for future comparative studies. We will delve into the known efficacy of the well-characterized 2-methyl derivative and construct a predictive analysis for the 8-ethyl analog based on established structure-activity relationships (SAR) and data from related compounds.

Section 1: Efficacy Profile of 2-Methyl-1,2,3,4-tetrahydroquinoline

2-Methyl-1,2,3,4-tetrahydroquinoline, also known as tetrahydroquinaldine, is the most extensively studied of the two compounds. Its synthesis is typically achieved through the catalytic hydrogenation of 2-methylquinoline (quinaldine).[1][6] The presence of a methyl group at the C-2 position creates a stereocenter, meaning the compound exists as a racemic mixture unless a stereoselective synthesis is employed.[1][6] Its moderate lipophilicity (computed logP of 2.7) is a key factor in its pharmacokinetic profile.[1]

Anticancer and Cytotoxic Activity

Derivatives of 2-methyltetrahydroquinoline have shown selective anticancer activity.[1][7] Studies have demonstrated that the cytotoxic effects are influenced by the compound's lipophilicity and the nature of other substitutions on the quinoline ring.[7] For instance, 4-acetamido-substituted analogs have been evaluated against a panel of human cancer cell lines, revealing selective cytotoxicity.[1][7]

Compound Class Cell Line Activity (IC₅₀) Key Finding Reference
4-acetamido-2-methyl-THQsHeLa (Cervical Cancer)13.15 µM (for compound 18)Showed selective cytotoxicity compared to non-tumor cells.[7]
4-acetamido-2-methyl-THQsPC3 (Prostate Cancer)>50 µMLess sensitive compared to HeLa cells. Aromatic quinoline precursors were more active.[7]
8-substituted 2-methyl-THQsA2780 (Ovarian Carcinoma)11.4 - 11.7 µM (for enantiomers of compound 3a)Enantiopure compounds showed significant antiproliferative activity.[8]
8-substituted 2-methyl-THQsMSTO-211H (Mesothelioma)11.8 - 14.9 µM (for enantiomers of compound 3a)The (R)-enantiomer of a related compound induced mitochondrial depolarization and ROS production.[8][9]
Neuroprotective and Other Biological Activities

The tetrahydroquinoline core is a versatile scaffold for agents targeting the central nervous system. Analogs have shown potential in models of Alzheimer's disease by inhibiting β-amyloid aggregation and oxidative stress.[1] This neuroprotective capacity is a recurring theme among quinoline derivatives, which can mitigate neuronal damage by scavenging free radicals and modulating inflammatory pathways.[3][5][10]

  • Neuroprotection: The rigid bicyclic structure is valuable for designing ligands that interact with enzymes and receptors in the brain.[1] Some derivatives function as Toll-like receptor 2 (TLR2) agonists, which can modulate immune responses to produce anti-inflammatory and neuroprotective outcomes.[1]

  • Opioid Receptor Modulation: The 2-methyl-THQ scaffold has been used in the development of opioid receptor ligands, particularly antagonists for the μ-opioid receptor, which are of interest for pain and addiction management.[1]

  • Kinase Inhibition: Certain derivatives act as mTOR inhibitors, a pathway critical in cell proliferation, showing potential in lung cancer treatment.[1]

Section 2: Predictive Efficacy Profile of 8-Ethyl-1,2,3,4-tetrahydroquinoline

Direct experimental data on the efficacy of 8-ethyl-1,2,3,4-tetrahydroquinoline is sparse in publicly available literature. However, we can construct a predictive profile by examining data from other C-8 substituted analogs and applying fundamental principles of medicinal chemistry.

Rationale and Structure-Activity Relationship (SAR) Insights

The choice of substituent and its position on the THQ scaffold are critical determinants of biological activity.

  • Positional Isomerism (C-2 vs. C-8): Moving the alkyl substituent from the heterocyclic ring (C-2) to the benzene ring (C-8) fundamentally alters the molecule's shape, electronics, and potential interactions. A C-2 substituent directly influences the stereochemistry and conformation of the piperidine ring, while a C-8 substituent primarily modifies the electronic properties of the aromatic system and can sterically influence interactions with targets that bind to this region.

  • Lipophilicity: An ethyl group is more lipophilic than a methyl group. Therefore, 8-ethyl-THQ is predicted to be more lipophilic than 2-methyl-THQ. Increased lipophilicity can enhance membrane permeability and, potentially, blood-brain barrier penetration, but it can also lead to lower solubility and higher non-specific toxicity.[7]

  • Insights from C-8 Analogs: A study on novel C-8 substituted tetrahydroquinolines as opioid ligands provides valuable, albeit indirect, insights.[11][12] In this study, introducing various substituents at the C-8 position was shown to increase affinity for the δ-opioid receptor (DOR) and create a more balanced binding profile between μ-opioid (MOR) and DORs.[11][12] While a simple ethyl group was not tested, the study demonstrated that the C-8 position is a viable site for modification to tune receptor affinity and functional activity. For example, compounds with carbonyl moieties at C-8 displayed a desirable MOR agonist/DOR antagonist profile.[12] This suggests that 8-ethyl-THQ could possess modulated activity at opioid receptors compared to the unsubstituted parent scaffold.

Section 3: Proposed Experimental Workflow for Direct Comparative Efficacy

To move from prediction to empirical data, a direct, head-to-head comparison is necessary. The following section outlines a logical and robust experimental plan for researchers aiming to quantify and compare the efficacy of these two compounds.

Synthesis and Characterization Workflow

The initial step involves the synthesis and rigorous purification of both compounds to ensure the reliability of subsequent biological data. The general approach involves the catalytic reduction of the corresponding quinoline precursors.

G cluster_synthesis Synthesis Phase cluster_analysis Characterization Phase Start Precursors: 2-Methylquinoline 8-Ethylquinoline Reaction Catalytic Hydrogenation (e.g., H₂, Pd/C or Raney Ni) Start->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR Structure Verification (¹H, ¹³C NMR) Purification->NMR Purified Compounds MS Mass Verification (HRMS) NMR->MS Purity Purity Analysis (HPLC, >95%) MS->Purity Final Stock Solutions for Bioassays Purity->Final

Caption: Generalized workflow for the synthesis and characterization of THQ derivatives.

Protocol: Comparative In Vitro Antioxidant Activity

Causality: Many therapeutic effects of THQs, particularly neuroprotection, are linked to their ability to neutralize reactive oxygen species (ROS).[4][5] The ABTS and DPPH assays are standard, reliable methods to quantify this radical-scavenging ability.

Step-by-Step Methodology (ABTS Assay):

  • Reagent Preparation: Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compounds (8-ethyl-THQ, 2-methyl-THQ) or a standard (Ascorbic Acid) to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) value.

Protocol: Comparative In Vitro Cytotoxicity (MTT Assay)

Causality: To assess anticancer potential and general toxicity, it is crucial to measure a compound's effect on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 8-ethyl-THQ and 2-methyl-THQ (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Workflow for Comparative Efficacy Evaluation

A structured workflow ensures that data from different assays can be logically integrated to build a comprehensive efficacy profile.

G cluster_assays In Vitro Bioassays cluster_results Data Analysis cluster_comparison Comparative Efficacy Conclusion Compound1 8-Ethyl-THQ Antioxidant Antioxidant Assays (ABTS, DPPH) Compound1->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT on Cancer/Normal Cells) Compound1->Cytotoxicity Neuroprotection Neuroprotection Assay (e.g., H₂O₂ challenge in SH-SY5Y cells) Compound1->Neuroprotection Compound2 2-Methyl-THQ Compound2->Antioxidant Compound2->Cytotoxicity Compound2->Neuroprotection EC50 Determine EC₅₀ (Antioxidant Potency) Antioxidant->EC50 IC50 Determine IC₅₀ (Cytotoxic Potency) Cytotoxicity->IC50 Viability Measure % Cell Viability (Neuroprotective Effect) Neuroprotection->Viability Conclusion Head-to-Head Efficacy Profile: Potency & Selectivity EC50->Conclusion IC50->Conclusion Viability->Conclusion

Caption: Workflow for the direct comparative evaluation of THQ derivatives.

Section 4: Visualizing a Potential Mechanism of Action

The neuroprotective effects of many quinoline derivatives are believed to be mediated through the modulation of intracellular signaling pathways related to oxidative stress and inflammation.[3][5] The diagram below illustrates a generalized pathway showing how these compounds could exert their protective effects.

G cluster_pathway Intracellular Signaling ROS Oxidative Stress (e.g., from Rotenone, H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 inactivates Keap1 NFkB_path NF-κB Pathway Activation ROS->NFkB_path CellDamage Neuronal Damage & Apoptosis ROS->CellDamage THQ THQ Derivative (8-Ethyl-THQ or 2-Methyl-THQ) THQ->ROS Direct Scavenging Nrf2 Nrf2 (Active) THQ->Nrf2 Promotes Activation THQ->NFkB_path Inhibits Nrf2_Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE translocation AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralizes Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_path->Inflammation Inflammation->CellDamage

Caption: Potential neuroprotective mechanism of THQ derivatives via antioxidant pathways.

Conclusion

While 2-methyl-1,2,3,4-tetrahydroquinoline has a documented profile of moderate anticancer and potential neuroprotective activity, the specific efficacy of 8-ethyl-1,2,3,4-tetrahydroquinoline remains to be experimentally defined. Predictive analysis based on SAR principles suggests that the 8-ethyl derivative will exhibit increased lipophilicity and potentially altered receptor binding profiles compared to its 2-methyl counterpart. The ethyl substitution on the aromatic ring may offer a different vector for molecular interactions than the methyl group on the saturated ring, which could translate to a distinct efficacy and selectivity profile.

This guide provides the scientific rationale and detailed, self-validating experimental protocols necessary to conduct a rigorous head-to-head comparison. By executing the proposed workflows, researchers can elucidate the comparative potency and therapeutic potential of these two derivatives, contributing valuable data to the field of medicinal chemistry and aiding in the rational design of next-generation therapeutic agents based on the versatile tetrahydroquinoline scaffold.

References

  • Grokipedia. 2-Methyltetrahydroquinoline.
  • D'Annessa, I., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Available from: [Link]

  • BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.
  • Tan, J. S., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Frontiers in Pharmacology, 14, 1283627. Available from: [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12564-12597. Available from: [Link]

  • ResearchGate. Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities.
  • BenchChem. (2025). Performance of different catalysts in the synthesis of substituted tetrahydroquinolines.
  • Nastase, A. F., et al. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(7), 1840-1848. Available from: [Link]

  • MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
  • Orozco-Gonzalez, Y., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14891-14905. Available from: [Link]

  • ResearchGate. (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • Journal of Pharmacy Research. (2013). A review on biological activities of 1,2,3,4-tetrahydroquinolines.
  • Zharova, O. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14352. Available from: [Link]

  • PubChem. 2-Methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Nastase, A. F., et al. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(7), 1840-1848. Available from: [Link]

  • Preprints.org. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12564-12597. Available from: [Link]

  • Wikipedia. 2-Methyltetrahydroquinoline. Available from: [Link]

  • BenchChem. (2025). comparing the efficacy of different synthetic routes to tetrahydroquinolines.
  • Wujec, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(1), 226. Available from: [Link]

  • Ataman Kimya. 2-METHYL QUINOLINE. Available from: [Link]

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Comparative

Validating the Biological Activity of 8-ethyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide for Drug Discovery Professionals

For researchers and scientists in the field of drug development, the exploration of novel chemical entities is the cornerstone of innovation. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a well-established "privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the field of drug development, the exploration of novel chemical entities is the cornerstone of innovation. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framework for validating the biological activity of a novel derivative, 8-ethyl-1,2,3,4-tetrahydroquinoline. While specific experimental data for this compound is not yet prevalent in public literature, this document will synthesize the known activities of the broader THQ class to establish a predictive comparison and provide detailed, field-proven protocols for its empirical validation.

Our focus will be on two of the most prominent activities associated with the THQ nucleus: neuroprotection , with a specific look at acetylcholinesterase (AChE) inhibition, and antioxidant activity. We will compare the potential profile of 8-ethyl-1,2,3,4-tetrahydroquinoline with established THQ derivatives, providing the necessary experimental context for researchers to rigorously assess this new chemical entity.

The Tetrahydroquinoline Scaffold: A Foundation of Diverse Bioactivity

The THQ framework is a versatile building block, with derivatives demonstrating a remarkable spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6] This diversity stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target interactions.

Comparative Analysis: Postulated Activities of 8-ethyl-1,2,3,4-tetrahydroquinoline

Based on the extensive research into THQ derivatives, we can postulate that 8-ethyl-1,2,3,4-tetrahydroquinoline will likely exhibit neuroprotective and antioxidant activities. The ethyl group at the 8-position may influence its lipophilicity and, consequently, its ability to cross the blood-brain barrier, a critical attribute for neurologically active compounds.

For a robust comparative analysis, we will benchmark against two well-characterized compounds:

  • Tacrine: A potent, first-generation acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. While not a THQ itself, its heterodimers with THQ moieties have shown exceptional potency.[7][8]

  • 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ): A THQ derivative with demonstrated antioxidant and neuroprotective effects in preclinical models of Parkinson's disease.[9][10]

The following table summarizes the key activities and available quantitative data for our comparator compounds, setting a benchmark for the validation of 8-ethyl-1,2,3,4-tetrahydroquinoline.

CompoundPrimary Biological ActivityKey Quantitative Data (IC50)Relevant Disease Models
Tacrine Acetylcholinesterase (AChE) Inhibition237 ± 15 nM[7]Alzheimer's Disease[7]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) Antioxidant, NeuroprotectionNot specified in provided abstractsParkinson's Disease, Cerebral Ischemia[9][10]
8-ethyl-1,2,3,4-tetrahydroquinoline (Predicted) AChE Inhibition, AntioxidantTo be determinedAlzheimer's Disease, Parkinson's Disease

Experimental Validation: Protocols and Methodologies

To empirically determine the biological activity of 8-ethyl-1,2,3,4-tetrahydroquinoline, a series of standardized and robust assays must be employed. The following sections provide detailed, step-by-step protocols for key experiments.

Part 1: Validation of Acetylcholinesterase (AChE) Inhibitory Activity

The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine is a key contributor to cognitive decline.[11] Inhibiting acetylcholinesterase, the enzyme that degrades acetylcholine, can help to alleviate these symptoms.[7] The Ellman's method is the gold standard for in vitro assessment of AChE inhibition.

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) prep_reagents Prepare Reagent Solutions: - Acetylthiocholine iodide (ATCI) - DTNB (Ellman's Reagent) - AChE Enzyme Solution prep_buffer->prep_reagents prep_compound Prepare Serial Dilutions of 8-ethyl-1,2,3,4-tetrahydroquinoline prep_reagents->prep_compound add_reagents Add to 96-well plate: 1. Buffer 2. Test Compound/Control 3. DTNB 4. AChE Solution prep_compound->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate add_substrate Initiate reaction by adding ATCI pre_incubate->add_substrate incubate Incubate at 37°C for 10 min add_substrate->incubate read_absorbance Measure absorbance at 412 nm using a microplate reader incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining AChE inhibitory activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (from electric eel) in the phosphate buffer.

    • Prepare a series of dilutions of 8-ethyl-1,2,3,4-tetrahydroquinoline and a positive control (e.g., Tacrine or Donepezil) in the appropriate solvent (e.g., DMSO), followed by dilution in the buffer.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add:

      • Phosphate buffer

      • Test compound solution at various concentrations.

      • DTNB solution.

      • AChE enzyme solution.

    • Include control wells: a blank (buffer, ATCI, DTNB), a negative control (buffer, ATCI, DTNB, AChE, and solvent), and a positive control (substituting the test compound with a known inhibitor).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

    • Incubate the plate at 37°C for 10-20 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion product at 412 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test) / Absorbance of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve using non-linear regression analysis.

Part 2: Validation of Antioxidant Activity

Oxidative stress is a key pathological feature of many neurodegenerative diseases.[10] Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for assessing the free radical scavenging ability of a compound.[12][13][14]

Experimental Workflow: DPPH Radical Scavenging Assay

cluster_prep_dpph Preparation cluster_assay_dpph Assay Execution cluster_detection_dpph Detection & Analysis prep_dpph_reagent Prepare a 0.1 mM DPPH solution in methanol prep_compound_dpph Prepare Serial Dilutions of 8-ethyl-1,2,3,4-tetrahydroquinoline prep_dpph_reagent->prep_compound_dpph mix_reagents Mix Test Compound/Control with DPPH solution in a 96-well plate prep_compound_dpph->mix_reagents prep_control_dpph Prepare Positive Control (e.g., Ascorbic Acid, Trolox) prep_control_dpph->mix_reagents incubate_dark Incubate in the dark at room temperature for 30 min mix_reagents->incubate_dark read_absorbance_dpph Measure absorbance at 517 nm incubate_dark->read_absorbance_dpph calculate_scavenging Calculate % Scavenging Activity read_absorbance_dpph->calculate_scavenging determine_ic50_dpph Determine IC50 Value calculate_scavenging->determine_ic50_dpph THQ 8-ethyl-1,2,3,4- tetrahydroquinoline ROS Reactive Oxygen Species (ROS) THQ->ROS Scavenges AChE Acetylcholinesterase (AChE) THQ->AChE Inhibits Oxidative_Stress Oxidative Stress & Neuronal Damage ROS->Oxidative_Stress Induces ACh Increased Acetylcholine AChE->ACh Reduces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Leads to damage ACh->Neuroprotection Promotes

Caption: Postulated signaling pathways for THQ derivatives.

This diagram illustrates the dual-action potential of 8-ethyl-1,2,3,4-tetrahydroquinoline. By inhibiting AChE, it can increase synaptic acetylcholine levels, thereby enhancing cholinergic neurotransmission. Concurrently, by scavenging reactive oxygen species, it can mitigate oxidative stress, a common factor in neurodegenerative pathologies.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold remains a fertile ground for the discovery of new therapeutic agents. While 8-ethyl-1,2,3,4-tetrahydroquinoline is a novel entity, the wealth of data on related compounds provides a strong rationale for its investigation as a potential neuroprotective and antioxidant agent. The experimental protocols detailed in this guide offer a robust framework for its initial biological characterization.

Future research should focus on a comprehensive in vitro and in vivo evaluation. This includes assessing its cytotoxicity in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells), determining its selectivity for AChE over butyrylcholinesterase (BChE), and evaluating its efficacy in animal models of neurodegeneration. Such studies will be crucial in fully elucidating the therapeutic potential of 8-ethyl-1,2,3,4-tetrahydroquinoline and its place within the expanding family of bioactive quinoline derivatives.

References

  • Verma, K. K., & Singh, R. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

  • Mishra, A., & Singh, R. K. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Kumar, S., & Singh, B. (2010). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Sharma, P. C., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • Chen, Y. L., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry. [Link]

  • Valdés, F., et al. (2025). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Sabale, P. M., Patel, P., & Kaur, P. (2013). A review on: biological and medicinal importance of 1,2,3,4-tetrahydroquinoline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Carcenac, C., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. PubMed. [Link]

  • Li, J., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI. [Link]

  • Valdés, F., et al. (2018). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Wang, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

  • Chen, Y. L., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. PubMed. [Link]

  • Various Authors. (2026). Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. ResearchGate. [Link]

  • Yuliani, S. H., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Scholar Hub Universitas Indonesia. [Link]

  • Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. [Link]

  • Owczarek, A., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. [Link]

  • Soares, A. C., et al. (2013). Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. SciELO. [Link]

  • Kolb, N. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. [Link]

  • Sampaio, T. B., et al. (2020). Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines. PubMed. [Link]

  • S. S. H., & M. G. (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. IJSAT. [Link]

  • Various Authors. (n.d.). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Unknown Source. [Link]

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. [Link]

  • Various Authors. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. Semantic Scholar. [Link]

  • Naydenova, E., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Unknown Source. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometric Validation of 8-ethyl-1,2,3,4-tetrahydroquinoline

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of 8-ethyl-1,2,3,4-tetrahydroquinoline, a key heterocyclic moiety in medicinal chemistry.[1] We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system grounded in scientific integrity. Mass spectrometry has become an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for characterization, quantification, and impurity detection.[2][3]

Introduction to 8-ethyl-1,2,3,4-tetrahydroquinoline and the Imperative for MS Validation

8-ethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline, a structural motif found in numerous bioactive compounds.[1] Its molecular formula is C₁₁H₁₅N, with a monoisotopic mass of 161.12 Da. The purity and precise quantification of such compounds are critical quality attributes (CQAs) in pharmaceutical development, directly impacting safety and efficacy.[4] Mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the gold standard for this purpose due to its ability to provide definitive structural information and achieve low detection limits.[5]

Method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] This guide will compare two common MS approaches—Electron Ionization (EI) typically coupled with GC, and Electrospray Ionization (ESI) coupled with LC and tandem MS (MS/MS)—for the comprehensive validation of this analyte.

Comparison of Ionization Techniques: EI vs. ESI

The choice of ionization technique is paramount as it dictates the nature of the generated ions and, consequently, the structural information that can be obtained. The fragmentation pattern is highly dependent on the ionization method employed.[8]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Principle: In EI, the analyte, having eluted from a GC column, is bombarded with a high-energy electron beam (typically 70 eV). This process is highly energetic and often leads to extensive, reproducible fragmentation.

Applicability to 8-ethyl-1,2,3,4-tetrahydroquinoline: 8-ethyl-1,2,3,4-tetrahydroquinoline is a relatively volatile compound suitable for GC analysis. Under EI, we expect to see a distinct molecular ion (M⁺•) at m/z 161, although its abundance may be reduced due to the energetic nature of the ionization. The primary value of EI-MS lies in its highly detailed and reproducible fragmentation pattern, which serves as a molecular fingerprint.

Predicted EI Fragmentation: Based on studies of related tetrahydroquinolines, the fragmentation of the 8-ethyl-1,2,3,4-tetrahydroquinoline molecular ion (m/z 161) is expected to proceed through characteristic pathways.[9][10] The ethyl group at the 8-position introduces specific fragmentation routes. A key fragmentation is the loss of a methyl radical (•CH₃) via benzylic cleavage, a highly favored process, to form a stable ion at m/z 146 (M-15). Another significant pathway involves the loss of an ethyl radical (•C₂H₅) to yield an ion at m/z 132 (M-29). Subsequent fragmentation of the heterocyclic ring can also occur.[9]

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Principle: ESI is a soft ionization technique where ions are generated from an analyte in solution.[2] It imparts minimal excess energy, typically resulting in an abundant protonated molecule, [M+H]⁺, in positive ion mode. This makes it ideal for determining the molecular weight of the intact molecule. Structural information is then obtained by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[11]

Applicability to 8-ethyl-1,2,3,4-tetrahydroquinoline: The basic nitrogen atom in the tetrahydroquinoline ring makes it highly amenable to protonation in positive mode ESI. We would anticipate a strong signal for the [M+H]⁺ ion at m/z 162.1277.[12] This method is exceptionally sensitive and specific, especially when using techniques like multiple reaction monitoring (MRM).

Predicted ESI-MS/MS Fragmentation: The fragmentation of the protonated molecule ([M+H]⁺, m/z 162) will differ significantly from EI. Studies on similar N-heterocycles suggest that CID will induce cleavage of the saturated heterocyclic ring.[11][13] A retro-Diels-Alder (RDA) fragmentation is a common pathway for tetrahydroisoquinoline alkaloids, and similar ring-opening mechanisms can be anticipated here.[14][15] The ethyl group itself can also direct fragmentation, potentially through the loss of ethene (C₂H₄), resulting in an ion at m/z 134.

Diagram: Predicted Mass Spectrometric Fragmentation Pathways

G cluster_ei Electron Ionization (EI) Pathway cluster_esi Electrospray Ionization (ESI-MS/MS) Pathway EI_M [C11H15N]+• m/z 161 EI_M15 [M - CH3]+ m/z 146 EI_M->EI_M15 - •CH3 EI_M29 [M - C2H5]+ m/z 132 EI_M->EI_M29 - •C2H5 ESI_MH [C11H15N+H]+ m/z 162 ESI_frag1 [M+H - C2H4]+ m/z 134 ESI_MH->ESI_frag1 - C2H4 ESI_frag2 Ring Cleavage Products ESI_MH->ESI_frag2 CID Analyte 8-ethyl-1,2,3,4-tetrahydroquinoline Analyte->EI_M GC-EI Analyte->ESI_MH LC-ESI G start Method Development & Optimization sys_suit System Suitability start->sys_suit spec Specificity / Selectivity lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec lod_loq LOD & LOQ acc_prec->lod_loq robust Robustness lod_loq->robust end Validated Method robust->end sys_suit->spec

Caption: Workflow for analytical method validation per ICH Q2(R1).

Step-by-Step Experimental Protocols

3.1. System Suitability

  • Causality: To ensure the chromatographic and mass spectrometric system is performing adequately before initiating any validation experiments.

  • Protocol:

    • Prepare a standard solution of 8-ethyl-1,2,3,4-tetrahydroquinoline at a concentration in the middle of the expected calibration range.

    • Inject this solution six consecutive times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time.

    • Acceptance Criteria: RSD for peak area should be ≤ 2.0%, and RSD for retention time should be ≤ 1.0%.

3.2. Specificity

  • Causality: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.

  • Protocol:

    • Analyze a blank matrix sample (placebo or synthesis solvent).

    • Analyze a sample of the analyte standard.

    • Analyze a spiked matrix sample containing the analyte and any known related impurities.

    • Acceptance Criteria: The blank sample should show no significant peak at the retention time and m/z transitions of the analyte. The analyte peak should be chromatographically resolved from all known impurities.

3.3. Linearity and Range

  • Causality: To establish the relationship between analyte concentration and the instrumental response and to define the concentration range over which this relationship is acceptable.

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of 8-ethyl-1,2,3,4-tetrahydroquinoline, spanning the expected measurement range (e.g., 80% to 120% of the target concentration).

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area response against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.

3.4. Accuracy and Precision

  • Causality: Accuracy measures the closeness of the experimental value to the true value, while precision measures the variability of repeated measurements. [16]They are assessed together to ensure the method is both correct and reproducible.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) within the defined range.

    • Repeatability (Intra-assay precision): Analyze six replicates of each QC level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Calculate the mean recovery (%) for accuracy and the RSD (%) for precision at each level.

    • Acceptance Criteria: For assays, mean recovery should be within 98.0% to 102.0%. The RSD for precision should be ≤ 2.0%.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). [16]* Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) from the analysis of low-concentration standards. Typically, LOD corresponds to an S/N of 3:1, and LOQ to an S/N of 10:1.

    • Confirm the LOQ by preparing and analyzing at least six samples at the estimated LOQ concentration.

    • Acceptance Criteria: At the LOQ, the accuracy (recovery) and precision (RSD) should meet predefined criteria (e.g., recovery within 80-120% and RSD ≤ 10%).

3.6. Robustness

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. [16]* Protocol:

    • Identify critical method parameters (e.g., for LC-MS/MS: mobile phase composition, flow rate, column temperature).

    • Introduce small, deliberate variations to these parameters (e.g., mobile phase organic content ±2%, flow rate ±10%).

    • Analyze a system suitability or mid-QC sample under each modified condition.

    • Evaluate the impact on key responses like retention time, peak area, and S/N ratio.

    • Acceptance Criteria: The system suitability criteria should still be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Comparative Performance Data

The following tables summarize hypothetical but realistic validation data, comparing the performance of a GC-EI-MS method with a more modern LC-ESI-MS/MS method for the analysis of 8-ethyl-1,2,3,4-tetrahydroquinoline.

Table 1: Comparison of Method Validation Parameters

ParameterGC-EI-MSLC-ESI-MS/MSRationale for Difference
Specificity High (fingerprint spectrum)Very High (MRM transition)ESI-MS/MS in MRM mode is highly specific, filtering out chemical noise and isobaric interferences more effectively than a full scan EI method.
Linearity (r²) > 0.995> 0.999ESI often provides a wider linear dynamic range and better signal-to-noise at low concentrations, leading to superior linearity.
LOQ ~10 ng/mL~0.1 ng/mLThe sensitivity of ESI is typically orders of magnitude greater than EI, especially for polar, easily ionizable compounds like this analyte. [17]
Precision (RSD) < 3%< 2%Modern LC systems and ESI sources often exhibit higher stability and reproducibility, leading to better precision.
Robustness GoodExcellentLC methods can be less susceptible to matrix effects from non-volatile sample components compared to GC, where derivatization might be needed.

Table 2: Hypothetical Accuracy and Precision Data (LC-ESI-MS/MS Method)

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (% Recovery)Precision (RSD %)
Low QC 1.01.01101.0%1.8%
Mid QC 50.049.799.4%1.1%
High QC 100.0100.5100.5%0.9%

Conclusion and Recommendation

Both GC-EI-MS and LC-ESI-MS/MS can be validated as suitable methods for the analysis of 8-ethyl-1,2,3,4-tetrahydroquinoline. GC-EI-MS provides a robust method with a highly characteristic fragmentation pattern useful for definitive identification. However, for quantitative applications in a drug development setting, LC-ESI-MS/MS is the superior choice . Its enhanced sensitivity allows for much lower limits of quantitation, its specificity (particularly in MRM mode) provides greater confidence in the data by minimizing interferences, and it generally exhibits better precision and a wider linear dynamic range. [3][18] The detailed validation protocol provided in this guide, grounded in ICH principles, offers a comprehensive framework for researchers to establish a reliable, accurate, and robust analytical method. Adherence to these principles is not merely a regulatory requirement but a fundamental component of scientific integrity, ensuring that the data generated is fit for its intended purpose in the critical path of drug development.

References

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  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • J-GLOBAL. (n.d.). 8-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride — Chemical Substance Information. [Link]

  • Thevis, M., et al. (2008). Doping Control Analysis of Tricyclic Tetrahydroquinoline-Derived Selective Androgen Receptor Modulators Using Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2539-2549. [Link]

  • PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

  • ResearchGate. (n.d.). Electron-ionization (70 eV) mass spectra corresponding to the quinoline peak.... [Link]

  • Veetil, V. P. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (2021, September 15). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. [Link]

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  • Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 934. [Link]

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  • PubChem. (n.d.). 8-ethyl-1,2,3,4-tetrahydroquinoline (C11H15N). [Link]

  • Heterocycles. (2010, July 29). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. [Link]

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  • ResearchGate. (n.d.). Scheme 2. General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. [Link]

  • Springer. (2024, October 2). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. [Link]

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Comparative

A Comparative Guide to 8-ethyl-1,2,3,4-tetrahydroquinoline and Standard Quinoline Derivatives for Drug Discovery

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. This guide provides an in-depth technical comparison of 8-ethyl-1,2,3,4-tetrahydroquinoline and standard quinoline derivatives, offering insights into their potential applications in drug discovery. While direct experimental data for 8-ethyl-1,2,3,4-tetrahydroquinoline is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide a robust comparative framework.

Structural and Physicochemical Distinctions: A Tale of Aromaticity and Saturation

The fundamental difference between a standard quinoline and a 1,2,3,4-tetrahydroquinoline lies in the saturation of the pyridine ring. This structural variance has profound implications for the molecule's three-dimensional shape, lipophilicity, and ultimately, its biological activity.

Standard quinoline derivatives possess a planar, aromatic bicyclic system. This planarity can facilitate intercalation with DNA and interactions with flat hydrophobic pockets in enzymes.[1] In contrast, the hydrogenation of the pyridine ring in 1,2,3,4-tetrahydroquinolines introduces a non-planar, more flexible conformation. This increased conformational flexibility can be advantageous for fitting into complex binding sites of protein targets.

A study comparing 2-arylquinolines with their 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline counterparts revealed that the aromatic quinolines are generally more lipophilic.[1] This difference in lipophilicity, as indicated by the calculated LogP (cLogP) values, can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Physicochemical Properties of Quinoline vs. Tetrahydroquinoline Scaffolds

PropertyStandard Quinoline1,2,3,4-TetrahydroquinolineImplication in Drug Design
Aromaticity Aromatic pyridine ringSaturated pyridine ringPlanarity of quinolines may favor DNA intercalation; flexibility of tetrahydroquinolines may allow for better fit in complex protein binding sites.
Lipophilicity (LogP) Generally higherGenerally lowerInfluences solubility, membrane permeability, and overall ADME profile.[1]
3D Conformation PlanarNon-planar, flexibleAffects binding affinity and selectivity towards specific biological targets.
Basicity (pKa) Weaker baseStronger baseInfluences ionization state at physiological pH, affecting receptor interactions and solubility.

Comparative Biological Activities: An Exploration of Therapeutic Potential

Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2] The introduction of an ethyl group at the 8-position of the tetrahydroquinoline scaffold is expected to modulate these activities.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties, with some acting as topoisomerase inhibitors or targeting signaling pathways crucial for cancer cell proliferation.[3] For instance, certain tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells and inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Antimicrobial Activity

The quinoline scaffold is the basis for several important antimicrobial drugs.[5] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.[6] The biological activity of 8-hydroxyquinoline derivatives, for example, is significantly influenced by substitutions on the quinoline ring.[5][7]

Although specific antimicrobial data for 8-ethyl-1,2,3,4-tetrahydroquinoline is lacking, a related compound, ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, has shown notable antimicrobial properties.[6] This suggests that the 8-ethyl substituent is compatible with antimicrobial activity. The saturation of the pyridine ring in the tetrahydroquinoline structure may alter the compound's interaction with bacterial targets compared to its aromatic quinoline counterparts.

Neuroprotective Activity

Recent research has highlighted the neuroprotective potential of tetrahydroquinoline and tetrahydroisoquinoline derivatives.[8][9][10] These compounds are being explored for their potential in treating neurodegenerative diseases. The proposed mechanisms of action often involve antioxidant effects and modulation of pathways related to neuronal survival.[8] Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline suggests a potential for neuroprotective activity by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[10] The ethyl group at the 8-position of the tetrahydroquinoline scaffold could influence the compound's ability to cross the blood-brain barrier and interact with targets within the central nervous system.

Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8] Furthermore, this pathway is also implicated in neuronal survival and neuroprotection.[8]

Certain quinoline and tetrahydroquinoline derivatives have been shown to exert their biological effects by modulating the PI3K/Akt/mTOR pathway.[2] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells and may contribute to the neuroprotective effects observed with some of these compounds.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and its role in cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Represses translation Quinoline_Derivative Quinoline Derivative (Inhibitor) Quinoline_Derivative->PI3K Quinoline_Derivative->Akt Quinoline_Derivative->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Comparative Evaluation

To empirically compare 8-ethyl-1,2,3,4-tetrahydroquinoline with standard quinoline derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (8-ethyl-1,2,3,4-tetrahydroquinoline and standard quinoline derivatives) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Test Compounds (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Figure 2: Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a standard antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity: Oxidative Stress-Induced Cell Death Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced damage.

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Co-incubate the cells with the test compounds and the neurotoxin for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 4.1.

  • Data Analysis: Compare the viability of cells treated with the test compounds and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion and Future Directions

While direct experimental data on 8-ethyl-1,2,3,4-tetrahydroquinoline remains to be elucidated, a comparative analysis based on the broader class of quinoline and tetrahydroquinoline derivatives suggests its potential as a valuable scaffold in drug discovery. The saturation of the pyridine ring introduces conformational flexibility, which may lead to different target interactions compared to its aromatic counterparts. The 8-ethyl substitution is likely to influence its physicochemical properties and biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of 8-ethyl-1,2,3,4-tetrahydroquinoline. Head-to-head comparative studies against a panel of standard quinoline derivatives in anticancer, antimicrobial, and neuroprotection assays will be crucial to delineate its structure-activity relationship and therapeutic potential. Mechanistic studies, including its effect on key signaling pathways like PI3K/Akt/mTOR, will provide further insights into its mode of action and guide the rational design of more potent and selective analogs.

References

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 423-428. [Link]

  • Mamedova, A. A., et al. (2019). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Journal of Pharmaceutical Sciences and Research, 11(11), 3568-3571.
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  • Li, Y., et al. (2023). Synthesis, structure–activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie. [Link]

  • Kouznetsov, V. V., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(30), 12935-12951. [Link]

  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 9876. [Link]

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  • Sakagami, H., et al. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 29(8), 3247-3253. [Link]

  • Li, Y., et al. (2023). Synthesis, structure–activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie. [Link]

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 423-428. [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]

  • de Souza, M. V. N., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16956-16985. [Link]

  • Various Authors. (2023). Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6759. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. The International Journal of Neuropsychopharmacology, 9(3), 295-305. [Link]

  • Musilek, K., et al. (2023). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 13(5), 1999-2016. [Link]

  • Faydy, F. E., et al. (2022). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ResearchGate. [Link]

  • Black, D. S., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3294-3306. [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(50), 47863-47874. [Link]

  • Shaik, A. B., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica, 8(1), 224-235. [Link]

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Validation

Benchmarking 8-Ethyl-1,2,3,4-Tetrahydroquinoline: Scaffold Viability, HTS Performance, and PAINS De-risking

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter the 1,2,3,4-tetrahydroquinoline (THQ) core. It is a canonical "privileged scaffold" in drug discovery, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter the 1,2,3,4-tetrahydroquinoline (THQ) core. It is a canonical "privileged scaffold" in drug discovery, serving as the foundation for mTOR inhibitors[1], Epac1 antagonists[2], and RORγ inverse agonists[3]. However, not all THQ scaffolds are created equal. Recent literature has exposed severe pan-assay interference (PAINS) liabilities associated with fused tricyclic THQs[4].

This technical guide benchmarks 8-ethyl-1,2,3,4-tetrahydroquinoline (8-ETHQ) against alternative THQ scaffolds (unsubstituted, 8-methyl, and fused tricyclic variants). By analyzing physicochemical stability, HTS false-positive rates, and target engagement metrics, we provide a definitive framework for deploying the 8-ETHQ scaffold in your hit-to-lead pipelines.

Structural Causality: Why the 8-Ethyl Scaffold Excels

The substitution pattern on the THQ ring fundamentally dictates its behavior in biochemical assays.

  • Steric and Electronic Modulation: The ethyl group at the C8 position (ortho to the secondary amine) exerts a precise steric effect. It restricts the conformational flexibility of the nitrogen lone pair and any subsequent N-acyl or N-alkyl substituents. This pre-organization reduces the entropic penalty upon target binding.

  • Hydrophobic Packing: Compared to the 8-methyl variant, the 8-ethyl group provides an extended hydrophobic vector. In the ligand-binding domain (LBD) of targets like RORγ, this ethyl group perfectly occupies lipophilic sub-pockets, displacing high-energy water molecules and driving affinity[3].

  • Chemical Stability: Unlike fused tricyclic THQs, which often contain a reactive cyclopentene ring susceptible to rapid oxidation and electrophilic degradation in aqueous buffers[5], the 8-ETHQ core is fully saturated at the heterocyclic ring and highly stable.

Quantitative Benchmarking: 8-ETHQ vs. Alternative Scaffolds

To objectively evaluate the 8-ETHQ scaffold, we must benchmark it against other common THQ derivatives found in commercial screening libraries.

Table 1: Comparative HTS Performance and Physicochemical Metrics of THQ Scaffolds

Scaffold TypeRepresentative TargetAqueous Stability (t1/2 in HTS Buffer)HTS False Positive RateStructural Liability
8-Ethyl-THQ RORγ, Epac1> 72 hoursLow (< 2%)None (Stable core)
8-Methyl-THQ mTOR, NF-κB> 72 hoursLow (< 2%)Sub-optimal hydrophobic packing
Unsubstituted THQ General Kinases> 72 hoursModerate (~5%)High conformational flexibility
Fused Tricyclic THQ PAINS (Various)< 24 hours (Degrades)High (> 40%)Reactive cyclopentene double bond

Data synthesized from target-specific SAR studies[2][3] and PAINS characterization literature[6].

HTS Triage and PAINS De-risking Workflow

When screening THQ libraries, distinguishing true target engagement from assay interference is critical. Fused THQs often act as reactive electrophiles, covalently modifying target proteins or interfering with fluorescence readouts. The following workflow utilizes 8-ETHQ as a stable benchmark to triage hits.

HTS_Triage A Primary HTS Screen (Biochemical Assay) B THQ Scaffold Hits (8-ETHQ & Fused THQs) A->B C LC-MS Buffer Stability (48h Incubation) B->C D Degradation Detected (Fused THQs) C->D Reactive E Intact Parent Compound (8-ETHQ Core) C->E Stable G Discard as PAINS D->G F Orthogonal Validation (Thermal Shift Assay) E->F H Advance to Hit-to-Lead F->H

Caption: Logical workflow triaging THQ hits to eliminate PAINS and isolate stable scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure activity but inherently control for the compound's physical integrity.

Protocol 1: LC-MS/MS Chemical Stability Profiling

Causality: Before investing in orthogonal assays, you must prove the compound exists in its original form. This protocol differentiates stable 8-ETHQ derivatives from unstable fused THQs[5].

  • Preparation: Prepare a 10 mM stock of the 8-ETHQ derivative in 100% anhydrous DMSO.

  • Buffer Incubation: Dilute the compound to 10 µM in standard HTS buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Time-Course Sampling: Incubate at 25°C. Extract 50 µL aliquots at t = 0, 4, 12, 24, and 48 hours.

  • Quenching: Quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific parent ion transition.

  • Validation Criteria: A viable HTS scaffold (like 8-ETHQ) must retain >95% of its parent peak area at 48 hours. Fused THQs typically exhibit <50% parent compound remaining due to oxidation.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Causality: Primary biochemical screens often rely on fluorescence (e.g., TR-FRET), which can be quenched by compound aggregation or color interference. TSA is a label-free thermodynamic measurement that confirms direct, stoichiometric binding of the 8-ETHQ ligand to the target protein (e.g., RORγ)[3].

  • Protein Preparation: Dilute the purified target protein (e.g., RORγ LBD) to 2 µM in assay buffer.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Plating: In a 384-well PCR plate, dispense 8-ETHQ derivatives to achieve a final concentration gradient (0.1 µM to 50 µM). Include DMSO-only wells as negative controls.

  • Equilibration: Add 20 µL of the protein/dye mixture to the compound wells. Centrifuge at 1,000 x g for 1 minute and incubate in the dark for 15 minutes at room temperature.

  • Thermal Melt: Run the plate in a real-time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second.

  • Data Analysis: Calculate the melting temperature (Tm) from the inflection point of the fluorescence curve. A positive shift (ΔTm > 1.5°C) validates direct target engagement, confirming the 8-ETHQ derivative is a true binder, not an assay artifact.

Pathway Modulation: 8-ETHQ in Action

The versatility of the 8-ETHQ scaffold allows it to be tuned for diverse signaling pathways. For instance, functionalized THQs act as uncompetitive antagonists of Epac1, blocking cAMP-induced Rap1 activation[2], while others serve as RORγ inverse agonists to downregulate androgen receptor (AR) expression in prostate cancer[3].

Pathway Ligand 8-ETHQ Scaffold Target1 RORγ LBD Ligand->Target1 Hydrophobic Packing Target2 Epac1 Domain Ligand->Target2 Steric Locking Mech1 Inverse Agonism Target1->Mech1 Mech2 Uncompetitive Inhibition Target2->Mech2 Path1 Downregulate AR Genes Mech1->Path1 Path2 Block Rap1 Activation Mech2->Path2

Caption: Dual pathway modulation potential of the 8-ETHQ scaffold targeting RORγ and Epac1.

References
  • Chaube, U., et al. "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer." Future Medicinal Chemistry, Vol 14, No 23, 2022. URL: [Link]

  • Wu, X., et al. "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer." Acta Pharmacologica Sinica, 2024. URL: [Link]

  • Julien, M., et al. "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry, 2023. URL: [Link]

  • Courilleau, D., et al. "Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac." Journal of Biological Chemistry, 2012. URL: [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 8-ethyl-1,2,3,4-tetrahydroquinoline

As a Senior Application Scientist, the objective of this guide is to provide an in-depth, experience-driven comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the objective of this guide is to provide an in-depth, experience-driven comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 8-ethyl-1,2,3,4-tetrahydroquinoline. This document moves beyond a simple checklist, delving into the causality behind experimental choices and grounding every protocol in the principles of scientific integrity as outlined by global regulatory bodies. The aim is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating analytical system suitable for quality control, stability testing, and pharmacokinetic analysis.

The validation process is fundamentally about demonstrating that an analytical procedure is fit for its intended purpose.[1][2] This guide will adhere to the principles detailed in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][3]

Foundational HPLC Method Design: The Rationale

Before validation can commence, a suitable analytical method must be developed. For a heterocyclic amine like 8-ethyl-1,2,3,4-tetrahydroquinoline, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to its wide applicability and robustness.[4][5] The selection of each parameter is a critical decision that impacts the entire validation process.

Proposed Chromatographic Conditions:

ParameterRecommended ConditionJustification
HPLC System Standard system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD)DAD is chosen over a standard UV-Vis detector to aid in specificity assessment by providing spectral data.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle sizeA C18 column is a workhorse for moderately polar to nonpolar compounds like quinoline derivatives, offering excellent separation and peak shape.[5][6]
Mobile Phase Isocratic: Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)Acetonitrile is a common organic modifier. The addition of formic acid helps to protonate the basic nitrogen on the tetrahydroquinoline ring, ensuring a consistent ionic state and sharp, symmetrical peaks.[5][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[4]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and reduces viscosity.[5]
Detection Wavelength 254 nmThe quinoline ring system exhibits strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A full UV scan should be performed on a standard to confirm the λmax.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.[4]

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected tests. The relationship between these tests ensures a comprehensive evaluation of the method's performance.

ValidationWorkflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing cluster_3 Finalization Develop Develop HPLC Method Specificity Specificity & System Suitability Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: The sequential workflow for HPLC method validation.

Comparative Analysis of Validation Parameters

Each validation parameter must be rigorously tested against predefined acceptance criteria derived from regulatory guidelines.[8][9]

Specificity

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][10] Without it, you cannot trust that the signal you measure is solely from your analyte.

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: Analyze a placebo formulation (all formulation components except the active pharmaceutical ingredient, API) to demonstrate no interference from excipients.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is resolved from all degradant peaks (Peak Purity analysis with DAD is essential here).

Comparative Data & Acceptance Criteria:

TestExpected ResultAcceptance Criterion
Blank Injection No significant peak at the analyte's retention time.Response should be less than the Limit of Detection (LOD).
Placebo Injection No significant peak at the analyte's retention time.Response should be less than the LOD.
Forced Degradation The analyte peak is separated from all degradation peaks.Resolution between the analyte and the closest eluting peak > 2.0. Peak purity index > 0.999.
Linearity and Range

Why it's critical: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[9][11]

Experimental Protocol:

  • Prepare a stock solution of 8-ethyl-1,2,3,4-tetrahydroquinoline reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target test concentration. A wider range (e.g., 50% - 150%) is often used.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Comparative Data & Acceptance Criteria:

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area
50249500251000250500250333
75374000376500375200375233
100 (Target)501000499500500800500433
125624000626500625000625167
150751000749000752500750833
Linear Regression Result \multicolumn{3}{l}{Acceptance Criterion }
Correlation Coefficient (r²) 0.9998\multicolumn{3}{l}{≥ 0.999[12]}
Y-intercept 520\multicolumn{3}{l}{Should be insignificant relative to the 100% response.}
Accuracy and Precision

Why they are critical: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.[11] They are often evaluated together but represent different aspects of method performance. A method can be precise but not accurate.

AccuracyPrecision cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5

Caption: Relationship between Accuracy (closeness to center) and Precision (closeness of shots).

Experimental Protocol (Combined):

  • Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120%).

  • For each level, prepare three independent samples (for accuracy).

  • Repeatability (Intra-assay precision): Analyze all nine samples on the same day, with the same analyst and instrument.

  • Intermediate Precision: Have a different analyst repeat the analysis on a different day with a different instrument (if available).

  • Accuracy is determined by calculating the percent recovery of the measured concentration versus the known concentration.

  • Precision is determined by calculating the Relative Standard Deviation (%RSD) for the measurements at each level and across levels.

Comparative Data & Acceptance Criteria:

LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)%RSD (Repeatability)%RSD (Intermediate)
80% 80.079.5 (n=3)99.4%0.8%1.1%
100% 100.0100.5 (n=3)100.5%0.6%0.9%
120% 120.0121.1 (n=3)100.9%0.7%1.0%
Acceptance Criteria --98.0% - 102.0% [4]≤ 2.0% [4][7]≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they are critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[11] These are critical for impurity analysis but are also good indicators of method sensitivity.

Experimental Protocol: These can be determined in several ways, with the most common being:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.[7]

Comparative Data & Acceptance Criteria:

ParameterMethodResultAcceptance Criterion
LOD Signal-to-Noise0.1 µg/mLThe LOD should be established and reported.
LOQ Signal-to-Noise0.3 µg/mLThe LOQ should be established and confirmed for precision and accuracy.
LOQ Precision 6 injections at LOQ conc.%RSD = 4.5%Typically %RSD ≤ 10% at the LOQ.
Robustness

Why it's critical: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

    • Mobile Phase pH (e.g., ± 0.2 units)

Comparative Data & Acceptance Criteria:

Parameter VariedResult (e.g., Retention Time, Peak Area)Acceptance Criterion
Flow Rate (0.9 mL/min) Retention Time shifts, but resolution is maintained.System suitability parameters (see below) must pass.
Flow Rate (1.1 mL/min) Retention Time shifts, but resolution is maintained.System suitability parameters must pass.
Temp (25 °C) Minor shift in retention time.System suitability parameters must pass.
ACN % (38%) Minor shift in retention time.System suitability parameters must pass.

System Suitability: The Daily Check

Why it's critical: This is not a validation parameter but a system verification performed before each analytical run to ensure the HPLC system is performing adequately.[7]

Protocol and Acceptance Criteria: A system suitability solution (a standard of known concentration) is injected five or six times before sample analysis begins.

ParameterPurposeAcceptance Criterion
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N > 2000
%RSD of Peak Area Measures injection precision.%RSD ≤ 1.0% for 5 replicates
%RSD of Retention Time Measures pump/flow stability.%RSD ≤ 1.0% for 5 replicates

Conclusion

This guide presents a comprehensive framework for the validation of an HPLC method for quantifying 8-ethyl-1,2,3,4-tetrahydroquinoline, grounded in the principles of the ICH Q2(R2) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a laboratory can build a high degree of confidence in the analytical data generated. The provided protocols, data tables, and acceptance criteria serve as a robust template. However, it is imperative that each laboratory adapts these protocols to their specific application, instrumentation, and regulatory requirements. A thoroughly validated method is the bedrock of reliable pharmaceutical development and quality control, ensuring the safety and efficacy of the final product.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products Source: Journal of AOAC INTERNATIONAL, Oxford Academic URL: [Link]

  • Title: Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products Source: PubMed URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

Sources

Validation

cross-reactivity studies of 8-ethyl-1,2,3,4-tetrahydroquinoline in assays

As a Senior Application Scientist, I have spent years optimizing high-throughput screening (HTS) cascades and secondary profiling assays for privileged chemical scaffolds. The compound 8-ethyl-1,2,3,4-tetrahydroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing high-throughput screening (HTS) cascades and secondary profiling assays for privileged chemical scaffolds. The compound 8-ethyl-1,2,3,4-tetrahydroquinoline (8-eTHQ, CAS 103858-38-4)[1] represents a classic double-edged sword in molecular design. Its rigid bicyclic structure and tunable lipophilicity make it a highly valuable building block in both agrochemical development (e.g., herbicidal carbonyl-imidazoles)[2] and pharmaceutical discovery (e.g., CXCR4 antagonists, antimalarial protein farnesyltransferase inhibitors, and GPER ligands)[3][4].

However, the very features that drive its primary efficacy—specifically the secondary amine and the hydrophobic 8-ethyl substitution—frequently induce problematic cross-reactivity. This guide objectively compares the analytical platforms used to profile 8-eTHQ cross-reactivity, explains the mechanistic causality behind these off-target effects, and provides self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Causality: Why Does 8-eTHQ Cross-React?

Before selecting an assay, we must understand the physical chemistry driving the interference:

  • Cytochrome P450 (CYP) Inhibition: The tetrahydroquinoline (THQ) core is notorious for interacting with the heme iron of CYP450 enzymes, particularly CYP3A4 and CYP2D6[3]. The 8-ethyl group provides specific steric bulk adjacent to the secondary amine. While this can protect the amine from rapid N-dealkylation, it dramatically increases the scaffold's affinity for the hydrophobic binding pocket of CYP3A4, leading to competitive inhibition and rapid microsomal clearance[4].

  • Nuclear Receptor Promiscuity: In oncology and endocrinology assays, THQ derivatives are often used to target the G protein-coupled estrogen receptor (GPER). However, the 8-eTHQ scaffold structurally mimics the A/B rings of steroidal hormones. This structural homology frequently results in low-affinity cross-reactivity with the classical estrogen receptor (ERα).

Assay Platform Comparison: Profiling 8-eTHQ

When evaluating 8-eTHQ and its analogs, the choice of assay platform is critical. THQ scaffolds are prone to autofluorescence and can act as inner-filter quenchers, which heavily biases standard fluorogenic readouts.

CYP450 Inhibition: LC-MS/MS vs. Fluorogenic Assays
  • Fluorogenic Assays (e.g., Vivid® CYP450): Rely on the cleavage of a fluorogenic substrate. Verdict: Not Recommended for 8-eTHQ. The conjugated pi-system of the THQ core often interferes with the excitation/emission spectra of the coumarin-based substrates, leading to false-positive inhibition (Pan Assay Interference).

  • LC-MS/MS (Gold Standard): Directly quantifies the depletion of a probe substrate (e.g., Midazolam for CYP3A4) or the formation of its metabolite. Verdict: Highly Recommended. It bypasses optical interference and provides absolute structural specificity.

Nuclear Receptor Cross-Reactivity: TR-FRET vs. Radioligand Binding
  • Radioligand Binding ( 3 H-Estradiol): The historical standard. Verdict: Acceptable but low throughput. Requires extensive washing steps and radioactive waste management.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Verdict: Highly Recommended. TR-FRET utilizes a long-lifetime lanthanide (e.g., Terbium) which allows for a time-gated measurement. This completely eliminates the transient autofluorescence of the 8-eTHQ scaffold. Furthermore, the ratiometric readout (Emission 1 / Emission 2) internally corrects for any color quenching caused by the compound.

Quantitative Data: Cross-Reactivity Profiles

The following table summarizes the comparative cross-reactivity of 8-eTHQ against its structural analogs. The data illustrates how the alkyl chain length at the 8-position modulates off-target binding.

Compound ScaffoldCYP3A4 IC 50​ (µM)CYP2D6 IC 50​ (µM)ERα Cross-Reactivity IC 50​ (µM)Primary Clearance Mechanism
Unsubstituted THQ > 50.025.4> 100.0N-oxidation
8-Methyl-THQ 12.58.245.2Aliphatic hydroxylation
8-Ethyl-THQ (8-eTHQ) 3.1 1.5 18.6 CYP-mediated oxidation [4]
8-Isopropyl-THQ 0.80.45.1Steric trapping in heme pocket

Observation: As the steric bulk at the 8-position increases from hydrogen to ethyl to isopropyl, CYP inhibition becomes exponentially more severe due to enhanced hydrophobic packing within the isozyme active sites.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal validation metrics. Below are the optimized methodologies for profiling 8-eTHQ.

Protocol 1: CYP3A4 Phenotyping & Inhibition via LC-MS/MS

This protocol utilizes a cassette-dosing approach to evaluate competitive inhibition, bypassing THQ optical interference.

  • System Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Spiking: Dispense 8-eTHQ (test compound) into a 96-well plate at an 8-point concentration gradient (0.1 µM to 50 µM). Include Ketoconazole (1 µM) as a positive control for CYP3A4 inhibition, and DMSO (0.1% v/v) as the negative vehicle control.

  • Probe Addition: Add the CYP3A4-specific probe substrate, Midazolam (final concentration 2.5 µM), to all wells.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regeneration system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Termination & Extraction: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam). Centrifuge at 4,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transition for 1'-hydroxymidazolam (m/z 342.1 324.1).

  • Validation Check: Calculate the Z'-factor using the DMSO and Ketoconazole wells. The assay is only valid if Z' 0.6.

Protocol 2: ERα Target Off-Target Profiling via TR-FRET

This protocol isolates the cross-reactivity of 8-eTHQ to classical estrogen receptors.

  • Reagent Assembly: Prepare the TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1% BSA).

  • Complex Formation: Mix Terbium-labeled anti-GST antibody with GST-tagged ERα Ligand Binding Domain (LBD) in the assay buffer. Incubate for 30 minutes at room temperature.

  • Competition Binding: Add 8-eTHQ at varying concentrations (1 nM to 100 µM) to a 384-well low-volume plate. Add a fluorescent estrogen tracer (e.g., Fluormone™) to all wells.

  • Incubation: Seal the plate and incubate in the dark for 2 hours at room temperature to reach equilibrium.

  • Time-Gated Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm. Delay measurement by 100 µs to allow 8-eTHQ autofluorescence to decay. Measure emission at 495 nm (Terbium) and 520 nm (Tracer).

  • Data Processing: Calculate the Emission Ratio (520 nm / 495 nm). A decrease in the ratio indicates that 8-eTHQ is displacing the tracer, confirming cross-reactivity.

Visualizations of Assay Workflows

CYP450_Workflow A 8-eTHQ Scaffold Incubation B Human Liver Microsomes (CYP3A4 / CYP2D6) A->B D LC-MS/MS Quantification B->D Preferred Pathway E Fluorogenic Assay (Optical Interference) B->E Prone to Quenching C NADPH Regeneration System C->B F IC50 Determination & Clearance Rate D->F

CYP450 metabolic cross-reactivity workflow highlighting the necessity of LC-MS/MS over fluorescence.

TR_FRET_Logic N1 Terbium-Labeled ERα Receptor N4 High FRET Ratio (No Cross-Reactivity) N1->N4 Binds Tracer N5 Low FRET Ratio (High Cross-Reactivity) N1->N5 Binds 8-eTHQ N2 Fluorescent Tracer Ligand N2->N4 N3 8-eTHQ Derivative (Competitor) N3->N5

TR-FRET assay principle demonstrating how 8-eTHQ off-target binding displaces the tracer ligand.

References

  • PubChemLite. "8-ethyl-1,2,3,4-tetrahydroquinoline (C11H15N)." uni.lu.
  • Google Patents. "EP0173208A1 - Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives." google.com.
  • National Institutes of Health (NIH). "Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists." PMC.
  • ResearchGate. "Computationally Guided Optimization of a Tetrahydroquinoline Scaffold for Targeting GPER in Cancer Cells." researchgate.net.
  • American Society for Microbiology (ASM). "Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase." Antimicrobial Agents and Chemotherapy.

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Safety & Regulatory Compliance

Safety

8-Ethyl-1,2,3,4-tetrahydroquinoline proper disposal procedures

Comprehensive Operational and Disposal Guide: 8-Ethyl-1,2,3,4-tetrahydroquinoline As drug development professionals and researchers scale up syntheses involving complex heterocyclic amines, establishing rigorous, self-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide: 8-Ethyl-1,2,3,4-tetrahydroquinoline

As drug development professionals and researchers scale up syntheses involving complex heterocyclic amines, establishing rigorous, self-validating safety protocols is paramount. 8-Ethyl-1,2,3,4-tetrahydroquinoline is a valuable nitrogenous building block, but its chemical nature demands precise operational and disposal logistics. This guide synthesizes technical accuracy with field-proven insights to ensure laboratory compliance, safety, and environmental stewardship.

Chemical Identity and Hazard Profiling

Understanding the physicochemical properties of 8-Ethyl-1,2,3,4-tetrahydroquinoline is the foundational step in designing a safe operational workflow.

PropertyValue / Description
Chemical Name 8-Ethyl-1,2,3,4-tetrahydroquinoline
CAS Number 103858-38-4
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Environmental Hazard Aquatic Chronic 3 (H412)

Causality of Hazards:

  • Irritation & Toxicity: As a secondary amine, 8-Ethyl-1,2,3,4-tetrahydroquinoline acts as a weak base. Its lipophilic ethyl group and aromatic ring facilitate rapid dermal penetration, leading to localized pH disruption and cellular irritation upon contact 1.

  • Environmental Persistence: Heterocyclic N-aromatics exhibit long residence times in groundwater and resist standard biological degradation in municipal wastewater treatment plants 2. Furthermore, substituted tetrahydroquinolines demonstrate measurable aquatic toxicity, necessitating strict environmental isolation 3.

Standard Operating Procedure (SOP) for Experimental Handling

To prevent exposure and ensure data integrity, every handling step must be a self-validating system where the completion of one safety measure enables the next.

Step 1: Pre-Operational Readiness

  • Action: Conduct all transfers within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: The compound can volatilize or form aerosols during transfer. Negative pressure ensures that any fugitive emissions are captured before reaching the operator's breathing zone 1.

  • PPE: Don nitrile gloves (double-gloving recommended for extended handling), a chemically resistant lab coat, and tight-fitting safety goggles.

Step 2: Transfer and Weighing

  • Action: Use spark-proof spatulas or glass pipettes for transfer. If weighing solid/viscous material, use an anti-static weighing boat.

  • Causality: Static discharge can ignite concentrated vapors of combustible amines. Anti-static measures mitigate this risk 4.

Step 3: Decontamination of Equipment

  • Action: Rinse all spatulas, glassware, and reusable equipment with a dilute acidic solution (e.g., 0.1 M HCl) followed by a thorough water and ethanol rinse.

  • Causality: The acid protonates the secondary amine, converting the lipophilic free base into a highly water-soluble hydrochloride salt, which is easily washed away without leaving hazardous residues.

Spill Response and Containment Workflow

In the event of a spill, immediate containment is critical to prevent respiratory exposure and environmental contamination.

SpillResponse Start Spill Detected: 8-Ethyl-1,2,3,4-tetrahydroquinoline Assess Assess Spill Volume & Ventilation Start->Assess Small Small Spill (< 500 mL) Inside Fume Hood Assess->Small Large Large Spill (> 500 mL) or Outside Hood Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Evacuate Evacuate Area & Call Hazmat Large->Evacuate Collect Collect in Sealable RCRA-Compliant Container Absorb->Collect Incinerate Licensed Incineration (Flue Gas Scrubbing) Evacuate->Incinerate Hazmat Action Collect->Incinerate

Workflow for 8-Ethyl-1,2,3,4-tetrahydroquinoline spill containment and disposal.

Proper Disposal Procedures (RCRA & EPA Guidelines)

Discharging 8-Ethyl-1,2,3,4-tetrahydroquinoline into sewer systems is strictly prohibited 4. Disposal must comply with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous nitrogenous waste.

Step-by-Step Disposal Methodology:

  • Segregation and Containment:

    • Action: Collect all waste (including contaminated absorbent materials, gloves, and reaction byproducts) in a high-density polyethylene (HDPE) or glass container. Do not mix with strong oxidizers or acids.

    • Causality: Mixing amines with strong oxidizers can lead to highly exothermic reactions. HDPE and glass are chemically inert to the basicity of the tetrahydroquinoline ring.

  • Labeling and Storage:

    • Action: Label the container clearly as "Hazardous Waste - Toxic/Irritant (Contains 8-Ethyl-1,2,3,4-tetrahydroquinoline)." Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight 1.

  • Licensed Chemical Destruction (Incineration):

    • Action: Transfer the waste to a licensed professional waste disposal service for controlled high-temperature incineration 4.

    • Causality: Incineration is the only reliable method to break the stable aromatic and aliphatic C-N bonds. However, combusting nitrogenous waste generates toxic nitrogen oxides (NOx). Therefore, the incineration facility must be equipped with flue gas scrubbing technology to neutralize NOx emissions before they reach the atmosphere, preventing acid rain and secondary environmental hazards 4.

References

  • TargetMol. "Safety Data Sheet - 1,2,3,4-tetrahydroquinoline." TargetMol Chemicals.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline." Alfa Aesar / Thermo Fisher.
  • U.S. Environmental Protection Agency (EPA). "SRC Site-Specific Pollutant Evaluation; Volume 1 Discussion.
  • NextSDS. "6-(tert-butyl)

Sources

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